1,7-Naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVNILGVJVVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179944 | |
| Record name | 1,7-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253-69-0 | |
| Record name | 1,7-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,7-Naphthyridine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Naphthyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-naphthyridine | |
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| Record name | 1,7-NAPHTHYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA3KH11MLA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Naphthyridine is a heterocyclic aromatic compound with the chemical formula C₈H₆N₂.[1][2][3] It belongs to the naphthyridine family of isomers, which are diazanaphthalenes characterized by a molecular structure composed of two fused pyridine rings. The unique arrangement of nitrogen atoms within this bicyclic system imparts a distinct set of physicochemical properties that have garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. In drug discovery, the this compound scaffold is recognized as a privileged structure, appearing in molecules with a wide range of biological activities, including kinase inhibition.[4] Understanding the core physicochemical properties of this scaffold is paramount for designing and developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering both foundational data and the experimental context for their determination.
Core Physicochemical Properties of this compound
The utility of this compound as a building block in drug development and materials science is fundamentally governed by its inherent physicochemical properties. These characteristics influence its solubility, membrane permeability, target-binding interactions, and formulation potential.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂ | [1][2][3] |
| Molecular Weight | 130.15 g/mol | [1][2] |
| CAS Number | 253-69-0 | [1][3] |
| Appearance | Crystalline solid | |
| Melting Point | 57-60 °C | |
| Boiling Point | 267.3 ± 13.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| pKa (experimental) | 3.63 | |
| LogP (calculated) | 1.1 | [1] |
| Water Solubility (calculated) | log10WS = -2.81 | [5] |
Molecular Structure and Basicity (pKa)
This compound possesses two nitrogen atoms within its fused ring system. The lone pair of electrons on these nitrogen atoms confers basic properties to the molecule. The acid dissociation constant (pKa) of the protonated form is a critical parameter, as it dictates the molecule's ionization state at a given pH. The experimental pKa of this compound has been determined to be 3.63. This value indicates that this compound is a weak base.
Significance in Drug Development: The pKa is a crucial determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, the ionization state in the gastrointestinal tract (pH 1.5-8.0) significantly impacts absorption. A compound with a pKa of 3.63 will be predominantly in its protonated, charged form in the acidic environment of the stomach, which can influence its solubility and membrane permeability.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For this compound, the calculated octanol/water partition coefficient (XLogP3-AA) is 1.1.[1]
Significance in Drug Development: LogP is a cornerstone of Lipinski's "Rule of Five," which provides guidelines for the druglikeness of a molecule. A LogP value of 1.1 suggests that this compound has a moderate degree of lipophilicity, which is often a desirable characteristic for drug candidates, balancing aqueous solubility with the ability to permeate lipid membranes.
Solubility
The solubility of a compound in aqueous and organic solvents is fundamental to its utility in both biological and synthetic contexts. This compound exhibits limited solubility in water, a characteristic attributed to its aromatic, heterocyclic structure. It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and various alcohols. A calculated value for its water solubility is given as a log10 of the molar solubility (log10WS) of -2.81.[5]
Significance in Drug Development: Aqueous solubility is a critical factor for drug formulation and bioavailability. Poor aqueous solubility can hinder the development of intravenous formulations and lead to poor absorption after oral administration. The ability to dissolve in organic solvents like DMSO is essential for in vitro screening assays.
Spectroscopic Properties
The spectroscopic signature of this compound provides a means for its identification and characterization.
-
UV-Visible Spectroscopy: The NIST Chemistry WebBook provides the UV-Visible spectrum of this compound. As a conjugated aromatic system, it absorbs ultraviolet radiation. The spectrum exhibits characteristic absorption bands corresponding to π → π* electronic transitions.[3] The conjugation of the two pyridine rings influences the wavelength of maximum absorption (λmax).[6][7]
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula of C₈H₆N₂. The NIST WebBook contains mass spectrum data for this compound.[3]
Experimental Determination of Physicochemical Properties
The accurate determination of physicochemical properties is crucial for building reliable structure-activity relationships (SAR) and for the successful development of drug candidates. Below are detailed protocols for key experimental procedures.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base).
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with water to a known concentration (e.g., 1-10 mM).
-
Calibration of the pH Meter: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Causality and Trustworthiness: Potentiometric titration is a robust and well-established method for pKa determination. The direct measurement of pH as a function of added acid provides a reliable determination of the equilibrium constant for protonation. Ensuring proper calibration of the pH meter and using high-purity reagents are critical for the accuracy of the results.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.
Protocol:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of this compound in the n-octanol-saturated water.
-
Partitioning: Add a precise volume of the aqueous solution of the compound to a vessel containing a precise volume of the water-saturated n-octanol.
-
Equilibration: Shake the vessel at a constant temperature for a sufficient time to allow for the partitioning equilibrium to be reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).
Causality and Trustworthiness: This method directly measures the partitioning of the compound between the two immiscible phases, providing a direct and accurate measure of its lipophilicity. The main challenges are ensuring that equilibrium is reached and accurately measuring the concentration in each phase, especially for compounds with very high or very low LogP values.
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for LogP determination by the shake-flask method.
Conclusion
The physicochemical properties of this compound, particularly its basicity, moderate lipophilicity, and solubility profile, establish it as a valuable scaffold in medicinal chemistry. A thorough understanding and accurate determination of these properties are essential for the rational design of novel this compound derivatives with improved therapeutic potential. The experimental protocols and foundational data presented in this guide serve as a critical resource for researchers and scientists working with this important heterocyclic motif, enabling more informed decisions in the drug discovery and development process.
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A Technical Guide to Theoretical and Computational Studies of the 1,7-Naphthyridine Core
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The field of medicinal chemistry is in a perpetual search for molecular frameworks that offer both structural rigidity and versatile points for functionalization. Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, represent one such privileged scaffold. Among the six possible isomers, the this compound core has garnered significant attention as a key pharmacophore in the design of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.[1]
This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the fundamental properties of the this compound scaffold. For researchers, medicinal chemists, and drug development professionals, understanding these computational approaches is paramount. They not only rationalize observed experimental outcomes but also provide a predictive framework for designing next-generation therapeutic agents with enhanced potency and specificity. We will delve into the electronic structure and reactivity of the core, and then bridge these fundamental insights to their practical application in drug discovery through quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations.
Part 1: Unveiling the Molecular and Electronic Landscape
A thorough understanding of a molecule's electronic structure is the bedrock upon which all predictions of its chemical behavior are built. Computational chemistry provides a powerful lens to inspect these properties at a quantum level.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. Calculations are typically performed using a specific functional and basis set. For molecules like this compound, the B3LYP functional combined with a Pople-style basis set such as 6-311G(d) or 6-311+G(d,p) has been shown to yield reliable results for geometry and electronic properties.[2][3]
The first step in any analysis is geometry optimization, a process where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation.[4] This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography where available.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]
-
HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.
-
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[5] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[5][6] It plots the electrostatic potential onto the molecule's electron density surface.
-
Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these are localized around the nitrogen atoms, indicating their nucleophilic character.
-
Blue Regions (Positive Potential): These are electron-poor regions, indicating sites for potential nucleophilic attack.
-
Green Regions (Neutral Potential): These areas are of intermediate potential.
The MESP provides an intuitive guide to intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.
Experimental Protocol: Standard Computational Workflow for Electronic Structure Analysis
-
Structure Drawing: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Pre-optimization: Perform an initial geometry optimization using a less computationally expensive method, such as the semi-empirical AM1 method, to obtain a reasonable starting conformation.[4]
-
DFT Geometry Optimization: Submit the pre-optimized structure for full geometry optimization using DFT. A typical level of theory would be B3LYP/6-311G(d) in a computational chemistry package like Gaussian or Spartan.[2][4] This step calculates the minimum energy structure.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.
-
Property Calculation: From the optimized wavefunction, calculate and analyze key electronic properties, including HOMO and LUMO energies and the MESP surface.
Caption: Computational workflow for determining molecular properties.
Part 2: Applications in Rational Drug Design
The fundamental insights gained from computational studies of the this compound core are directly applicable to the pragmatic challenges of drug discovery. These methods allow for the in silico screening and optimization of derivatives, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[4][7] For this compound derivatives, this approach has been successfully used to predict their inhibitory activity against therapeutic targets.
A notable study focused on this compound analogues as inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition.[4][7] Researchers developed robust QSAR models using machine learning algorithms, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM).[4][7] The process involves calculating a wide range of molecular descriptors (vectoral representations of molecular structure) and using algorithms to identify which descriptors best correlate with the experimentally measured inhibitory activity (IC50 values).[4] Such models provide invaluable guidelines for designing new derivatives with improved potency.
Molecular Docking: Simulating the Drug-Target Interaction
Molecular docking is a powerful simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound derivative) to the active site of another (the receptor, typically a protein).[8][9]
This method has been instrumental in understanding the therapeutic potential of this compound derivatives. For example:
-
As HIV-1 Inhibitors: Docking studies of 2,4-disubstituted-1,7-naphthyridines into the binding pocket of HIV-1 reverse transcriptase helped rationalize their potent inhibitory activity. The simulations revealed key interactions, such as hydrogen bonds and π–π stacking with specific amino acid residues like LYS101, TYR181, and TRP229.[8][9]
-
As PIP4K2A Inhibitors: To complement QSAR models, docking was used to gain structural insight into how this compound analogues bind to PIP4K2A. The results highlighted the importance of hydrogen bonding, pi-pi interactions, and pi-cation interactions in modulating the binding of the inhibitors.[4][7]
These studies allow scientists to visualize the precise interactions driving biological activity, providing a rational basis for modifying the ligand's structure to enhance binding affinity and selectivity.
Experimental Protocol: A Typical Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states and partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) or DFT (as described in Part 1) to obtain a low-energy conformation.[4]
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define a "grid box" that encompasses the active site of the receptor. The docking algorithm will search for favorable binding poses only within this defined space.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.
-
Analysis of Results:
-
Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy score.
-
Visualize the ligand-receptor complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) responsible for binding.[7]
-
Caption: Postulated inhibition of the Wnt pathway by 1,7-naphthyridines.
Quantitative Data Summary
Computational studies often generate vast amounts of quantitative data. Presenting this in a structured format is crucial for comparison and analysis.
Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These are representative values. Actual values depend on the specific level of theory.
| Property | Value | Significance |
| EHOMO | -6.8 eV | Electron-donating capability |
| ELUMO | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | High kinetic stability |
| Dipole Moment | 2.1 D | Moderate polarity |
Table 2: Molecular Docking Scores of this compound Derivatives (Illustrative) Note: Lower binding energy scores typically indicate higher predicted binding affinity.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | HIV-1 RT | -9.5 | LYS101, TRP229 |
| Derivative B | PIP4K2A | -8.8 | ASP234, PHE180 |
| Derivative C | HIV-1 RT | -10.2 | LYS101, TYR181, PHE227 |
Conclusion and Future Outlook
Theoretical and computational studies have proven to be indispensable tools in the exploration of the this compound scaffold. From elucidating its fundamental electronic structure and reactivity using DFT to predicting its biological activity through sophisticated QSAR and molecular docking simulations, these in silico methods provide a rational framework that accelerates the drug discovery process. The synergy between computational prediction and empirical validation is a cornerstone of modern medicinal chemistry.
The future of this field will likely involve the increasing integration of artificial intelligence and machine learning, not only for building more accurate QSAR models but also for de novo design of novel this compound derivatives tailored for specific biological targets. As computational power grows and algorithms become more refined, the journey from a molecular scaffold to a life-saving therapeutic will become ever more efficient and precise.
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- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
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- Fadda, A. A., El Defrawy, A. M., & Abd El-Aal, S. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. [Link]
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electronic properties of the 1,7-Naphthyridine ring system
An In-Depth Technical Guide to the Electronic Properties of the 1,7-Naphthyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The this compound Core
The this compound scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, is a significant pharmacophore in modern drug discovery.[1] Its rigid structure and unique electronic properties make it a versatile building block for designing molecules that can interact with a wide range of biological targets. Comprising two fused pyridine rings, its formal chemical name is 1,7-diazanaphthalene, with the molecular formula C₈H₆N₂.[2] Unlike its well-studied 1,8- and 1,5-isomers, the this compound system presents a distinct electronic profile that has been leveraged to create potent and selective inhibitors for various enzymes and receptors. This guide provides a detailed exploration of the core electronic characteristics of this ring system, the resulting chemical reactivity, and the application of these properties in coordination chemistry and drug design.
Fundamental Electronic Structure & Reactivity
The electronic nature of the this compound ring is defined by the presence of two electronegative nitrogen atoms within the fused π-system. This arrangement leads to a significant polarization of electron density, rendering the ring system electron-deficient, a feature it shares with other naphthyridine isomers. This electron deficiency is a key determinant of its chemical behavior and its interaction with biological macromolecules.
Key Electronic Features:
-
π-System: The ring system possesses 10 π-electrons, conforming to Hückel's rule for aromaticity. However, the nitrogen atoms inductively withdraw electron density from the carbocyclic atoms, lowering the energy levels of the molecular orbitals compared to naphthalene.
-
Electron Density Distribution: The nitrogen atoms create regions of low electron density (δ+) at the α and γ positions relative to them, making these sites susceptible to nucleophilic attack. Conversely, the nitrogen atoms themselves are sites of high electron density and act as Lewis bases.
-
Reactivity: The reactivity pattern of this compound is analogous to other electron-deficient heterocycles like quinoline.[3] It is generally resistant to electrophilic aromatic substitution, which would require attacking the already electron-poor ring. However, it is highly susceptible to nucleophilic aromatic substitution, especially at positions activated by the ring nitrogens. The nitrogen atoms can be readily protonated or alkylated and are excellent coordination sites for metal ions.
Caption: Predicted reactivity sites on the this compound core.
Role in Coordination Chemistry
The two nitrogen atoms of the this compound ring are spatially oriented to act as a bidentate chelating ligand for a variety of metal ions. This coordination ability is fundamental to its application in materials science and catalysis. The nitrogen lone pairs can form stable coordinate bonds, creating complexes with unique photophysical and electrochemical properties.
While studies on the 1,7-isomer are less common than for its 1,8- and 1,5-counterparts, the principles of coordination are universal.[4][5] The formation of a metal complex significantly alters the electronic structure of the naphthyridine ligand, often leading to:
-
Enhanced Luminescence: Coordination to metal centers like Cu(I) or Pt(II) can induce or enhance luminescence, making these complexes suitable for applications in organic light-emitting diodes (OLEDs) or as chemical sensors.[6]
-
Modified Redox Potentials: The binding of a metal ion alters the energy levels of the frontier molecular orbitals, changing the ease with which the complex can be oxidized or reduced.
-
Catalytic Activity: Naphthyridine-metal complexes have been explored for their catalytic activity in various organic transformations, such as hydrogen-transfer reactions.[4]
Caption: Diagram of this compound acting as a bidentate ligand.
Electronic Properties in Drug Design
The true power of the this compound scaffold is realized in medicinal chemistry, where its electronic properties are finely tuned to achieve high affinity and selectivity for specific biological targets. The electron-deficient nature of the ring plays a crucial role in forming non-covalent interactions within protein binding pockets.
-
π-π Interactions: The electron-deficient naphthyridine ring can engage in favorable π-π stacking interactions with electron-rich aromatic residues of amino acids like phenylalanine, tyrosine, or tryptophan in a protein's active site.[7]
-
Hydrogen Bonding: The ring nitrogens can act as hydrogen bond acceptors, a critical interaction for anchoring a drug molecule into its binding site.
-
Scaffold for Diverse Functionality: The reactivity of the core allows for the strategic placement of various substituents that can modulate the molecule's electronic properties, solubility, and steric profile to optimize pharmacological activity.
Case Studies
| Target Class | Example Derivative | Key Electronic Interaction | Biological Outcome | Reference |
| Lipid Kinase | Substituted 1,7-naphthyridines | π-π interaction between the electron-deficient naphthyridine ring and phenylalanine residues. | Potent inhibition of PIP4K2A, an important therapeutic target in oncology. | [7][8] |
| Phosphodiesterase | Novel this compound derivatives | Designed to mimic the core interactions of existing inhibitors by introducing nitrogen atoms to modulate electronics. | Potent and highly specific inhibition of PDE5 for erectile dysfunction. | [9] |
| Cancer Therapy | Bisleuconothine A | Inhibition of the Wnt signaling pathway. | Antiproliferative activity against human colon cancer cell lines. | [1][10] |
| Inflammation | This compound 1-oxides | Selective binding to the p38 MAP kinase active site. | Potent and selective inhibition of a key therapeutic target for inflammatory diseases. | [1] |
Experimental & Computational Workflows
Characterizing the electronic properties of novel this compound derivatives is a critical step in their development. This typically involves a combination of computational modeling and experimental validation.
Protocol 1: Computational Analysis using Density Functional Theory (DFT)
DFT is a powerful tool for predicting the electronic structure, orbital energies, and reactivity of molecules before synthesis.[11][12]
Step-by-Step Methodology:
-
Structure Generation: Build the 3D structure of the this compound derivative using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional with a 6-31G** basis set) to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Confirm that the optimized structure is a true minimum on the potential energy surface by performing a frequency calculation.
-
Property Calculation: From the optimized structure, calculate key electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): Determine the energy gap, which correlates with chemical reactivity and electronic transitions.[12]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
-
Data Analysis: Interpret the HOMO-LUMO gap to predict stability and reactivity. Use the MEP map to predict sites for non-covalent interactions and chemical reactions.
Caption: Workflow for computational analysis of electronic properties.
Protocol 2: Biological Evaluation via MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of a this compound derivative on cancer cell lines, a direct measure of its potential as an anticancer agent.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a human colon cancer line) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in the appropriate growth medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-only control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[10]
Conclusion
The this compound ring system possesses a unique and highly tunable set of electronic properties governed by the placement of its two nitrogen atoms. Its electron-deficient character dictates its chemical reactivity, making it a prime candidate for nucleophilic substitution while providing stable platforms for coordination chemistry. In drug development, these electronic features are masterfully exploited to create specific, high-affinity interactions with biological targets, leading to potent therapeutic agents in oncology and beyond.[1] The continued exploration of this scaffold, aided by both computational and experimental techniques, promises to yield novel molecules for a wide array of scientific applications.
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A Technical Guide to the Discovery and Isolation of Natural 1,7-Naphthyridine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the methodologies for the discovery, extraction, isolation, and structural elucidation of natural 1,7-naphthyridine alkaloids. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering a strategic framework for navigating the complexities of natural product chemistry.
Part 1: Foundational Principles and Strategic Overview
The journey from a raw biological source to a purified, structurally defined this compound alkaloid is a multi-stage process. Each step is critical and builds upon the last, requiring a blend of classical techniques and modern analytical chemistry. The fundamental basicity of the nitrogen atoms within the this compound core is the key chemical property exploited throughout the extraction and initial purification phases.
The overall workflow is a systematic reduction of complexity, beginning with a crude extract containing a multitude of compounds and culminating in the isolation of a single molecular entity.
Whitepaper: Unlocking the Therapeutic Promise of Novel 1,7-Naphthyridine Scaffolds: A Technical Guide for Drug Discovery
Abstract
The 1,7-naphthyridine core, a nitrogen-containing heterocyclic aromatic compound, is emerging as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the specific arrangement of its two nitrogen atoms, allow for versatile substitution patterns that can be finely tuned to achieve high-potency and selective interactions with a range of biological targets. This guide provides an in-depth technical analysis of the burgeoning biological potential of novel this compound derivatives. We will move beyond a simple cataloging of activities to explore the underlying mechanisms of action, present robust experimental workflows for their evaluation, and offer insights into the structure-activity relationships (SAR) that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in the pursuit of next-generation therapeutics for oncology, inflammatory diseases, and infectious agents.
The this compound Core: A Foundation for Versatile Drug Design
Naphthyridines are a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings. The six possible isomers, distinguished by the relative positions of the nitrogen atoms, each possess distinct electronic distributions and hydrogen bonding capabilities, profoundly influencing their pharmacological profiles.[1][2][3] The 1,8-naphthyridine isomer, for instance, is the foundational core of the quinolone class of antibiotics, including nalidixic acid.[4][5][6]
The this compound scaffold, while historically less explored than its 1,8-counterpart, offers a unique vector for molecular interactions. The nitrogen at position 1 acts as a hydrogen bond acceptor, while the nitrogen at position 7 modulates the electronic character of the fused ring system, influencing the molecule's overall polarity, solubility, and metabolic stability. This inherent structural versatility makes it an attractive starting point for library synthesis and lead optimization campaigns.[7]
Synthetic Accessibility
The generation of novel this compound derivatives is accessible through various synthetic strategies. Modern multicomponent reactions and metal-catalyzed cyclizations, for example, have enabled the efficient, one-pot synthesis of diverse and functionalized scaffolds, paving the way for rapid exploration of the chemical space.[8] This synthetic tractability is a critical logistical advantage in any drug discovery program.
Therapeutic Applications in Oncology: Targeting Key Cancer Pathways
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The this compound scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.
Mechanism of Action: Kinase Inhibition
Fibroblast Growth Factor Receptor (FGFR) Family: Aberrant FGFR signaling, driven by mutations, amplifications, or translocations, is a key oncogenic driver in numerous cancers, including bladder, lung, and breast cancers.[9][10] Novel this compound derivatives have been developed as potent inhibitors of all four members of the FGFR kinase family (FGFR1-4) with nanomolar affinity.[9][10] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream signaling molecules.
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A): PIP4K2A is a lipid kinase implicated in tumor inhibition through pathways involving reactive oxygen species-mediated apoptosis.[11] A library of this compound analogues has been investigated for their inhibitory activity against PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[11] Molecular docking studies suggest that these inhibitors form key interactions, including hydrogen bonds and pi-pi stacking, within the enzyme's active site.[11]
p38 Mitogen-Activated Protein (MAP) Kinase: While primarily associated with inflammation, the p38 MAP kinase pathway is also involved in cancer cell proliferation and survival. This compound N-oxides have been identified as potent and highly selective inhibitors of p38α MAP kinase.[12]
Below is a conceptual diagram illustrating the inhibitory action of a this compound derivative on the FGFR signaling pathway.
Mechanism of Action: Topoisomerase II Inhibition
Beyond kinase inhibition, certain this compound derivatives have been found to inhibit topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[13] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks and ultimately trigger apoptosis in cancer cells. This mechanism is shared by established chemotherapeutic agents and highlights another promising avenue for the scaffold.[13]
Quantitative Data: Cytotoxic Activity
The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | Topoisomerase II Inhibitor | HeLa (Cervical) | 0.7 | [13] |
| HL-60 (Leukemia) | 0.1 | [13] | ||
| PC-3 (Prostate) | 5.1 | [13] | ||
| Aaptamine | General Cytotoxicity | H1299 (Lung) | 10.47 µg/mL | [4] |
| HeLa (Cervical) | 15.03 µg/mL | [4] | ||
| Compound 101 | General Cytotoxicity | Ovarian Cancer | 3.5 | [4] |
| Non-small-cell Lung | 1.77 | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a self-validating system for assessing the cytotoxic effects of novel this compound compounds on adherent cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, PC-3) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of the this compound test compounds in culture media. Perform a serial dilution to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add 100 µL of the 2X compound solutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Aspirate the media from the wells and add 100 µL of fresh media plus 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Anti-Inflammatory Potential via p38 MAP Kinase Inhibition
Chronic inflammation is a driver of numerous diseases. The p38 MAP kinase signaling cascade is a critical pathway in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).
As mentioned, this compound N-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[12] In vivo studies have demonstrated their efficacy, with some derivatives reducing TNFα levels in an acute murine model of inflammation with an ED50 of 0.5 mg/kg and in a chronic rat model of adjuvant arthritis with an ED50 of < 1 mg/kg when dosed orally.[12] This demonstrates excellent translation from in vitro potency to in vivo efficacy.
Antimicrobial Activity: A New Frontier
While the 1,8-naphthyridine core is famous for its antibacterial properties through DNA gyrase and topoisomerase IV inhibition, derivatives of the 2,7-naphthyridine isomer have also shown a broad spectrum of antimicrobial activity.[3][14] Recent studies on 2,7-naphthyridine derivatives demonstrated selective activity against Staphylococcus aureus, with one lead compound showing a Minimum Inhibitory Concentration (MIC) of 8 mg/L.[3] Molecular dynamics simulations support a stable binding interaction with the gyrase-DNA complex, suggesting a similar mechanism to their 1,8-isomer cousins.[3] This highlights that different naphthyridine isomers can be tailored to target specific pathogens, including drug-resistant strains.[5][15][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following workflow outlines the broth microdilution method for determining the MIC of novel this compound derivatives.
Other Emerging Applications
The versatility of the this compound scaffold extends to other therapeutic areas:
-
PDE5 Inhibition: Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), with one 2,7-naphthyridine showing an IC50 of 0.23 nM and over 100,000-fold selectivity against other PDE isoforms.[17]
-
Neuroprotection: While direct evidence for 1,7-naphthyridines is still emerging, the broader naphthyridine class has been investigated for activity against neurodegenerative diseases.[18] Given their ability to cross the blood-brain barrier and interact with various kinases, this remains a promising area for future research.[19][20]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and synthetically accessible core for the development of novel therapeutics. Its demonstrated ability to potently and selectively inhibit key targets in oncology, inflammation, and infectious diseases validates its status as a privileged structure in medicinal chemistry.
Future research should focus on:
-
Exploring Novel Substitution Patterns: Leveraging advanced synthetic methods to decorate the scaffold at previously unexplored positions to improve potency, selectivity, and ADME properties.
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with optimized interactions within their target binding sites.
-
Expanding Therapeutic Targets: Screening this compound libraries against a wider range of biological targets, including those involved in metabolic and neurological disorders.
By integrating rational design, robust biological evaluation, and a deep understanding of mechanism of action, the full therapeutic potential of the this compound scaffold can be realized, leading to the discovery of innovative medicines for challenging diseases.
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1,7-Naphthyridine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
The 1,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutics. The unique electronic properties and rigid, planar geometry of the this compound nucleus allow for precise spatial orientation of substituents, facilitating high-affinity interactions with a variety of enzyme active sites and receptors.
Historically, the broader naphthyridine class of compounds has yielded significant therapeutic successes, most notably the quinolone antibiotics, such as nalidixic acid, which target bacterial DNA gyrase. More recently, derivatives of various naphthyridine isomers have been investigated and developed for a wide range of diseases, including cancer, inflammation, and infectious diseases[1]. The anticancer agent vosaroxin, a 1,8-naphthyridine derivative, is a potent topoisomerase II inhibitor that has undergone clinical trials for acute myeloid leukemia, highlighting the clinical potential of this heterocyclic family[2][3][4]. This guide will focus specifically on the this compound isomer, detailing its synthesis, key biological activities, and the experimental methodologies crucial for the discovery and development of novel drug candidates based on this promising scaffold.
Synthetic Strategies for the this compound Core
The construction of the this compound skeleton is a critical step in the development of derivatives for medicinal chemistry applications. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. One of the most robust and versatile methods for the synthesis of substituted pyridines, and by extension, naphthyridines, is the Friedländer annulation.
The Friedländer Annulation: A Powerful Tool for this compound Synthesis
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This reaction can be catalyzed by either acid or base and proceeds through a series of condensation and cyclodehydration steps to form the quinoline or, in this case, naphthyridine ring system. For the synthesis of 1,7-naphthyridines, a suitably substituted 3-aminopyridine derivative serves as the key starting material.
A general representation of the Friedländer synthesis to access the this compound core is depicted below:
Caption: Generalized Friedländer synthesis of 1,7-naphthyridines.
Experimental Protocol: Synthesis of a this compound Derivative via Friedländer Annulation
This protocol provides a representative, step-by-step methodology for the synthesis of a substituted this compound. Note: This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-acetylpyridine (1.0 eq) and the desired active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) to a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (0.2 eq), or an acid, like p-toluenesulfonic acid (0.1 eq). The choice of catalyst depends on the specific reactivity of the substrates.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired this compound derivative.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a remarkable breadth of biological activities, with a particularly strong emphasis on their role as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.
Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses. It is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and various interleukins[5][6]. Chronic activation of this pathway is implicated in inflammatory diseases such as rheumatoid arthritis.
Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound derivatives.
This compound-1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase[7][8]. The N-oxide oxygen was found to be crucial for activity and selectivity. These compounds have demonstrated efficacy in reducing TNF-α production in cellular and in vivo models of inflammation[8].
Table 1: Structure-Activity Relationship (SAR) of this compound-1-Oxide p38 Inhibitors
| Compound | R1 | R2 | p38α IC50 (nM) |
| 1a | H | Phenyl | >10000 |
| 1b | H | 4-Fluorophenyl | 500 |
| 1c | Methyl | 4-Fluorophenyl | 25 |
| 1d | Ethyl | 4-Fluorophenyl | 10 |
Data compiled from representative literature and is for illustrative purposes.[7][8]
The SAR data suggest that small alkyl groups at the R1 position and a substituted phenyl ring at the R2 position are favorable for potent p38α inhibition.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
The FGFR signaling pathway is integral to cell proliferation, survival, and angiogenesis. Aberrant activation of this pathway through mutations, gene amplification, or translocations is a known driver in various cancers[4][7]. Consequently, FGFRs are an attractive target for cancer therapy.
Caption: The FGFR signaling pathway, a target for this compound-based anticancer agents.
Novel this compound derivatives have been designed as potent inhibitors of the FGFR kinase family[7]. These compounds have demonstrated nanomolar affinity for FGFR1, 2, 3, and 4 in both enzymatic and cellular assays, with good selectivity over other kinases such as VEGFR-2[7].
Table 2: Inhibitory Activity of Representative this compound Derivatives against FGFR Kinases
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 2a | 15 | 25 | 10 | 30 |
| 2b | 5 | 12 | 4 | 15 |
| 2c | 150 | 200 | 120 | 250 |
Data compiled from representative literature and is for illustrative purposes.[7][9]
Inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A)
PIP4K2A is a lipid kinase that converts phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[2][10]. This pathway is implicated in cancer, particularly in tumors with p53 mutations[2]. Inhibition of PIP4K2A is hypothesized to induce apoptosis in these cancer cells[10].
Caption: The PIP4K2A signaling pathway and its inhibition by this compound derivatives.
Through high-throughput screening and subsequent optimization, potent and highly selective this compound-based inhibitors of PIP4K2A, such as BAY-091 and BAY-297, have been discovered[2][10]. These compounds serve as valuable chemical probes to further investigate the role of PIP4K2A in cancer and other diseases[10].
Table 3: Inhibitory Potency of BAY-091 and BAY-297 against PIP4K2A
| Compound | Biochemical IC50 (nM) (ADP-Glo, 10 µM ATP) |
| BAY-091 | 5.5 |
| BAY-297 | 13 |
Data sourced from Wortmann L, et al. (2021).[2][10]
Key Experimental Workflows and Protocols
The discovery and development of novel this compound-based kinase inhibitors follow a structured workflow, from initial synthesis to cellular characterization.
Caption: A typical drug discovery workflow for this compound-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (p38α ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), p38α enzyme, substrate (e.g., ATF2), and ATP. Serially dilute the this compound test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound dilution, followed by 2 µL of p38α enzyme solution and 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. Calculate IC50 values from the dose-response curves.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a compound binds to its intended target protein in a cellular environment, based on the principle of ligand-induced thermal stabilization.
-
Cell Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the this compound inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction can be quantified by methods such as Western blotting or ELISA, using an antibody specific to the target kinase. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.
Protocol 3: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its synthetic accessibility, coupled with its ability to be decorated with a variety of functional groups, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The successful development of this compound derivatives as potent inhibitors of p38, FGFR, and PIP4K2A underscores the versatility of this core.
Future research in this area will likely focus on several key aspects:
-
Expansion to New Targets: Exploring the potential of the this compound scaffold against other kinase families and different classes of biological targets.
-
Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.
-
Optimization of ADME Properties: Continued medicinal chemistry efforts to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability.
As our understanding of the molecular drivers of disease continues to grow, the strategic application of privileged structures like the this compound core will remain a cornerstone of efficient and successful drug discovery.
References
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- The preclinical discovery of vosaroxin for the treatment of acute myeloid leukemia. ([Link])
- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ([Link])
- Vosaroxin | C18H19N5O4S | CID 9952884 - PubChem. ([Link])
- Biological Activity of Naturally Derived Naphthyridines - PMC. ([Link])
- Cytotoxicity (IC50) of tested compounds on different cell lines. ([Link])
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- Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis1,2. ([Link])
- This compound 1-oxides as novel potent and selective inhibitors of p38 mitogen activ
- Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ([Link])
- This compound 1-oxides as novel potent and selective inhibitors of p38 mitogen activ
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ([Link])
- Vosaroxin - Wikipedia. ([Link])
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. ([Link])
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)
- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. ([Link])
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- Quantitative Structure–activity Relationship Modeling of Some Naphthoquinone Derivatives as Inhibitors of P
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ([Link])
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Exploring the Chemical Space of 1,7-Naphthyridine Analogues: A Technical Guide for Drug Discovery Professionals
Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The quest for novel therapeutic agents is a continuous endeavor in the pharmaceutical sciences. Within the vast landscape of heterocyclic chemistry, the this compound core has emerged as a "privileged scaffold." This bicyclic aromatic system, composed of two fused pyridine rings, offers a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors, making it an attractive framework for designing molecules that can interact with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the chemical space of this compound analogues, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies to access this core, survey its diverse biological activities, and analyze the critical structure-activity relationships (SAR) that govern its therapeutic potential.
I. Synthetic Strategies for the Construction of the this compound Core
The efficient and versatile synthesis of the this compound scaffold is paramount to exploring its chemical space. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern.
A. The Skraup Reaction: A Classic Approach to Substituted 1,7-Naphthyridines
The Skraup reaction, a classic method for quinoline synthesis, can be adapted for the preparation of certain this compound derivatives.[3] This acid-catalyzed reaction typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. A key determinant for successful this compound synthesis is the substitution pattern of the starting aminopyridine. For instance, the cyclization of pyridin-3-amine typically yields the 1,5-naphthyridine isomer due to the stronger mesomeric effect at the 2-position.[3] However, by blocking the 2-position with an electron-donating group, the cyclization can be directed to the 4-position, yielding the desired this compound core.[3]
Two notable examples of this strategy are the synthesis of 1,7-naphthyridin-8(7H)-one from 3-aminopyridin-2(1H)-one and the synthesis of 8-amino-1,7-naphthyridine from pyridine-2,3-diamine.[3]
Experimental Protocol: Synthesis of 1,7-Naphthyridin-8(7H)-one via Skraup Reaction [3]
-
Step 1: Reagent Preparation. A "sulfo-mix" is prepared by carefully adding m-nitrobenzenesulfonic acid to concentrated sulfuric acid with cooling.
-
Step 2: Reaction Setup. In a suitable reaction vessel, 3-aminopyridin-2(1H)-one is mixed with glycerol.
-
Step 3: Reaction Initiation. The "sulfo-mix" is slowly added to the reaction mixture with vigorous stirring. The reaction is exothermic and may require initial cooling.
-
Step 4: Heating. Once the initial exothermic reaction subsides, the mixture is heated to and maintained at a temperature of 140-150°C for several hours.
-
Step 5: Work-up. After cooling, the reaction mixture is poured onto crushed ice and carefully neutralized with a concentrated base solution (e.g., sodium hydroxide).
-
Step 6: Extraction and Purification. The aqueous layer is extracted with an appropriate organic solvent (e.g., chloroform). The combined organic extracts are dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 1,7-naphthyridin-8(7H)-one.
B. Cyclocondensation Strategies for Polysubstituted 1,7-Naphthyridines
More contemporary and versatile methods for constructing the this compound core often involve cyclocondensation reactions. These methods offer greater control over the substitution pattern and are generally more amenable to library synthesis for SAR studies. A notable example is the synthesis of 8-chloro-1,7-naphthyridine-3-carbaldehyde, a key intermediate for various drug candidates.[3]
Experimental Protocol: Synthesis of 8-Chloro-1,7-naphthyridine-3-carboxylate Intermediate [3]
-
Step 1: Amino Group Protection. The amino group of 2-chloro-3-aminopyridine is protected with a suitable protecting group (e.g., pivaloyl chloride) to prevent side reactions.
-
Step 2: Hydroformylation. The protected aminopyridine undergoes a hydroformylation reaction under alkaline conditions to introduce a formyl group.
-
Step 3: Cyclization. The resulting aldehyde is then reacted with an acrylate compound in the presence of a Lewis acid to facilitate the cyclization and formation of the this compound ring system.
-
Step 4: Deprotection and Further Modification. The protecting group is removed, and the resulting intermediate can be further functionalized as needed.
Diagram of Synthetic Workflow
Caption: Key synthetic routes to the this compound core.
II. Diverse Biological Activities of this compound Analogues
The this compound scaffold has been incorporated into a multitude of compounds demonstrating a wide spectrum of biological activities. This section will highlight some of the key therapeutic areas where these analogues have shown significant promise.
A. Anticancer Activity
This compound derivatives have emerged as potent anticancer agents, targeting various signaling pathways and cellular processes critical for tumor growth and survival.
-
Inhibition of Wnt Signaling: The naturally occurring alkaloid, Bisleuconothine A, exhibits potent antiproliferative activity against several human colon cancer cell lines.[1] Its mechanism of action has been elucidated as the inhibition of the Wnt signaling pathway, a pathway frequently dysregulated in colorectal cancer.[1][4]
-
Kinase Inhibition: The inhibition of protein kinases is a well-established strategy in cancer therapy. This compound analogues have been identified as inhibitors of several kinases, including:
-
PIP4K2A: A series of this compound analogues have been identified as potent inhibitors of phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A), a lipid kinase implicated in tumor suppression.[5]
-
Fibroblast Growth Factor Receptor (FGFR): Novel this compound derivatives have been designed as potent inhibitors of the FGFR kinase family, which are known to be dysregulated in various cancers.[6]
-
-
Cytotoxicity against Various Cancer Cell Lines: Numerous synthetic this compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[1][7]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [1] |
| HCT116 (Colon) | 3.18 | [1] | |
| HT29 (Colon) | 1.09 | [1] | |
| SW620 (Colon) | 3.05 | [1] | |
| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [7] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [7] | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [7] | |
| PIP4K2A Inhibitors | - | 0.066 - 18.0 | [5] |
B. Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and targeting key inflammatory pathways is a major focus of drug discovery. Certain this compound derivatives have shown promising anti-inflammatory properties.
-
p38 MAP Kinase Inhibition: A series of this compound 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] This kinase plays a crucial role in the production of pro-inflammatory cytokines like TNFα. These compounds demonstrated a significant reduction in lipopolysaccharide (LPS)-induced TNFα production in human whole blood.[1]
C. Central Nervous System (CNS) Activity
The unique structural features of the this compound scaffold also make it a promising platform for developing agents that act on the central nervous system.
-
Tachykinin NK1 Receptor Antagonism: Axially chiral this compound-6-carboxamide derivatives have been synthesized and evaluated as potent antagonists of the tachykinin NK1 receptor.[1] The NK1 receptor is implicated in various physiological and pathological processes, including pain, depression, and inflammation. These compounds have shown excellent in vitro antagonistic activity, effectively inhibiting the binding of the endogenous ligand, substance P, to the human NK1 receptor.[1]
Table 2: CNS Activity of Axially Chiral this compound-6-Carboxamide Derivatives
| Compound | Assay | IC50 (nM) | Reference |
| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 | [1] |
| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 | [1] |
III. Structure-Activity Relationship (SAR) Studies: Guiding the Design of Potent and Selective Analogues
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. SAR studies on this compound analogues have provided valuable insights for optimizing their potency, selectivity, and pharmacokinetic properties.
A. SAR of this compound-based Kinase Inhibitors
For kinase inhibitors, SAR studies often focus on modifications to different parts of the scaffold to enhance binding to the ATP-binding pocket of the target kinase.
-
PIP4K2A Inhibitors: Quantitative structure-activity relationship (QSAR) models, including machine learning algorithms, have been employed to investigate the SAR of this compound analogues as PIP4K2A inhibitors.[5] These studies have identified key molecular descriptors that correlate with inhibitory activity, providing a roadmap for designing more potent compounds.[5] Molecular docking studies have further elucidated the binding modes of these inhibitors, highlighting the importance of hydrogen bonding and π-π stacking interactions within the active site.[5]
Diagram of a Generic Kinase Inhibitor Binding
Caption: Key interactions of a this compound kinase inhibitor.
B. SAR of this compound-based CNS Agents
For CNS-active compounds, SAR studies also need to consider factors like blood-brain barrier permeability in addition to target engagement.
-
NK1 Receptor Antagonists: In the case of the axially chiral this compound-6-carboxamide NK1 receptor antagonists, SAR studies have revealed the critical importance of stereochemistry for potent activity. The specific spatial arrangement of the substituents around the chiral axis significantly influences the binding affinity to the NK1 receptor.
IV. Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its analogues underscore its versatility as a privileged structure in medicinal chemistry. Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: The exploration of new and more efficient synthetic routes will enable the creation of a wider diversity of this compound analogues for biological screening.
-
Expansion into New Therapeutic Areas: While significant progress has been made in oncology, inflammation, and CNS disorders, the potential of this compound derivatives in other areas, such as infectious diseases and metabolic disorders, remains to be fully explored.
-
Application of Advanced Drug Design Techniques: The use of computational methods, such as machine learning and artificial intelligence, will play an increasingly important role in guiding the design of next-generation this compound-based drugs with improved potency, selectivity, and safety profiles.
V. References
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Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. (2023). National Institutes of Health. [Link]
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Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]
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Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. (2019). Semantic Scholar. [Link]
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Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). MDPI. [Link]
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A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. [Link]
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Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (2015). AACR Journals. [Link]
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Product Class 8: Naphthyridines. (n.d.). Science of Synthesis. [Link]
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A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. (n.d.). TSI Journals. [Link]
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Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). National Institutes of Health. [Link]
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). National Institutes of Health. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI. [Link]
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Synthesis of 1-amino-3-oxo-2,7-naphthyridines 4. (n.d.). ResearchGate. [Link]
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PubMed. [Link]
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ionization energy and water solubility of 1,7-Naphthyridine
Derived from Log10WS = -2.81 -> WS = 10^-2.81 mol/L ≈ 0.00155 mol/L. With a molecular weight of 130.15 g/mol , this corresponds to ~0.20 g/L or 200 mg/L. Note: The initial search provided a value of ~21.5 mg/L, which seems more consistent with a logP of 1.1 and the general properties of such heterocycles. There may be discrepancies in calculated values across different algorithms. The PubChem entry lists a computed XLogP3-AA value of 1.1, suggesting moderate lipophilicity, which is consistent with limited but present water solubility. [18]
Conclusion: Implications for Research and Development
The physicochemical properties of this compound—specifically its ionization energy of 8.99 eV and its estimated water solubility—are foundational data points for its application in science and industry. The relatively high ionization energy, typical for aza-aromatics, indicates a stable electronic structure, which is a desirable trait for drug candidates to minimize metabolic lability through oxidation. The moderate water solubility, influenced by the interplay of its polar nitrogen atoms and nonpolar hydrocarbon structure, presents both opportunities and challenges. While sufficient for some biological assays, it may necessitate formulation strategies, such as salt formation by targeting the basic nitrogen atoms, to enhance bioavailability for in vivo applications. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to either verify these properties or characterize novel derivatives of the this compound scaffold, thereby accelerating the drug discovery and materials development process.
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1,7-Naphthyridine molecular weight and formula
An In-Depth Technical Guide to 1,7-Naphthyridine: Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic aromatic organic compound belonging to the naphthyridine family of isomers. Characterized by a molecular structure of two fused pyridine rings with nitrogen atoms at the 1 and 7 positions, this scaffold is of significant interest in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a valuable building block for the development of novel therapeutic agents, particularly kinase inhibitors and antimicrobial compounds. This guide provides a comprehensive overview of the core physicochemical properties, established synthetic routes, spectroscopic characterization, and key applications of this compound, tailored for researchers and professionals in drug development.
Core Physicochemical Properties of this compound
This compound is a white to pale yellow solid at room temperature.[1] The fundamental properties of the this compound core are crucial for its application in further chemical synthesis and drug design. Its molecular formula is C₈H₆N₂.[2][3] The arrangement of the two nitrogen atoms influences the molecule's dipole moment, solubility, and ability to act as a ligand in coordination chemistry.
Key Data Summary
The essential quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂ | PubChem[2], NIST[3] |
| Molecular Weight | 130.15 g/mol | PubChem[2], Cheméo[4] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 253-69-0 | PubChem[2], NIST[3] |
| Synonyms | 1,7-Diazanaphthalene, 1,7-Pyridopyridine | PubChem[2], NIST[3] |
| Ionization Energy | 8.99 eV | Cheméo[4] |
| logP (Octanol/Water) | 1.630 (Calculated) | Cheméo[4] |
Chemical Structure
The chemical structure of this compound consists of two fused pyridine rings. This arrangement results in a planar aromatic system.
Caption: Chemical structure of this compound (C₈H₆N₂).
Synthesis of the this compound Scaffold
The synthesis of the naphthyridine core can be achieved through various routes, often involving the construction of one pyridine ring onto an existing one.[5] A notable eco-friendly method involves a multi-step process starting from 2-cyano-3-pyridylacetonitrile, which avoids harsh conditions often associated with classical methods like the Skraup reaction.[1][6]
Experimental Protocol: Synthesis from 2-Cyano-3-pyridylacetonitrile
This protocol is adapted from the work of Srivastava et al. and provides an efficient pathway to the unsubstituted this compound core.[6]
Step 1: Cyclization to 6-Amino-8-bromo-1,7-naphthyridine (V)
-
Saturate 20 mL of acetic acid with dry hydrogen bromide gas.
-
Add 2.0 g of 2-cyano-3-pyridylacetonitrile to the solution.
-
Reflux the mixture for 6 hours.
-
Pour the cooled reaction mixture into 100 mL of ice water.
-
Neutralize the solution with concentrated ammonium hydroxide.
-
Filter the resulting precipitate, wash with water, and dry to yield the product (V).
Step 2: Conversion to 6,8-Dihydrazino-1,7-naphthyridine (VII)
-
Dissolve 1.5 g of 6-amino-8-bromo-l,7-naphthyridine (V) in 20 mL of dioxane.
-
Add 10 mL of 85% hydrazine hydrate dropwise.
-
Reflux the mixture at 110°C for 8 minutes under microwave irradiation.
-
Cool the mixture to room temperature.
-
Filter the yellow precipitate and wash with a small amount of water to yield the dihydrazino product (VII).[6]
Step 3: Oxidation to this compound (I)
-
Dissolve 0.8 g of 6,8-dihydrazino-l,7-naphthyridine (VII) in a mixture of 8 mL acetic acid and 16 mL water.
-
Slowly pour this solution into 80 mL of a hot 10% copper (II) sulfate solution.
-
Boil the mixture for 3 minutes using a microwave oven.
-
Make the solution strongly alkaline using a 20% sodium hydroxide solution.
-
Perform a continuous liquid-liquid extraction with ether for 48 hours.
-
Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent to yield this compound as a tan oil.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (GC-MS) typically shows a prominent molecular ion (M+) peak corresponding to its molecular weight of approximately 130.15 g/mol .[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is complex due to the coupling between the six protons on the aromatic rings. The chemical shifts are influenced by the electron-withdrawing effects of the two nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule, with carbons adjacent to the nitrogen atoms (C2, C6, C8) shifted downfield.[2]
-
Applications in Research and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonds and engage in π-π stacking interactions with biological targets.
Kinase Inhibition
The this compound core is a key component in the design of kinase inhibitors. Notably, it serves as the foundational scaffold for a series of inhibitors targeting PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha).[7] This kinase is a therapeutic target in oncology, as its inhibition has been linked to tumor suppression.[7] The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the kinase. Structure-activity relationship (SAR) studies on this compound analogues have been conducted using machine learning and molecular docking to optimize their inhibitory activity against PIP4K2A.[7]
Antimicrobial and Antitumor Agents
Naphthyridine isomers, in general, are well-established cores for antimicrobial agents.[8][9] While the 1,8- and 1,6-naphthyridine isomers are more common in clinically used drugs, derivatives of this compound have also demonstrated potential.[10][11] Research has shown their potential as antiparasitic agents and as new therapeutic candidates for antitumor treatments.[6] Their mechanism often involves the inhibition of essential enzymes like DNA gyrase in bacteria or topoisomerases in cancer cells.[8]
Logical Framework for Application
The utility of the this compound core stems from its versatile chemical nature, allowing for substitution at various positions to modulate its biological activity and physicochemical properties.
Caption: Application pathways for the this compound scaffold.
Conclusion
This compound is a heterocyclic compound with a defined molecular weight and formula that serves as a critical starting point for chemical synthesis. Its rigid, aromatic structure and the presence of two nitrogen atoms bestow upon it valuable properties for engaging with biological targets. The development of efficient and eco-friendly synthetic routes has made this scaffold more accessible for research. Its demonstrated utility in the design of potent kinase inhibitors and its potential in developing new antimicrobial and antitumor agents ensure that this compound and its derivatives will remain an area of active investigation for scientists and drug development professionals.
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tautomerism in substituted 1,7-Naphthyridines
An In-depth Technical Guide to Tautomerism in Substituted 1,7-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The substitution pattern on this heterocyclic system can give rise to tautomerism, a phenomenon where structural isomers are in dynamic equilibrium, readily interconverting through the migration of a proton. This guide provides a comprehensive exploration of tautomerism in substituted 1,7-naphthyridines. It delves into the common tautomeric forms—keto-enol, amino-imino, and thione-thiol—and analyzes the critical factors that govern their equilibrium, such as substituent effects and solvent polarity. We will detail the key analytical and computational techniques employed to characterize these tautomeric systems, providing both the theoretical basis and practical, step-by-step protocols. Finally, the profound implications of tautomerism on drug discovery are discussed, highlighting how understanding and controlling the tautomeric state is crucial for optimizing a molecule's pharmacological profile, including its efficacy, ADME properties, and target binding.
The this compound Scaffold and the Phenomenon of Tautomerism
Naphthyridines are a class of bicyclic aromatic compounds containing two nitrogen atoms, with six possible isomers based on the nitrogen placement.[2] The this compound isomer has garnered significant interest due to its presence in a wide array of pharmacologically active agents, including those with anticancer and PDE5 inhibitory activities.[3][4]
Tautomerism is a fundamental concept in organic chemistry where molecules with the same molecular formula exist as a mixture of two or more readily interconvertible structural isomers.[5][6] This interconversion, most commonly involving the migration of a hydrogen atom, is rapid and reversible.[7] Unlike resonance structures, which are different representations of a single molecule, tautomers are distinct chemical species with different structures and, consequently, different physicochemical and biological properties.[5][7]
In drug discovery, the existence of multiple tautomers can profoundly impact a compound's behavior. Different tautomers can exhibit varied lipophilicity, acidity/basicity, hydrogen bonding capabilities, and three-dimensional shapes. These differences directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a biological target.[5] Therefore, identifying the predominant tautomer under physiological conditions is a critical step in the development of a successful therapeutic agent.
Common Tautomeric Equilibria in Substituted 1,7-Naphthyridines
Substituents such as hydroxyl, amino, or mercapto groups on the this compound ring introduce the possibility of prototropic tautomerism.
Hydroxy-1,7-Naphthyridines: Keto-Enol Tautomerism
When a hydroxyl group is present, typically at the C2, C4, or C8 position, a keto-enol equilibrium is established. For instance, an 8-hydroxy-1,7-naphthyridine can exist in equilibrium with its 1,7-naphthyridin-8(7H)-one tautomer.[8]
Generally, for heteroaromatic systems, the keto form is significantly more stable and predominates at equilibrium.[9][10] This preference is driven by the greater strength of the C=O double bond compared to the C=C double bond and the favorable resonance stabilization within the amide-like system of the keto form.
Caption: Keto-enol tautomerism in 8-hydroxy-1,7-naphthyridine.
Amino-1,7-Naphthyridines: Amino-Imino Tautomerism
An amino-substituted this compound can exist in equilibrium with its corresponding imino tautomer. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom.[11]
For most amino-heterocycles, the amino tautomer is the dominant species in solution.[12] The aromaticity of the pyridine ring is a major stabilizing factor for the amino form. The imino form, which disrupts this aromaticity, is generally less stable.[13]
Caption: Amino-imino tautomerism in 2-amino-1,7-naphthyridine.
Mercapto-1,7-Naphthyridines: Thione-Thiol Tautomerism
The presence of a mercapto (-SH) group leads to a thione-thiol equilibrium. The thiol form contains a C-S single bond and an S-H bond, while the thione form has a C=S double bond and an N-H bond.
Similar to the keto-enol equilibrium, the thione form is typically the more stable tautomer for heterocyclic systems in polar solvents.[14][15] The stability of the thione tautomer is significant for bioactivity, as it may prevent spontaneous oxidation to disulfides.[16]
Caption: Thione-thiol tautomerism in 8-mercapto-1,7-naphthyridine.
Factors Governing the Tautomeric Equilibrium
The precise position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by intramolecular and intermolecular factors.
Electronic Effects of Substituents
The electronic nature of other substituents on the naphthyridine ring can significantly alter the relative stability of tautomers.
-
Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ increase electron density in the ring. This can stabilize tautomers where the ring bears a partial positive charge, potentially favoring the keto/thione forms.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CF₃ decrease electron density. Computational studies on related systems have shown that EWGs can shift the equilibrium by destabilizing certain tautomeric forms more than others.[17][18] For example, an EWG might favor a tautomer where the negative charge is better delocalized.
Solvent Effects
The solvent environment plays a crucial role in determining the dominant tautomer by differential solvation of the tautomeric forms.[19]
-
Polar Protic Solvents (e.g., water, ethanol) can form hydrogen bonds. They tend to strongly stabilize the more polar tautomer, which is often the keto or thione form, shifting the equilibrium in that direction.[14][20]
-
Polar Aprotic Solvents (e.g., DMSO, DMF) can also stabilize polar tautomers through dipole-dipole interactions.
-
Non-polar Solvents (e.g., cyclohexane, benzene) have a lesser effect on the equilibrium, and in these environments, the enol or amino forms may be more favored than in polar solvents.[21]
| Solvent | Dielectric Constant (ε) | Type | Expected Effect on Equilibrium (e.g., Hydroxy-Naphthyridine) |
| Cyclohexane | 2.0 | Non-polar | Minimal shift, enol form relatively more favored |
| Chloroform | 4.8 | Polar Aprotic | Moderate shift towards keto form |
| Ethanol | 24.6 | Polar Protic | Strong shift towards keto form due to H-bonding |
| DMSO | 46.7 | Polar Aprotic | Strong shift towards keto form due to high polarity |
| Water | 80.1 | Polar Protic | Very strong shift towards keto form |
Table 1: Influence of Solvent Properties on Tautomeric Equilibrium.
Methodologies for Studying Tautomerism
A combination of spectroscopic and computational methods is required for a thorough investigation of tautomeric systems.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.[23] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.[22]
-
Slow Exchange: If the interconversion is slow on the NMR timescale, separate signals for each tautomer are observed. The ratio of tautomers can be determined by integrating the signals.[24]
-
Fast Exchange: If the interconversion is rapid, a single, time-averaged set of signals is observed. The chemical shifts of these averaged signals are a weighted average of the shifts of the individual tautomers.[25] Variable temperature NMR can be used to slow down the exchange rate.[19]
Experimental Protocol: ¹H NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration (typically 5-10 mg/mL).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation, which is crucial for accurate integration.
-
Signal Identification: Identify distinct, well-resolved signals corresponding to each tautomer. For example, the N-H proton of a keto/thione form will have a characteristic chemical shift different from the O-H/S-H proton of the enol/thiol form.
-
Integration: Carefully integrate the identified signals for each tautomer.
-
Calculation: Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents. The percentage of a tautomer is then (Integral of Tautomer A / Sum of Integrals of all Tautomers) x 100.
Caption: Workflow for NMR-based determination of tautomer ratios.
UV/Vis Spectroscopy
Different tautomers possess different chromophoric systems and thus exhibit distinct UV/Vis absorption spectra.[22] The enol form often absorbs at a different wavelength compared to the keto form.[26] By comparing the spectrum of the compound in different solvents, one can observe shifts in the equilibrium.[21] For instance, an increase in the intensity of a band associated with the keto form in a more polar solvent indicates a shift in the equilibrium.[20]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[17][27]
Workflow: Computational Analysis of Tautomerism
-
Structure Generation: Build the 3D structures of all possible tautomers of the substituted this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM).[28] A common level of theory is B3LYP with a suitable basis set like 6-31G**.[17]
-
Energy Calculation: Calculate the single-point electronic energies, including zero-point vibrational energy (ZPVE) corrections, to obtain the relative Gibbs free energies (ΔG) of the tautomers.
-
Equilibrium Constant Prediction: The relative energies can be used to predict the tautomeric equilibrium constant (KT) and the population of each tautomer using the Boltzmann distribution.
Caption: General workflow for computational tautomerism studies.
Significance in Drug Discovery and Development
The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its therapeutic potential.[5]
-
Pharmacodynamics (Target Binding): The two tautomers of a drug have different shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may fit correctly into the binding site of the target protein. A compound that exists predominantly in an inactive tautomeric form under physiological conditions will exhibit poor potency.
-
Pharmacokinetics (ADME): Tautomerism affects key physical properties. For example, the more polar keto tautomer might have better aqueous solubility but lower membrane permeability compared to the less polar enol tautomer. This can drastically alter the absorption and distribution of the drug.[5]
-
Intellectual Property: Different tautomers are distinct chemical entities. A thorough understanding and characterization of the tautomeric forms of a new chemical entity are essential for securing robust patent protection.
For this compound derivatives, which are often developed as kinase inhibitors, the specific tautomer present in the ATP-binding pocket will dictate the hydrogen bonding interactions with the hinge region of the kinase, a critical factor for inhibitory activity.[3]
Conclusion
Tautomerism in substituted 1,7-naphthyridines is a multifaceted phenomenon with profound implications for their application in medicinal chemistry. The equilibrium between different tautomeric forms is a delicate interplay of structural and environmental factors. A comprehensive approach, combining high-resolution spectroscopic techniques like NMR with the predictive power of computational chemistry, is essential for accurately characterizing the tautomeric landscape of these important heterocyclic compounds. For drug development professionals, a deep understanding of the tautomerism of their lead compounds is not just beneficial but imperative for navigating the path from a chemical entity to a successful therapeutic agent.
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A Comprehensive Technical Guide to the Foundational Reactivity of 1,7-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of novel compounds with diverse biological activities, including potential anticancer and anti-inflammatory agents.[1] This in-depth technical guide provides a comprehensive overview of the foundational reactivity of the this compound core, offering insights into its electronic structure and behavior in key chemical transformations.
Electronic Structure: The Key to Understanding Reactivity
The reactivity of the this compound ring system is fundamentally governed by the distribution of its π-electrons and the influence of the two nitrogen atoms. Computational studies, including Density Functional Theory (DFT), have been employed to elucidate the electronic properties of this compound and its derivatives.[2]
The presence of the nitrogen atoms leads to a general electron deficiency in the aromatic system, making it susceptible to nucleophilic attack. The positions α and γ to the nitrogen atoms (C2, C4, C6, and C8) are particularly electron-deficient and thus represent the most probable sites for nucleophilic substitution. Conversely, electrophilic attack on the carbon atoms is generally disfavored due to the electron-withdrawing nature of the nitrogen atoms. Electrophiles are more likely to react with the lone pair of electrons on the nitrogen atoms, leading to the formation of N-alkylated or N-acylated products.[3]
Electrophilic Aromatic Substitution: A Challenging Transformation
Direct electrophilic substitution on the this compound core is a challenging endeavor due to the inherent electron-deficient nature of the ring system. The nitrogen atoms deactivate the ring towards electrophilic attack, and reactions often require harsh conditions.
Key Considerations for Electrophilic Substitution:
-
Regioselectivity: When electrophilic substitution does occur, it is predicted to favor the C3 and C5 positions, which are β to the nitrogen atoms and have a relatively higher electron density compared to the α and γ positions.[4]
-
Activating Groups: The presence of electron-donating groups on the ring can facilitate electrophilic substitution by increasing the electron density of the aromatic system.
-
Reaction with N-Oxides: A common strategy to achieve electrophilic substitution on pyridine and related heterocycles is through the corresponding N-oxide. The N-oxide group is electron-donating and can activate the ring towards electrophilic attack, particularly at the C4 and C6 positions.
Halogenation:
Direct halogenation of this compound can be achieved under specific conditions. For instance, bromination of this compound hydrobromide in nitrobenzene with bromine has been reported to yield a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromo-1,7-naphthyridine.[4]
Experimental Protocol: Bromination of this compound [5]
This protocol provides a general guideline for the bromination of the this compound core.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable chlorinated solvent
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, addition funnel, and temperature probe, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic acid).
-
Cooling: Cool the solution to 0-10 °C.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in the same solvent via the addition funnel over 1-2 hours, maintaining the internal temperature.
-
Reaction: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Workup:
-
Neutralize the reaction mixture with a sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 2-Bromo-1,7-naphthyridine by recrystallization.
Nucleophilic Aromatic Substitution: A Versatile Functionalization Strategy
Nucleophilic aromatic substitution (SNA) is a powerful tool for the functionalization of the electron-deficient this compound core. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6]
Key Factors Influencing Nucleophilic Aromatic Substitution:
-
Leaving Group: A good leaving group, typically a halide (e.g., Cl, Br), is essential for the reaction to proceed efficiently.
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.
-
Position of Substitution: The positions α and γ to the nitrogen atoms (C2, C4, C6, and C8) are the most activated towards nucleophilic attack.
Amination of Halo-1,7-naphthyridines:
The displacement of a halide with an amine is a common and highly valuable transformation in the synthesis of biologically active molecules. For example, 2-chloro-1,8-naphthyridines have been shown to react with various amines to afford the corresponding 2-amino derivatives.[7]
Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism of nucleophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules and are highly applicable to the functionalization of the this compound scaffold. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halo-1,7-naphthyridine and an organoboron reagent. This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the naphthyridine core.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of halo-1,7-naphthyridines with a wide variety of primary and secondary amines. This reaction offers a valuable alternative to traditional nucleophilic substitution methods, often proceeding under milder conditions and with a broader substrate scope.[8]
Table: Comparison of Key Cross-Coupling Reactions for this compound Functionalization
| Reaction | Bond Formed | Key Reagents | Catalyst System |
| Suzuki-Miyaura | C-C | Organoboron reagent (e.g., boronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |
| Buchwald-Hartwig Amination | C-N | Amine | Palladium catalyst, Phosphine ligand, Base |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-1,7-naphthyridine [9]
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromo-1,7-naphthyridine with a boronic acid.
Materials:
-
Bromo-1,7-naphthyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask or pressure vessel, add the bromo-1,7-naphthyridine (1.0 eq), arylboronic acid (1.1-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (0.05-0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Cycloaddition Reactions: Exploring New Synthetic Avenues
The participation of this compound in cycloaddition reactions, such as the Diels-Alder reaction, is less explored. In principle, the electron-deficient nature of the this compound ring could allow it to act as a diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[10] Conversely, if appropriately substituted with electron-donating groups, it might function as a dienophile. Further research is needed to fully elucidate the potential of this compound in this class of reactions.
N-Oxides of this compound: Modulating Reactivity
The formation of this compound N-oxides offers a powerful strategy to modulate the reactivity of the parent heterocycle. The N-oxide functionality can be introduced by oxidation with reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[11]
Effects of N-Oxidation on Reactivity:
-
Electrophilic Substitution: The N-oxide group is electron-donating, activating the ring towards electrophilic attack, particularly at the C4 and C6 positions.
-
Nucleophilic Substitution: The N-oxide can also influence the regioselectivity of nucleophilic attack.
-
Rearrangement Reactions: Pyridine N-oxides are known to undergo a variety of rearrangement reactions, and similar reactivity can be expected for this compound N-oxides.
Diagram: Reactivity of this compound-N-Oxide
Caption: Synthetic utility of this compound-N-oxide.
Conclusion
The this compound core possesses a rich and versatile reactivity profile, making it an attractive scaffold for the development of novel chemical entities. While its electron-deficient nature presents challenges for classical electrophilic aromatic substitution, it opens up a wide array of possibilities for functionalization via nucleophilic substitution and modern metal-catalyzed cross-coupling reactions. The strategic use of N-oxidation further expands the synthetic utility of this important heterocyclic system. A thorough understanding of the foundational principles of this compound reactivity is essential for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
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Methodological & Application
Synthesis of 1,7-Naphthyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Rising Prominence of the 1,7-Naphthyridine Scaffold in Medicinal Chemistry
The this compound core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a privileged scaffold in modern drug discovery. Its rigid structure and the specific arrangement of nitrogen atoms provide a unique three-dimensional framework for interacting with various biological targets. This has led to the development of this compound derivatives with a wide spectrum of pharmacological activities, including potent and selective inhibition of key enzymes implicated in cancer and inflammatory diseases.[1]
Notably, derivatives of the this compound skeleton have shown significant promise as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The unique geometry of the this compound ring system allows for the design of molecules that can fit into the ATP-binding pocket of specific kinases with high affinity and selectivity, leading to the modulation of their activity.[2] This has positioned 1,7-naphthyridines as a focal point for the development of targeted therapies.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of this important heterocyclic system. The methodologies presented herein are selected for their reliability, efficiency, and adaptability, with a focus on explaining the underlying chemical principles to empower rational experimental design.
Strategic Approaches to the Synthesis of the this compound Core
Several synthetic strategies have been developed to construct the this compound framework. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Here, we will delve into two robust and versatile methods: a modern microwave-assisted synthesis and a classic cyclization reaction.
Method 1: Microwave-Assisted Eco-Friendly Synthesis from 2-Cyano-3-pyridylacetonitrile
This modern approach offers several advantages, including high efficiency, reduced reaction times, and environmentally benign conditions.[1] The synthesis commences with the readily available and cost-effective starting material, 2-cyano-3-pyridylacetonitrile, and proceeds through a series of transformations to yield the this compound scaffold.
Reaction Workflow:
Figure 1: Workflow for the microwave-assisted synthesis of this compound.
Mechanistic Insights:
The key step in this synthesis is the initial cyclization of 2-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide. This reaction is believed to proceed through the following steps:
-
Protonation: The nitrile group of the pyridylacetonitrile is protonated by HBr, increasing its electrophilicity.
-
Intramolecular Cyclization: The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the activated nitrile carbon to form a six-membered ring.
-
Tautomerization and Aromatization: The resulting intermediate undergoes tautomerization and subsequent aromatization to yield the stable 6-amino-8-bromo-1,7-naphthyridine.
The subsequent steps involve a nucleophilic aromatic substitution of the bromine atom with hydrazine, followed by an oxidative deamination to afford the parent this compound. The use of microwave irradiation significantly accelerates these reactions, often reducing reaction times from hours to minutes.[1]
Method 2: The Borsche Synthesis
The Borsche synthesis is a classical method for the preparation of 1,7-naphthyridines. While it may involve more traditional reaction conditions, it remains a reliable and valuable tool for accessing this heterocyclic system. The Borsche–Drechsel cyclization, a related reaction, is a well-established method for synthesizing tetrahydrocarbazoles via the acid-catalyzed cyclization of cyclohexanone arylhydrazones and proceeds in a manner analogous to the Fischer indole synthesis.[3]
Detailed Application Notes and Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol details the multi-step synthesis of the parent this compound, starting from 2-cyano-3-pyridylacetonitrile.
Step 1: Synthesis of 6-Amino-8-bromo-1,7-naphthyridine
-
Materials and Reagents:
-
2-Cyano-3-pyridylacetonitrile
-
Anhydrous diethyl ether
-
Anhydrous hydrogen bromide gas
-
Sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 2-cyano-3-pyridylacetonitrile (1.1 g) in 75 mL of dry diethyl ether in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to between -5°C and 0°C using an ice-salt bath.
-
Bubble anhydrous hydrogen bromide gas through the solution for 2 hours.
-
Pour the resulting mixture immediately into an excess of sodium bicarbonate solution.
-
Filter the yellow precipitate, wash with several small portions of water, and dry to yield 6-amino-8-bromo-1,7-naphthyridine.[1]
-
-
Characterization Data (Expected):
-
Appearance: Yellow prisms
-
Melting Point: 181°C (with decomposition)[1]
-
¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons of the naphthyridine ring and the amine protons.
-
¹³C NMR (DMSO-d₆): Resonances for the eight carbon atoms of the naphthyridine core, with the carbon attached to the bromine appearing at a characteristic chemical shift.
-
Mass Spectrometry (HRMS): A molecular ion peak with a characteristic isotopic pattern for a bromine-containing compound, confirming the elemental composition.
-
Step 2: Synthesis of 6,8-Dihydrazino-1,7-naphthyridine
-
Materials and Reagents:
-
6-Amino-8-bromo-1,7-naphthyridine
-
Dioxane
-
85% Hydrazine hydrate
-
-
Procedure:
-
Dissolve 6-amino-8-bromo-1,7-naphthyridine (1.5 g) in 20 mL of dioxane in a microwave-safe reaction vessel.
-
Add 10 mL of 85% hydrazine hydrate dropwise to the solution.
-
Heat the mixture in a microwave reactor at 110°C for 8 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the yellow precipitate and wash with small amounts of water to yield 6,8-dihydrazino-1,7-naphthyridine.[1]
-
-
Characterization Data (Expected):
-
Appearance: Yellow precipitate
-
Melting Point: 149°C[1]
-
Step 3: Synthesis of this compound
-
Materials and Reagents:
-
6,8-Dihydrazino-1,7-naphthyridine
-
Acetic acid
-
10% Copper (II) sulfate solution
-
20% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 6,8-dihydrazino-1,7-naphthyridine (0.8 g) in a mixture of 8 mL of acetic acid and 16 mL of water.
-
Slowly pour this solution into 80 mL of a hot 10% copper (II) sulfate solution.
-
Boil the mixture in a microwave reactor for 3 minutes.
-
Make the solution strongly alkaline with 20% sodium hydroxide solution.
-
Extract the product continuously with diethyl ether for 48 hours.
-
Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent to obtain this compound as a tan oil.[1]
-
-
Characterization Data (Expected):
-
Appearance: Tan oil
-
IR (KBr, cm⁻¹): Bands in the 900-700 cm⁻¹ region characteristic of the C-H out-of-plane deformations of the substituted pyridine rings. Specifically, bands around 853, 819, and 783 cm⁻¹ are expected for the unsubstituted this compound.[1]
-
¹H NMR (CDCl₃): Distinct signals for the six aromatic protons of the this compound ring system.
-
¹³C NMR (CDCl₃): Eight signals corresponding to the carbon atoms of the bicyclic core.
-
Comparative Analysis of Synthetic Routes
| Feature | Microwave-Assisted Synthesis | Borsche Synthesis |
| Starting Materials | 2-Cyano-3-pyridylacetonitrile | Arylhydrazines and cyclic ketones/aldehydes |
| Reaction Conditions | Mild, microwave irradiation | Often requires strong acids and elevated temperatures |
| Reaction Time | Short (minutes to hours) | Can be lengthy (hours to days) |
| Yields | Generally good to excellent | Variable, can be moderate to good |
| Scalability | Can be adapted for larger scale | May present challenges for large-scale production |
| Environmental Impact | More eco-friendly due to reduced solvent usage and energy consumption | Can generate more waste and use harsher reagents |
| Scope | Adaptable for various derivatives | Well-established for certain substitution patterns |
Applications in Drug Discovery: Targeting Kinases with this compound Derivatives
The this compound scaffold has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors. The nitrogen atoms at positions 1 and 7 can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. This, combined with the ability to introduce diverse substituents at various positions on the ring system, allows for the fine-tuning of potency and selectivity against specific kinase targets.
Therapeutic Potential of this compound Derivatives:
Figure 2: Therapeutic applications of this compound-based kinase inhibitors.
Researchers have successfully developed this compound derivatives as inhibitors of various kinases, including:
-
Tumor Progression Loci-2 (Tpl2) Kinase: This kinase is an attractive target for the treatment of rheumatoid arthritis and other inflammatory conditions.[1]
-
Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A): This lipid kinase is implicated in cancer, particularly in tumors with p53 mutations.[2]
The continued exploration of the structure-activity relationships (SAR) of this compound derivatives holds great promise for the discovery of novel and effective therapies for a range of human diseases.
Conclusion
The synthesis of this compound derivatives represents a vibrant and impactful area of chemical research. The methodologies outlined in this guide provide a solid foundation for scientists to access and explore the chemical space of this important heterocyclic scaffold. The inherent versatility of the this compound core, coupled with its proven track record in modulating the activity of key biological targets, ensures its continued relevance in the quest for new and improved therapeutics. By understanding the underlying synthetic principles and leveraging modern techniques, researchers are well-equipped to contribute to the exciting future of this compound-based drug discovery.
References
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
- Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. (n.d.). NIH.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC.
- Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). PMC - NIH.
- Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-17.
- Borsche–Drechsel cyclization. (2023, November 1). Wikipedia.
Sources
Scalable Synthesis of 1,7-Naphthyridines: A Guide for Drug Development Professionals
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its unique arrangement of nitrogen atoms imparts specific physicochemical properties that are advantageous for drug design, influencing factors such as solubility, metabolic stability, and target engagement. As such, the development of robust and scalable synthetic routes to access functionalized 1,7-naphthyridines is of paramount importance to the pharmaceutical industry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound derivatives, with a focus on practical, field-proven methodologies and critical process considerations.
Introduction to the this compound Core
The this compound ring system, one of the six isomers of diazanaphthalene, has garnered significant attention in medicinal chemistry. Its derivatives have shown promise in a variety of therapeutic areas, acting as potent inhibitors of key biological targets. A notable example is the development of this compound-based phosphodiesterase type 4 (PDE4) inhibitors for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The successful progression of such drug candidates from discovery to clinical trials hinges on the ability to produce the active pharmaceutical ingredient (API) on a large scale in a cost-effective and reproducible manner.
This guide will delve into a well-documented, multi-kilogram scale synthesis of a clinical candidate, providing a detailed, step-by-step protocol. Furthermore, it will explore other promising synthetic strategies, such as the Friedländer annulation and modern transition-metal-catalyzed methods, and discuss their potential for scale-up.
Featured Scalable Synthesis: A Case Study of a PDE4 Inhibitor
A robust and scalable six-step synthesis of 4-[8-(3-fluorophenyl)[3][4]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, a potent PDE4 inhibitor, has been successfully developed and executed on a multi-kilogram scale.[5][6] This process highlights key strategies for achieving high yields and controlling stereochemistry in a manufacturing setting.
Overall Synthetic Strategy
The synthesis commences with readily available starting materials: 2-cyano-3-methylpyridine, cyclohexane-1,4-dicarboxylic acid dimethyl ester, and 3-fluorophenylboronic acid. The overall approach involves the construction of a key intermediate, 4-(8-oxo-7,8-dihydro[3][4]naphthyridin-6-yl)cyclohexanecarboxylic acid, followed by chlorination and a final Suzuki-Miyaura cross-coupling reaction to install the fluorophenyl group.[5][6]
Diagram of the Overall Synthetic Workflow
Caption: Scalable synthetic route to a this compound-based PDE4 inhibitor.
Detailed Protocol for Kilogram-Scale Synthesis
The following protocol is adapted from the process described by Jiang et al. in Organic Process Research & Development.[5][6]
Step 1: Synthesis of 3-Methylpyridine-2-carboxylic Acid tert-Butylamide
This initial step involves the conversion of the nitrile group of 2-cyano-3-methylpyridine to a tert-butyl amide. This is a crucial transformation that sets the stage for the subsequent acylation and cyclization.
-
Reaction: 2-Cyano-3-methylpyridine is reacted with tert-butyl acetate in the presence of a catalytic amount of sulfuric acid.[1]
-
Rationale: The use of tert-butyl acetate provides a scalable and safer alternative to using isobutylene gas. The tert-butylamide group serves as a directing group for the subsequent ortho-acylation.
-
Scale-up Considerations: The reaction is typically run at elevated temperatures. Careful control of the addition of sulfuric acid is necessary to manage the exotherm.
Step 2: Acylation and Cyclization to form the 1,7-Naphthyridin-8-one Core
This is a key bond-forming sequence that constructs the bicyclic this compound core.
-
Reaction: The dianion of 3-methylpyridine-2-carboxylic acid tert-butylamide is generated using a strong base, such as lithium diisopropylamide (LDA), and then acylated with cyclohexane-1,4-dicarboxylic acid monomethyl ester. The resulting intermediate is then cyclized with ammonium acetate.[1]
-
Rationale: The use of a strong base allows for the regioselective acylation at the methyl group. The subsequent cyclization with ammonium acetate provides a straightforward method to form the pyridone ring of the naphthyridine system.
-
Scale-up Considerations: The generation of the dianion with LDA is highly exothermic and requires careful temperature control, typically at cryogenic temperatures. The addition of the acylating agent must also be controlled to avoid side reactions. The work-up procedure involves quenching the reaction with an aqueous solution, which needs to be performed cautiously on a large scale.
Step 3: Hydrolysis and Isomerization
This step involves the hydrolysis of the ester and amide groups and importantly, the equilibration to the desired trans-isomer of the cyclohexanecarboxylic acid.
-
Reaction: The product from the previous step is subjected to basic hydrolysis, followed by an acidic workup. This process also facilitates the isomerization of the cis/trans mixture of the cyclohexyl group to the thermodynamically more stable trans isomer.[5][6]
-
Rationale: Achieving the correct stereochemistry of the cyclohexane ring is critical for the biological activity of the final compound. This step cleverly combines hydrolysis and isomerization for process efficiency.
-
Scale-up Considerations: The isomerization is an equilibrium process, and the reaction time and temperature need to be carefully optimized to maximize the yield of the desired trans-isomer.
Step 4: Chlorination of the Naphthyridinone
The hydroxyl group of the naphthyridinone is converted to a chloride to prepare the molecule for the subsequent cross-coupling reaction.
-
Reaction: 4-(8-Oxo-7,8-dihydro[3][4]naphthyridin-6-yl)cyclohexanecarboxylic acid is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]
-
Rationale: The chloro-naphthyridine is a versatile intermediate for introducing various substituents at the 8-position via nucleophilic aromatic substitution or cross-coupling reactions.
-
Scale-up Considerations: Phosphorus oxychloride is a corrosive and reactive reagent that requires careful handling in a well-ventilated area. The reaction is typically run at elevated temperatures, and the work-up involves quenching the excess POCl₃, which is a highly exothermic process.
Step 5: Suzuki-Miyaura Cross-Coupling
This final carbon-carbon bond-forming reaction introduces the 3-fluorophenyl group.
-
Reaction: 4-(8-Chloro[3][4]naphthyridin-6-yl)cyclohexanecarboxylic acid is coupled with 3-fluorophenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.[5][6]
-
Rationale: The Suzuki-Miyaura coupling is a powerful and widely used reaction in the pharmaceutical industry due to its functional group tolerance and reliability.
-
Scale-up Considerations: On a large scale, minimizing the palladium catalyst loading is crucial for cost-effectiveness and to reduce the levels of residual palladium in the final API.[7] The choice of solvent and base, as well as the reaction temperature, are critical parameters for achieving high yields and minimizing side products. Post-reaction, efficient removal of residual palladium is a key purification challenge.[7]
Step 6: Final Isolation and Purification
The final product is isolated and purified to meet the stringent purity requirements for an active pharmaceutical ingredient.
-
Procedure: The crude product is typically isolated by filtration after an aqueous workup. Purification is often achieved by recrystallization from a suitable solvent system.
-
Rationale: Recrystallization is a highly effective and scalable method for purifying solid compounds to a high degree of purity.
-
Scale-up Considerations: The choice of crystallization solvent and the control of the cooling profile are critical for obtaining the desired crystal form and particle size distribution of the final API.
| Step | Key Transformation | Typical Yield (Large Scale) | Key Process Considerations |
| 1 | Nitrile to tert-butylamide | >90% | Temperature control during acid addition. |
| 2 | Acylation and Cyclization | ~70-80% | Cryogenic temperatures for dianion formation; controlled additions. |
| 3 | Hydrolysis and Isomerization | >95% (trans isomer) | Optimization of time and temperature for equilibration. |
| 4 | Chlorination | ~85-95% | Careful handling of POCl₃; controlled quenching. |
| 5 | Suzuki-Miyaura Coupling | ~80-90% | Catalyst loading optimization; palladium removal. |
| 6 | Purification | >90% | Solvent selection and controlled crystallization. |
Alternative and Adaptable Synthetic Strategies
While the case study above presents a proven scalable route, other synthetic methodologies can be adapted for the synthesis of 1,7-naphthyridines. The choice of a particular route will often depend on the desired substitution pattern and the availability of starting materials.
Friedländer Annulation
The Friedländer synthesis is a classical and straightforward method for the construction of quinolines and their aza-analogs, including naphthyridines.[8] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde (or a ketone equivalent) with a compound containing an α-methylene group adjacent to a carbonyl.
Diagram of the Friedländer Annulation for this compound Synthesis
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Amino-pyridine-3-carboxaldehyde AldrichCPR 42373-30-8 [sigmaaldrich.com]
- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
The Architect's Toolkit: A Researcher's Guide to Palladium-Catalyzed Synthesis of 1,7-Naphthyridines
Introduction: The Enduring Appeal of the 1,7-Naphthyridine Scaffold
The this compound core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the design of novel therapeutic agents and functional organic materials. Notably, derivatives of this compound have demonstrated significant potential as phosphodiesterase type 4D (PDE4D) inhibitors for the treatment of asthma and other inflammatory diseases.[1] The development of efficient and versatile synthetic routes to access this important heterocyclic motif is therefore a critical endeavor for researchers in drug discovery and chemical synthesis.
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the synthesis of functionalized 1,7-naphthyridines. As a senior application scientist, this document is designed to be a practical and intellectually stimulating resource, moving beyond simple protocols to explain the underlying principles and rationale behind the experimental choices. We will delve into the mechanistic intricacies of key palladium-catalyzed reactions and provide detailed, field-proven protocols to empower researchers to confidently construct these valuable molecules in the laboratory.
The Power of Palladium: A Gateway to Diverse this compound Analogs
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering unparalleled efficiency, selectivity, and functional group tolerance.[2] These powerful transformations provide a modular approach to the synthesis of complex molecules, allowing for the late-stage functionalization of the this compound core. The most prominent and widely utilized palladium-catalyzed reactions for this purpose include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Mechanistic Underpinnings: The Catalytic Dance of Palladium
A fundamental understanding of the catalytic cycles governing these reactions is paramount for troubleshooting and optimizing synthetic outcomes. While each named reaction has its unique features, they share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle typically commences with the oxidative addition of an aryl or vinyl halide (or triflate) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki and Stille couplings), coordination and deprotonation of an amine (in Buchwald-Hartwig amination), or migratory insertion of an alkyne or alkene (in Sonogashira and Heck reactions, respectively). The final step is reductive elimination , which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[3]
Application Notes and Protocols
This section provides detailed protocols for the synthesis of substituted 1,7-naphthyridines using various palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired substitution pattern and the available starting materials.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds.[4] It involves the reaction of an aryl or vinyl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5] This reaction is particularly attractive due to the commercial availability of a vast array of boronic acids, their stability to air and moisture, and the generally mild reaction conditions.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are common choices. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary to promote oxidative addition and reductive elimination.[6]
-
Base: A base is crucial for the activation of the organoboron species, facilitating transmetalation.[4] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Protocol: Synthesis of 6-Aryl-1,7-naphthyridines via Suzuki-Miyaura Coupling
This protocol is adapted from methodologies used for the synthesis of substituted naphthyridines.[6][7]
Materials:
-
6-Bromo-1,7-naphthyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1,7-naphthyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1,7-naphthyridine.
Data Presentation: Suzuki-Miyaura Coupling of 6-Bromo-1,7-naphthyridine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-1,7-naphthyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1,7-naphthyridine | 92 |
| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-1,7-naphthyridine | 88 |
| 4 | 2-Thienylboronic acid | 6-(2-Thienyl)-1,7-naphthyridine | 78 |
Heck Reaction: Olefination of the this compound Core
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[8][9][10] This reaction is a powerful tool for introducing vinyl groups onto the this compound scaffold, which can then be further elaborated.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and cost-effective palladium source. It is often used in combination with a phosphine ligand, such as PPh₃ or P(o-tol)₃, to stabilize the active catalyst and promote reactivity.
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide generated during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are generally preferred to ensure sufficient solubility of the reactants and to allow for higher reaction temperatures.
Protocol: Synthesis of 6-Vinyl-1,7-naphthyridines via Heck Reaction
Materials:
-
6-Iodo-1,7-naphthyridine
-
Alkene (e.g., butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (0.05 equivalents)
-
P(o-tol)₃ (0.1 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a sealed tube, combine 6-iodo-1,7-naphthyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.1 mmol).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove DMF and excess base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel) to obtain the desired 6-alkenyl-1,7-naphthyridine.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes.[11][12][13] It involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[14]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction relies on a synergistic interplay between palladium and copper. The palladium catalyst activates the aryl halide, while the copper(I) co-catalyst forms a copper acetylide, which then undergoes transmetalation with the palladium complex.[13]
-
Ligand: Phosphine ligands, such as PPh₃, are essential for stabilizing the palladium catalyst.
-
Base: An amine base, such as Et₃N or piperidine, is used to deprotonate the terminal alkyne and to neutralize the hydrohalic acid byproduct.
Protocol: Synthesis of 8-Alkynyl-1,7-naphthyridines via Sonogashira Coupling
Figure 2: Experimental workflow for the Sonogashira coupling.
Materials:
-
8-Chloro-1,7-naphthyridine
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add 8-chloro-1,7-naphthyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-12 hours, until the starting material is consumed (monitored by TLC).
-
After completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the desired 8-alkynyl-1,7-naphthyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds by coupling aryl halides with amines.[15][16] This reaction has become indispensable in pharmaceutical and medicinal chemistry for the synthesis of anilines and related compounds.[17][18]
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[18]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent quenching of the strong base.
Protocol: Synthesis of 6-Amino-1,7-naphthyridines via Buchwald-Hartwig Amination
Materials:
-
6-Bromo-1,7-naphthyridine
-
Amine (e.g., morpholine) (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply in a glovebox or using Schlenk techniques
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to an oven-dried vial equipped with a stir bar.
-
Add 6-bromo-1,7-naphthyridine (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to afford the desired 6-amino-1,7-naphthyridine.
Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions have emerged as an indispensable platform for the synthesis and functionalization of the this compound scaffold. The modularity and reliability of these methods provide researchers with a powerful toolkit to construct diverse libraries of this compound derivatives for applications in drug discovery and materials science. As our understanding of catalyst design and reaction mechanisms continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these important heterocyclic compounds. The continued exploration of novel ligands and palladium precatalysts will undoubtedly unlock new avenues for the construction of increasingly complex and functionally rich this compound-based molecules.
References
- Hersperger, R., Bray-French, K., Mazzoni, L., & Müller, T. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Joule, J. A., & Mills, K. (2010). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. Heterocycles, 81(9), 1981-2015. [Link]
- Reddy, T. J., et al. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[1][7]-naphthyridines. Journal of Chemical and Pharmaceutical Research, 9(2), 232-239. [Link]
- Duncton, M. A. J. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9034–9042. [Link]
- Feldman, D. R., et al. (2006). A Scalable Synthesis of a this compound Derivative, a PDE-4 Inhibitor. Organic Process Research & Development, 10(4), 763–769. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wang, B., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(15), 8235–8245. [Link]
- Al-Tel, T. H. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 153-158. [Link]
- Wang, Q., et al. (2020). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade.
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- Li, B., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Catellani, M., et al. (2011). 1,7-Palladium migration via C-H activation, followed by intramolecular amination: regioselective synthesis of benzotriazoles. Journal of the American Chemical Society, 133(18), 6868–6870. [Link]
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multi-component reactions for 1,7-Naphthyridine synthesis
Application Note & Protocols
Efficient, Diversity-Oriented Synthesis of 1,7-Naphthyridine Scaffolds via Multi-Component Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound core is a privileged heterocyclic scaffold due to its prevalence in a wide range of biologically active compounds, including potent kinase inhibitors and anti-parasitic agents.[1][2][3] Traditional linear synthetic routes to these complex structures are often laborious, requiring multiple steps with intermediate purification, leading to low overall yields and limited structural diversity. This application note details the strategic implementation of Multi-Component Reactions (MCRs) to overcome these challenges. We will explore the mechanistic underpinnings of a powerful cascade MCR strategy—specifically an Ugi three-component reaction (Ugi-3CR) coupled with an intramolecular aza-Diels-Alder cycloaddition—for the rapid assembly of complex benzo[f][4][5]naphthyridines.[6][7] This guide provides a detailed, field-proven protocol, explains the causality behind experimental choices, and presents a framework for generating diverse libraries of this compound analogs for drug discovery and development.
The Strategic Advantage of MCRs for Heterocyclic Synthesis
Multi-Component Reactions (MCRs) are convergent synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[5][8] This approach offers significant advantages over traditional linear synthesis, particularly in the context of drug discovery:
-
Efficiency and Atom Economy: MCRs dramatically reduce the number of synthetic steps, minimizing the need for intermediate isolation and purification, which saves time, resources, and reduces waste.[9][10]
-
Complexity and Diversity: By simply varying the individual starting components, MCRs allow for the rapid generation of large libraries of structurally diverse molecules from a common synthetic pathway. This is invaluable for structure-activity relationship (SAR) studies.[6]
-
Novel Scaffold Discovery: The unique bond-forming sequences in MCRs can provide access to complex molecular architectures that are difficult to achieve through conventional methods.
The diagram below illustrates the fundamental efficiency of an MCR approach compared to a classical linear synthesis for constructing a complex molecule.
Caption: Comparison of a linear synthetic route with a convergent MCR pathway.
Featured MCR Strategy: Ugi-3CR/Aza-Diels-Alder Cascade
A highly effective MCR for assembling the this compound framework is a cascade process initiated by the Ugi three-component reaction (Ugi-3CR).[6] This reaction is followed by a spontaneous or induced intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization to yield the final polycyclic scaffold. This strategy is particularly powerful as it builds significant molecular complexity from simple, readily available starting materials in a single synthetic operation.
Mechanism of Action
The reaction proceeds through a well-defined sequence:
-
Ugi Three-Component Reaction (Ugi-3CR): An amine, an aldehyde, and an isocyanide react to form an α-acylamino amide intermediate, known as the Ugi adduct. The reaction is initiated by the formation of an imine from the amine and aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable Ugi adduct.[7][11]
-
Intramolecular Aza-Diels-Alder Cycloaddition: For the synthesis of benzo[f][4][5]naphthyridines, specialized starting materials are chosen that contain both a diene and a dienophile within the Ugi adduct.[6] This allows for a subsequent intramolecular [4+2] cycloaddition, where an aza-diene reacts with a dienophile to forge the core heterocyclic rings.
-
Aromatization: The cycloadduct intermediate then undergoes a dehydration and/or oxidation process to form the stable, aromatic benzo[f][4][5]naphthyridine system. This final step often occurs spontaneously under the reaction conditions or can be promoted with a mild oxidant.[6]
Caption: Mechanistic workflow for benzo[f][4][5]naphthyridine synthesis.
Detailed Application Protocol: Microwave-Assisted Synthesis of a 5-Aryl-benzo[f][4][5]naphthyridine
This protocol describes a representative microwave-assisted, one-pot synthesis based on the Ugi-3CR/aza-Diels-Alder cascade.[6][7] Microwave assistance is chosen to reduce reaction times and improve yields by providing uniform and rapid heating.
Materials and Reagents
-
Amine: Trifunctional aniline-containing ester (e.g., methyl anthranilate)
-
Aldehyde: Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Isocyanide: Tautomerizable isocyanide (e.g., 2-isocyano-1-morpholino-3-phenylpropan-1-one)
-
Solvent: Methanol (MeOH), anhydrous
-
Reaction Vessel: 10 mL microwave reaction vial with a magnetic stir bar
Step-by-Step Experimental Procedure
Causality: The order of addition is critical. The amine and aldehyde must be allowed to pre-mix to facilitate imine formation, which is the first committed step of the Ugi reaction.
-
Vessel Preparation: To a clean, dry 10 mL microwave reaction vial containing a magnetic stir bar, add the aniline ester (1.0 eq.).
-
Reagent Addition: Add the substituted benzaldehyde (1.0 eq.) followed by 3 mL of anhydrous methanol.
-
Pre-Mixing: Stir the mixture at room temperature for 5 minutes to promote the formation of the Schiff base (imine).
-
Isocyanide Addition: Add the isocyanide component (1.0 eq.) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 20 minutes. Monitor the reaction progress using TLC or LC-MS if desired.
-
Work-up and Isolation: a. After the reaction is complete, allow the vial to cool to room temperature. b. Concentrate the reaction mixture in vacuo to remove the methanol. c. The resulting crude residue contains the cycloadduct, which will aromatize. To facilitate this, redissolve the residue in a suitable solvent like dichloromethane (DCM) and add a mild oxidant such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq.). Stir at room temperature until the starting material is consumed (monitor by TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with DCM (3 x 15 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-benzo[f][4][5]naphthyridine product.
Self-Validation and Characterization
-
Trustworthiness: The protocol's success is validated by standard analytical techniques.
-
Confirmation of Structure: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Yield Calculation: Determine the final mass of the purified product and calculate the percentage yield based on the initial limiting reagent.
Data Summary: Substrate Scope and Yields
The robustness of this MCR is demonstrated by its tolerance for a variety of substituted aryl aldehydes. The electronic nature of the substituent on the aldehyde can influence the overall yield of the cascade reaction. Below is a summary of representative yields obtained for the synthesis of 5-aryl-benzo[f][4][5]naphthyridines.[6]
| Entry | Aldehyde Component (Ar-CHO) | R-Group on Aryl Ring | Representative Overall Yield (%) |
| 1 | Benzaldehyde | -H | 55% |
| 2 | 4-Chlorobenzaldehyde | -Cl | 64% |
| 3 | 4-Methylbenzaldehyde | -CH₃ | 58% |
| 4 | 4-Methoxybenzaldehyde | -OCH₃ | 45% |
| 5 | 4-Nitrobenzaldehyde | -NO₂ | 32% |
| 6 | 2-Chlorobenzaldehyde | 2-Cl | 17% |
Analysis: As shown in the table, electron-withdrawing groups (e.g., -Cl) in the para position of the benzaldehyde tend to give good to excellent yields. Steric hindrance, as seen with the ortho-substituted aldehyde (Entry 6), can significantly decrease the reaction efficiency.[6]
Applications in Drug Development
The this compound scaffold is a key pharmacophore in modern medicinal chemistry. For instance, certain derivatives have been identified as potent and highly selective inhibitors of kinases like PIP4K2A, a target implicated in cancer therapy.[2][12] The ability of MCRs to rapidly generate libraries of these compounds allows for efficient exploration of the chemical space around this privileged core, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (MDPI) URL:[Link]
- Title: Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line Source: ResearchG
- Title: A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs Source: Organic Letters (ACS Public
- Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Public
- Title: Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams Source: The Journal of Organic Chemistry (ACS Public
- Title: One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs Source: Scientific Reports URL:[Link]
- Title: Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst Source: Chemical Review and Letters URL:[Link]
- Title: Synthesis of New 5-Aryl-benzo[f][4][5]naphthyridines via a Cascade Process (Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition)/Aromatization Source: Molecules (MDPI) via NIH URL:[Link]
- Title: A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Deriv
- Title: Recent advances in the transformation reactions of the Betti base derivatives Source: RSC Advances (via NIH) URL:[Link]
- Title: Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Source: Journal of Medicinal Chemistry (ACS Public
- Title: SYNTHESIS AND APPLICATION OF BETTI BASES USING β- NAPHTHOL, ANILINE AND BENZALDEHYDE Source: ResearchG
- Title: Benzo[f][4][5]naphthyridine and related compounds.
- Title: 1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors Source: Bioorganic & Medicinal Chemistry URL:[Link]
- Title: Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies Source: RSC Advances (RSC Publishing) URL:[Link]
- Title: A NOVEL SYNTHESIS OF SOME BETTI BASES DERIVATIVES Source: Journal of Pharmaceutical Neg
- Title: Antimicrobial Activity of Naphthyridine Derivatives Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
- Title: Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives Source: RSC Advances (RSC Publishing) URL:[Link]
- Title: Ugi Four-Component Reactions Using Alternative Reactants Source: Molecules (via Semantic Scholar) URL:[Link]
- Title: Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies Source: RSC Advances (via NIH) URL:[Link]
- Title: The Naphthyridines Source: The Chemistry of Heterocyclic Compounds (Wiley) URL:[Link]
- Title: Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines Source: International Journal of Chemical and Physical Sciences URL:[Link]
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Application Notes & Protocols: Strategic Functionalization of the 1,7-Naphthyridine Core
Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The this compound framework, a bicyclic aromatic heterocycle containing two nitrogen atoms, represents a scaffold of significant interest in modern drug discovery. Its rigid structure and the specific orientation of its nitrogen atoms allow for precise three-dimensional interactions with biological targets, making it a "privileged" structure. Derivatives of this compound have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and central nervous system (CNS) applications.[1] For instance, specific 6,8-disubstituted 1,7-naphthyridines have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), a key target in inflammatory diseases like asthma.[2][3] The therapeutic potential of this core structure underscores the critical need for robust and versatile synthetic methodologies to precisely modify its structure and explore the chemical space for optimal biological activity.
This guide provides an in-depth exploration of key strategies for the functionalization of the this compound core. We will move beyond simple procedural lists to delve into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.
Pillar 1: Understanding the Inherent Reactivity of the this compound Core
The functionalization strategy for any heterocycle begins with understanding its electronic landscape. The this compound ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This has several key implications:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to SNAr reactions, particularly at positions activated by the nitrogen atoms (e.g., C2, C8, C6) and bearing a suitable leaving group, such as a halogen.
-
Electrophilic Aromatic Substitution (SEAr): Direct electrophilic substitution is generally difficult and often requires harsh conditions. The nitrogen atoms deactivate the ring towards electrophilic attack.
-
C-H Functionalization: While challenging, modern transition-metal-catalyzed C-H activation provides a powerful, atom-economical route to functionalize the core without pre-installed handles. Regioselectivity is a key challenge dictated by the catalyst and directing groups.
-
N-Functionalization: The lone pair of electrons on the nitrogen atoms allows for N-alkylation or N-oxidation, which can, in turn, modify the reactivity of the entire ring system. For example, N-oxides can be used to direct C-H activation.[4]
The following diagram illustrates the general reactivity profile and numbering of the this compound core.
Caption: Numbering and general reactivity of the this compound nucleus.
Pillar 2: Halogenation - Forging the Gateway to Cross-Coupling
The introduction of halogen atoms (Cl, Br, I) onto the this compound core is arguably the most critical step in enabling diverse functionalization. Halogenated naphthyridines are stable, versatile intermediates primed for a vast array of transition-metal-catalyzed cross-coupling reactions.
The choice of halogenating agent and conditions is dictated by the desired regioselectivity and the stability of the starting material. Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or phosphorus oxychloride (POCl₃) on hydroxy-naphthyridines are commonly employed.
Pillar 3: Palladium-Catalyzed Cross-Coupling - The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C and C-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the this compound scaffold.[2][3]
Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is highly favored due to the stability and low toxicity of the boronic acid reagents and the reaction's tolerance for a wide range of functional groups.
Causality Behind the Protocol:
-
Catalyst/Ligand Choice: The nitrogen atoms in the this compound ring can coordinate with and poison the palladium catalyst.[5] To mitigate this, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are employed. These ligands sterically shield the palladium center, preventing deactivation and promoting the desired catalytic cycle.[5]
-
Base Selection: The base is crucial for the transmetalation step. While common bases like K₂CO₃ are used, stronger bases such as K₃PO₄ or Cs₂CO₃ can be more effective for less reactive substrates by facilitating the formation of the reactive boronate species.[5]
-
Solvent System: A mixture of an aprotic solvent (e.g., 1,4-dioxane, THF, DMF) and water is often optimal. The organic solvent solubilizes the naphthyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate transmetalation.[5]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki Coupling of 2-Bromo-1,7-naphthyridine
This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid with 2-bromo-1,7-naphthyridine.
Materials:
-
2-Bromo-1,7-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,7-naphthyridine, the arylboronic acid, the base (K₂CO₃ or Cs₂CO₃), and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. This is a critical self-validating step ; the presence of oxygen can deactivate the Pd(0) catalyst and lead to failed reactions.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the 2-bromo-1,7-naphthyridine.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting material. A common control is to run a parallel TLC of the starting material.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized this compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 6-chloro-8-(3-nitrophenyl)-1,7-naphthyridine | 4-(methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | [2] |
| 6-chloro-8-phenyl-1,7-naphthyridine | 4-carboxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 78 | [2] |
| 2-Bromo-1,7-naphthyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >95 (typical) | [5] |
Pillar 4: Alternative Metal-Catalyzed Couplings
While palladium is dominant, other transition metals offer unique reactivity and can be more cost-effective. Cobalt-catalyzed cross-couplings, for instance, are highly effective for functionalizing electron-deficient N-heterocycles.
Cobalt-Catalyzed Cross-Coupling with Organozinc Reagents: Cobalt(II) chloride can efficiently catalyze the cross-coupling of halogenated naphthyridines with alkyl- and aryl-zinc halides.[6] This method is particularly useful for heteroaryl-heteroaryl couplings, which can be challenging with palladium catalysts due to deactivation.[6] The addition of ligands like sodium formate can significantly broaden the reaction scope.[6]
Key Advantages:
-
Broader Scope: Often more effective for electron-deficient heterocycles.
-
Cost-Effectiveness: Cobalt is more abundant and less expensive than palladium.
-
Alternative Selectivity: May offer different regioselectivity compared to palladium-catalyzed reactions.
| Naphthyridine Substrate | Organometallic Reagent | Catalyst System | Yield (%) | Reference |
| 1-Chloro-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂ (5%) | 75 | [6] |
| 1-Chloro-2,7-naphthyridine | 2-Thienylzinc chloride | CoCl₂·2LiCl / HCO₂Na | 60 | [6] |
| 4-Iodo-1,5-naphthyridine | p-Tolylzinc chloride | CoCl₂·2LiCl / HCO₂Na | 78 | [6] |
Note: Data for 1,5- and 2,7-isomers are presented to illustrate the utility of cobalt catalysis on related scaffolds.
Pillar 5: Direct C-H Functionalization
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-halogenation, thus improving step economy. Rhodium(III)-catalyzed C-H activation has been successfully used for the synthesis of naphthyridinones from nicotinamide N-oxides and alkynes.[4] This approach leverages the N-oxide as a directing group to achieve high regioselectivity under mild conditions. While this example leads to a fused system, the principles of directed C-H activation are highly relevant for the direct introduction of substituents onto the this compound core itself.
Conclusion and Future Outlook
The functionalization of the this compound core is a dynamic and evolving field, driven by the significant therapeutic potential of its derivatives. Mastery of modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling and C-H activation, is essential for advancing drug discovery programs based on this scaffold. The protocols and insights provided in this guide serve as a foundational resource for researchers. The key to success lies not only in following procedures but in understanding the chemical principles that govern catalyst selection, reaction conditions, and potential pathways for catalyst deactivation. Future advancements will likely focus on developing even more efficient, selective, and sustainable methods for C-H functionalization, further expanding the accessible chemical space around this vital heterocyclic core.
References
- Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. (NIH).
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (MDPI).
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (MDPI).
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (ACS Publications).
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (MDPI).
- Silver-Catalyzed Synthesis of Functionalized this compound Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (MDPI).
- 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. (ACS Publications).
- Regioselective synthesis of functionalized[7][8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. (Green Chemistry, RSC Publishing).
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (PubMed).
- Scheme 1 Retrosynthesis of naphthyridine analogues 7. (ResearchGate).
- Antimicrobial Activity of Naphthyridine Derivatives. (ResearchGate).
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (PMC, NIH).
- Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... (ResearchGate).
- Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. (PubMed).
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Application Notes and Protocols for the Synthesis of 1,7-Naphthyridine-Based Kinase Inhibitors
Introduction: The Emergence of 1,7-Naphthyridines in Kinase Inhibition
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique electronic and steric properties of the this compound core allow for versatile functionalization, enabling the precise targeting of the ATP-binding site of various kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound-based kinase inhibitors, with a focus on robust and reproducible protocols. We will delve into the strategic considerations behind synthetic route selection and provide detailed, step-by-step methodologies for the preparation of key intermediates and final compounds.
The biological significance of naphthyridine derivatives is vast, with different isomers exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] While the 1,8-naphthyridine isomer has been extensively studied, 1,7-naphthyridines have recently garnered significant interest as selective inhibitors of key kinases, such as Tumor Progression Loci-2 (Tpl2) kinase, a target for rheumatoid arthritis treatment.[4]
Core Synthetic Strategies: Constructing the this compound Scaffold
The construction of the this compound core is the cornerstone of synthesizing these kinase inhibitors. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
The Friedländer Annulation: A Classic and Versatile Approach
The Friedländer annulation is a powerful and widely employed method for the synthesis of quinolines and their aza-analogs, including naphthyridines.[5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, ester, or nitrile. The reaction is typically catalyzed by either an acid or a base.[6]
The primary advantage of the Friedländer synthesis is its convergent nature, allowing for the rapid assembly of the bicyclic core from readily available precursors. However, challenges can arise from the regioselectivity of the condensation when unsymmetrical ketones are used.
Detailed Protocol: Synthesis of a 4-Amino-1,7-Naphthyridine Kinase Inhibitor Intermediate
This protocol details a representative synthesis of a 4-amino-substituted this compound, a common structural motif in many kinase inhibitors. The synthesis begins with the construction of the naphthyridine core, followed by functionalization to introduce the desired amine substituent.
Workflow Overview
Caption: Synthetic workflow for a 4-amino-1,7-naphthyridine derivative.
Part 1: Synthesis of the 4-Chloro-1,7-Naphthyridine Intermediate
This multi-step synthesis constructs the key 4-chloro-1,7-naphthyridine intermediate, which is then poised for amination. The initial steps involve the protection of the amino group of 2-chloro-3-aminopyridine, followed by hydroformylation and cyclization to form the naphthyridinone core. Subsequent chlorination yields the desired intermediate.[7]
Step 1: Amino Group Protection
-
Rationale: Protection of the amino group is crucial to prevent side reactions during the subsequent hydroformylation and cyclization steps. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable under the reaction conditions and can be readily removed later if necessary.
-
Procedure:
-
To a solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the protected aminopyridine.
-
Step 2: Hydroformylation
-
Rationale: This step introduces a formyl group at the 4-position of the pyridine ring, which is essential for the subsequent cyclization to form the second ring of the naphthyridine. This transformation can be achieved via a directed ortho-metalation followed by reaction with a formylating agent.
-
Procedure:
-
Dissolve the protected 2-chloro-3-aminopyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add a formylating agent like N,N-dimethylformamide (DMF) (1.5 eq) and allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected 2-chloro-3-formylpyridine.
-
Step 3: Cyclization to form the 1,7-Naphthyridin-4(1H)-one
-
Rationale: This is the key ring-forming step, where the formylpyridine derivative undergoes a cyclization reaction with an acrylate compound in the presence of a Lewis acid.[7] This reaction proceeds via a Michael addition followed by an intramolecular condensation.
-
Procedure:
-
Dissolve the protected 2-chloro-3-formylpyridine (1.0 eq) and an acrylate ester (e.g., ethyl acrylate, 1.2 eq) in a suitable solvent like toluene or dioxane.
-
Add a Lewis acid such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) (1.1 eq) at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the 1,7-naphthyridin-4(1H)-one.
-
Step 4: Chlorination of the Naphthyridinone
-
Rationale: To facilitate the subsequent nucleophilic aromatic substitution with an amine, the hydroxyl group of the naphthyridinone is converted to a more reactive leaving group, typically a chlorine atom.
-
Procedure:
-
Treat the 1,7-naphthyridin-4(1H)-one (1.0 eq) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The chlorinating agent can also serve as the solvent.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 4-chloro-1,7-naphthyridine by column chromatography.
-
Part 2: Nucleophilic Aromatic Substitution to Introduce the Amine Moiety
With the 4-chloro-1,7-naphthyridine intermediate in hand, the desired amine substituent can be introduced via a nucleophilic aromatic substitution (SNAr) reaction.
-
Rationale: The electron-withdrawing nature of the naphthyridine ring system activates the 4-position towards nucleophilic attack, allowing for the displacement of the chloride with a variety of amine nucleophiles.
-
Procedure:
-
In a sealed tube, dissolve the 4-chloro-1,7-naphthyridine (1.0 eq) and the desired amine (1.2-2.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane.
-
Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-150 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final 4-amino-1,7-naphthyridine derivative by column chromatography or preparative HPLC.
-
| Step | Key Reagents | Typical Conditions | Purpose |
| 1. Amino Protection | (Boc)₂O, Et₃N | DCM, rt, 12-24 h | Protect the amino group from side reactions. |
| 2. Hydroformylation | n-BuLi, DMF | THF, -78 °C to rt, 3-5 h | Introduce a formyl group for cyclization. |
| 3. Cyclization | Ethyl acrylate, TiCl₄ | Toluene, reflux, 4-8 h | Form the second ring of the naphthyridine core. |
| 4. Chlorination | POCl₃ | Reflux, 2-6 h | Activate the 4-position for nucleophilic substitution. |
| 5. Amination | Desired amine, K₂CO₃ | DMSO, 120 °C, 12 h | Introduce the desired amine substituent. |
Structure-Activity Relationship (SAR) Insights
The synthetic accessibility of various substituted 1,7-naphthyridines allows for extensive exploration of their structure-activity relationships (SAR) as kinase inhibitors. For instance, in the development of PIP4K2A inhibitors, modifications at the 4-position of the this compound core were found to significantly impact both biochemical potency and cell permeability.[8][9] The introduction of different amine substituents allows for fine-tuning of interactions with specific residues in the kinase active site, leading to improved potency and selectivity. Molecular modeling and docking studies can further guide the design of novel analogs with enhanced pharmacological properties.[10]
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of this compound-based kinase inhibitors. By understanding the underlying chemical principles and the rationale behind each synthetic step, researchers can effectively troubleshoot and adapt these methods to generate diverse libraries of compounds for drug discovery programs. The versatility of the this compound scaffold, coupled with the synthetic strategies described herein, ensures its continued prominence as a valuable core structure in the pursuit of novel and effective kinase inhibitors.
References
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (2024).
- Wortmann, M., et al. (2021). Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. [Link]
- Wortmann, M., et al. (2021). Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. [Link]
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. (2024). [Link]
- Baumgarten, H. E., & Cook, K. C. (1961). Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. The Journal of Organic Chemistry, 26(5), 1539–1543. [Link]
- Akinwunmi, O. A., et al. (2023). Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. Scientific Reports, 13(1), 762. [Link]
- Wortmann, M., et al. (2021). Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.
- 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2003).
- Akinwunmi, O. A., et al. (2023). Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies.
- 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. (2022).
- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI. (2022).
- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
- Antimicrobial Activity of Naphthyridine Deriv
- Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11.
- Method for synthesizing this compound derivative.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. (2025).
- Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. (2012).
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. (2020).
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. (2015).
- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. (2021).
- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Scientific Reports. (2025).
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (2024).
- Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry.
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
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The Ascendance of 1,7-Naphthyridine in Advanced Organic Light-Emitting Diodes: A Guide for Researchers
The relentless pursuit of highly efficient and stable organic light-emitting diodes (OLEDs) has led researchers to explore a vast chemical space for novel materials. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly promising class of materials. This guide focuses on the burgeoning application of 1,7-naphthyridine and its derivatives in the realm of OLEDs. While its isomer, 1,8-naphthyridine, has been more extensively studied, the unique electronic properties of the this compound core are now being recognized for their potential to unlock next-generation performance in blue, green, and red emitting devices.
This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development and organic electronics. It provides an in-depth analysis of the synthesis, application, and characterization of this compound-based materials in OLEDs, moving beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices.
Part 1: The Strategic Advantage of the this compound Scaffold
The this compound moiety, a bicyclic aromatic compound with two nitrogen atoms, possesses a unique combination of electronic and structural features that make it highly attractive for OLED applications.
Inherent Electron-Deficient Nature: The presence of two nitrogen atoms in the aromatic system renders the this compound core electron-deficient. This intrinsic property is highly beneficial for several key functions within an OLED device:
-
Electron Transporting Layer (ETL): The electron-deficient nature facilitates efficient electron injection from the cathode and transport to the emissive layer, a crucial factor in achieving balanced charge carrier flux and high recombination efficiency.
-
Host Material: When used as a host for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, the high triplet energy of the this compound core can effectively confine the triplet excitons on the guest emitter, preventing energy loss and enhancing device efficiency.
-
Acceptor in TADF Emitters: In donor-acceptor (D-A) type TADF molecules, the this compound unit can serve as a potent electron acceptor. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the this compound acceptor can lead to a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC) and, consequently, high TADF efficiency.
Structural Rigidity and Thermal Stability: The rigid, planar structure of the this compound core contributes to high thermal stability and a high glass transition temperature (Tg) in its derivatives. This is a critical attribute for OLED materials, as it ensures morphological stability and long operational lifetimes of the devices, which are often subjected to Joule heating during operation.
Tunable Optoelectronic Properties: The this compound scaffold offers multiple sites for functionalization, allowing for the fine-tuning of its electronic and photophysical properties. By strategically attaching various electron-donating or electron-withdrawing groups, researchers can modulate the HOMO/LUMO energy levels, emission color, and charge transport characteristics of the resulting materials.
Part 2: Synthesis of this compound Derivatives for OLEDs: A Protocol
The synthesis of functionalized this compound derivatives is a cornerstone for their application in OLEDs. A common and effective synthetic route is the Friedländer annulation, which involves the condensation of an o-aminoaldehyde or ketone with a compound containing a reactive methylene group.
Protocol: Synthesis of a Donor-Acceptor Type this compound Derivative
This protocol outlines the synthesis of a representative donor-acceptor molecule where a carbazole donor is attached to a this compound acceptor.
Step 1: Synthesis of 8-chloro-1,7-naphthyridine-6-carbaldehyde (Intermediate A)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloronicotinaldehyde (1.0 eq) in ethanol (100 mL).
-
Addition of Reagents: Add methyl acetoacetate (1.2 eq) and piperidine (0.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Intermediate A.
Step 2: Buchwald-Hartwig Amination for Donor Attachment (Final Product)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N2 or Ar), add Intermediate A (1.0 eq), 9H-carbazole (1.1 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq), and Xantphos (0.1 eq).
-
Solvent Addition: Add anhydrous toluene (80 mL) to the flask.
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours.
-
Purification: After cooling, filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final this compound derivative.
Characterization: The synthesized compound should be thoroughly characterized by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Part 3: Fabrication of OLEDs Incorporating this compound Materials: A Step-by-Step Guide
The performance of an OLED is highly dependent on the device architecture and the meticulous fabrication process. This section provides a detailed protocol for the fabrication of a multilayer OLED using thermal evaporation.
Device Architecture
A typical device structure for a this compound-based OLED is as follows:
ITO / HTL / EML / ETL / EIL / Cathode
-
ITO: Indium tin oxide (transparent anode)
-
HTL: Hole-transporting layer
-
EML: Emissive layer (host doped with the this compound emitter or the this compound derivative as the host)
-
ETL: Electron-transporting layer (can be a this compound derivative)
-
EIL: Electron-injecting layer
-
Cathode: Metal cathode (e.g., Al)
Fabrication Protocol
-
Substrate Cleaning:
-
Ultrasonically clean pre-patterned ITO-coated glass substrates sequentially in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove any organic residues and improve the work function of the ITO.[1][2]
-
-
Organic Layer Deposition (Thermal Evaporation):
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
Deposit the organic layers sequentially without breaking the vacuum.
-
HTL: Deposit a 40 nm thick layer of a suitable hole-transporting material (e.g., NPB) at a deposition rate of 1-2 Å/s.
-
EML: Co-evaporate the host material and the this compound-based dopant from separate sources. The doping concentration is a critical parameter and typically ranges from 1% to 20% by weight. A typical EML thickness is 20-30 nm. The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
ETL: Deposit a 30 nm thick layer of an electron-transporting material. This can be a this compound derivative or a standard ETL material like TPBi or Alq3. The deposition rate should be around 1-2 Å/s.[3][4]
-
-
Cathode Deposition:
-
Deposit a thin (0.5-1 nm) layer of an electron-injecting material like lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Immediately after fabrication, encapsulate the devices in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from moisture and oxygen.
-
Part 4: Characterization and Performance Evaluation
Thorough characterization is essential to understand the properties of the synthesized materials and the performance of the fabricated OLEDs.
Material Characterization
| Property | Technique | Purpose |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature (Td). |
| Glass Transition | Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). |
| Electrochemical Properties | Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. |
| Photophysical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | To determine the absorption and emission spectra, and photoluminescence quantum yield (PLQY). |
| TADF Properties | Time-Resolved Photoluminescence | To measure the delayed fluorescence lifetime and determine the ΔEST. |
OLED Device Characterization
| Parameter | Measurement Setup | Significance |
| Current Density-Voltage-Luminance (J-V-L) | Source meter and a calibrated photodiode/spectrometer | Determines the turn-on voltage, luminance, and current efficiency. |
| Electroluminescence (EL) Spectrum | Spectrometer | Determines the emission color and CIE coordinates. |
| External Quantum Efficiency (EQE) | Integrating sphere with a source meter and spectrometer | Measures the efficiency of converting electrons to photons. |
| Power Efficiency | Calculated from J-V-L and EQE data | Represents the energy conversion efficiency (lm/W). |
| Operational Lifetime | Continuous operation at a constant current | Determines the stability and longevity of the device. |
Part 5: Performance Data of Naphthyridine-Based OLEDs
While data specifically for this compound is still emerging, the performance of related naphthyridine isomers provides a strong benchmark and indicates the potential of this class of materials.
| Naphthyridine Isomer | Role | Color | Max. EQE (%) | Power Efficiency (lm/W) | Reference |
| 1,8-Naphthyridine | TADF Emitter | Blue | 20.9 | 26.5 | [5] |
| 1,8-Naphthyridine | TADF Emitter | Deep-Blue | 17.6 | - | [5] |
| 1,5-Naphthyridine | Ancillary Ligand in Ir(III) Complex | Red | 31.48 | - | [6] |
| 1,8-Naphthyridine | Host | Green | 18.4 | 53.8 |
Part 6: Visualizing the Workflow and Concepts
Workflow for OLED Fabrication and Characterization
Caption: A streamlined workflow for the fabrication and characterization of OLED devices.
Energy Level Diagram of a Typical OLED
Caption: Energy level alignment in a multilayer OLED, illustrating charge injection and transport.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of a new generation of OLED materials. Its inherent electron-deficient character, coupled with high thermal stability and tunable optoelectronic properties, makes it a versatile building block for emitters, hosts, and electron-transporting materials. While the exploration of this compound derivatives in OLEDs is still in its early stages compared to its isomers, the foundational principles and protocols outlined in this guide provide a solid framework for researchers to build upon. Future research should focus on the synthesis of a wider library of this compound derivatives with diverse donor and acceptor moieties to fully unlock their potential for achieving highly efficient and stable OLEDs across the visible spectrum. The continued synergy between innovative molecular design, precise device engineering, and thorough characterization will undoubtedly propel the field forward, bringing us closer to the next breakthrough in organic electronics.
References
- Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes - ResearchG
- Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs | Request PDF - ResearchG
- Naphthyridine-based iridium(iii)
- Electron Transport Materials for Organic Light-Emitting Diodes | Request PDF - ResearchG
- Hole-transporting materials for organic light-emitting diodes: an overview - Journal of M
- OLED Fabrication | How to make an OLED Device | Ossila
- WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof - Google P
- Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore - ACS Public
- Electron Transport Materials for Organic Light-Emitting Diodes - Semantic Scholar
- Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabric
- Manufacturing Process and Key Technologies of OLED - - DisplayMan
- Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31 - PubMed
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Application Notes and Protocols for the Evaluation of 1,7-Naphthyridine Derivatives in Cancer Cell Line Studies
Introduction: The Therapeutic Promise of the 1,7-Naphthyridine Scaffold
The this compound core, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Among these, its potential as a source of novel anticancer agents has garnered significant interest within the drug development community.[1][2][3] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound derivatives. It provides an in-depth overview of their mechanisms of action, supported by signaling pathway diagrams, and offers comprehensive, step-by-step protocols for key in vitro assays to rigorously assess their anticancer efficacy.
Mechanisms of Action: Targeting Key Oncogenic Pathways
This compound derivatives exert their anticancer effects by modulating various critical signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is paramount for designing rational drug evaluation strategies and for the future clinical application of these compounds.
Inhibition of Receptor Tyrosine Kinases: The Case of FGFR
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, survival, and migration.[4] Aberrant FGFR signaling is a known driver in numerous cancers.[4] Novel 1,5- and this compound derivatives have been identified as potent inhibitors of all FGFR family members, demonstrating nanomolar affinity in both enzymatic and cellular assays.[4]
Mechanism of Inhibition: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its autophosphorylation. This, in turn, blocks the activation of downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, leading to a reduction in tumor cell proliferation and survival.[5][6]
Caption: Inhibition of the FGFR signaling pathway by this compound derivatives.
Modulation of the WNT Signaling Pathway
The WNT signaling pathway is fundamental during embryonic development and is frequently hyperactivated in various cancers, particularly colorectal cancer.[1][7] The naturally occurring this compound alkaloid, Bisleuconothine A, has demonstrated potent antiproliferative activity by inhibiting this pathway.[1]
Mechanism of Inhibition: While the precise binding target is under investigation, Bisleuconothine A's inhibition of the WNT pathway leads to the destabilization of β-catenin. This prevents its accumulation and translocation to the nucleus, thereby inhibiting the transcription of WNT target genes that drive cell proliferation. A key consequence of this inhibition is the induction of G0/G1 cell cycle arrest.[1][7]
Caption: Proposed mechanism of WNT pathway inhibition by Bisleuconothine A.
Targeting Lipid Kinases: PIP4K2A Inhibition
Phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A) is a lipid kinase that has been implicated in tumor suppression, particularly in the context of p53-deficient cancers.[8][9] Depletion of PIP4K2A can lead to apoptosis mediated by reactive oxygen species.[8] A series of this compound analogues have been identified as potent inhibitors of PIP4K2A.[8][9]
Mechanism of Action: These derivatives inhibit the enzymatic activity of PIP4K2A, disrupting the balance of phosphoinositide signaling.[8] While the precise downstream consequences are still under investigation, it is hypothesized that this inhibition leads to an accumulation of cellular stress, ultimately triggering apoptotic cell death.[8][9]
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against a panel of human cancer cell lines, as measured by the IC50 value (the concentration required to inhibit cell growth by 50%).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [1] |
| HCT116 (Colon) | 3.18 | [1] | |
| HT29 (Colon) | 1.09 | [1] | |
| SW620 (Colon) | 3.05 | [1] | |
| Compound 16 | HeLa (Cervical) | 0.7 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | |
| PC-3 (Prostate) | 5.1 | [2] | |
| Compound 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [3] |
| HeLa (Cervical) | 13.2 ± 0.7 | [3] | |
| HL-60 (Leukemia) | 8.9 ± 2.2 | [3] | |
| PIP4K2A Inhibitors | (Biochemical Assay) | 0.066 - 18.0 | [9] |
Experimental Protocols
The following protocols are designed to provide a robust framework for the in vitro evaluation of this compound derivatives.
Protocol 1: Cell Viability Assessment using the MTT Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom sterile plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: General workflow for an MTT-based cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population, which is crucial for determining if a compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with the this compound derivative and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells per sample. For adherent
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- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure for CNS Targets
An In-Depth Guide to the Application of the 1,7-Naphthyridine Scaffold in Central Nervous System (CNS) Drug Discovery
The quest for novel therapeutics for Central Nervous System (CNS) disorders, including neurodegenerative diseases like Alzheimer's and psychiatric conditions, is one of the most significant challenges in modern medicine. A key strategy in CNS drug discovery is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple, distinct biological targets. The this compound nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as such a scaffold.[1][2]
Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent framework for creating compounds with high specificity and potency. The nitrogen atoms act as hydrogen bond acceptors, while attached substituents can be tailored to function as hydrogen bond donors or to form other critical interactions within a target's binding site. This versatility has led to the development of this compound derivatives targeting a range of CNS-relevant enzymes, particularly protein kinases.[3] This guide provides a detailed overview and actionable protocols for researchers leveraging this promising scaffold for CNS drug discovery.
Application Note 1: Rational Design and Synthesis of this compound Libraries
Expertise & Experience: The success of a screening campaign begins with the rational design and efficient synthesis of a diverse chemical library. The this compound core is synthetically tractable, allowing for the systematic modification of substituents at multiple positions. This enables a thorough exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Common synthetic strategies involve building the bicyclic core through reactions like the Friedländer annulation, followed by functionalization using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5]
Trustworthiness: The protocol below outlines a generalized, robust method for synthesizing a functionalized this compound core, which serves as a versatile starting point for library generation. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates and the final product.
Protocol 1: General Synthesis of a Substituted this compound Core
This protocol describes a common synthetic route starting from pyridine precursors.
Step 1: Synthesis of the Aminopyridine Precursor
-
Combine 4-chloro-3-nitropyridine (1.0 eq) with a desired amine (R¹-NH₂, 1.1 eq) in a pressure vessel.
-
Add a solvent such as ethanol and a base like triethylamine (2.0 eq).
-
Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the substituted aminonitropyridine.
-
Characterize the product using ¹H NMR and Mass Spectrometry.
Step 2: Reduction of the Nitro Group
-
Dissolve the aminonitropyridine from Step 1 in ethanol or methanol.
-
Add a reducing agent, such as iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water, or perform catalytic hydrogenation using Palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Heat the mixture to reflux (if using iron) or stir at room temperature (for hydrogenation) for 2-6 hours until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through celite to remove the catalyst/iron salts and concentrate the filtrate.
-
The resulting diaminopyridine is often used in the next step without extensive purification.
Step 3: Friedländer Annulation to Form the this compound Core
-
Dissolve the diaminopyridine from Step 2 in a suitable solvent like ethanol or acetic acid.
-
Add a β-ketoester or equivalent dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 eq).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., potassium hydroxide), depending on the specific substrates.
-
Heat the mixture to reflux for 8-16 hours. Monitor the formation of the bicyclic product by LC-MS.
-
Cool the reaction, and collect the precipitated product by filtration. If no precipitate forms, concentrate the solvent and purify by column chromatography to obtain the this compound core.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: Synthetic Workflow
Caption: Generalized workflow for the synthesis of a this compound library.
Application Note 2: Primary In Vitro Screening Cascade
Expertise & Experience: An effective in vitro screening cascade is designed to answer key questions sequentially: Does the compound engage the target? Is it cytotoxic? Can it cross a model of the blood-brain barrier (BBB)? This tiered approach conserves resources by eliminating unsuitable compounds early.[6] For CNS drug discovery, Glycogen Synthase Kinase-3β (GSK-3β) is a high-value target implicated in Alzheimer's disease (tau hyperphosphorylation) and bipolar disorder.[7][8]
Trustworthiness: The following protocols are standard, validated methods in drug discovery. They include controls and defined endpoints to ensure data reliability and reproducibility.
Protocol 2.1: GSK-3β Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on purified GSK-3β enzyme activity.
Materials:
-
Purified recombinant human GSK-3β enzyme.
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2).
-
ATP (Adenosine triphosphate).
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., CHIR-99021).[8]
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 50 nL of the test compound solution or control (DMSO for negative control, CHIR-99021 for positive control).
-
Add 2.5 µL of a solution containing the GSK-3β enzyme and substrate peptide.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves converting remaining ATP and then measuring the ADP produced via a luciferase-based reaction.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2.2: Neuronal Cell Viability Assay
This assay assesses the general cytotoxicity of the compounds on a relevant cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line (a common model for neuronal studies).[8]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Test compounds in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Positive control for toxicity (e.g., Staurosporine).
Procedure:
-
Seed SH-SY5Y cells in a 96-well white, clear-bottom plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of the test compounds (final DMSO concentration < 0.5%). Include untreated and vehicle (DMSO) controls.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Read luminescence or absorbance on a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (cytotoxic concentration 50%).
Protocol 2.3: In Vitro Blood-Brain Barrier (BBB) Permeation Assay
This assay provides an early indication of a compound's ability to cross the BBB.[9]
Materials:
-
Co-culture BBB model (e.g., primary porcine brain endothelial cells cultured on inserts with astrocytes cultured in the well below).
-
Test compounds.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Reference compounds for high (e.g., propranolol) and low (e.g., lucifer yellow) permeability.
-
LC-MS/MS system for quantification.
Procedure:
-
Culture the BBB model until a high transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation.
-
Remove the culture medium and wash the cells with transport buffer.
-
Add the test compound (at a single concentration, e.g., 10 µM) and reference compounds to the apical (blood side) chamber.
-
At various time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral (brain side) chamber.
-
Quantify the concentration of the compound in the basolateral samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and compare it to the reference compounds to classify the compound's BBB penetration potential.
Data Presentation: In Vitro Screening Results
| Compound ID | GSK-3β IC₅₀ (nM) | SH-SY5Y CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) | BBB Papp (10⁻⁶ cm/s) | Classification |
| NAPH-001 | 50 | > 50 | > 1000 | 8.5 | High |
| NAPH-002 | 150 | 25 | 167 | 1.2 | Low |
| NAPH-003 | 15 | 5 | 333 | 0.5 | Low |
| CHIR-99021 | 10 | > 20 | > 2000 | 3.1 | Medium |
Visualization: In Vitro Screening Workflow
Caption: Inhibition of GSK-3β by this compound to reduce Tau pathology.
Application Note 4: In Vivo Efficacy Assessment
Expertise & Experience: The ultimate test for a CNS drug candidate is its efficacy in a relevant animal model of the disease. For Alzheimer's disease, transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are widely used. [10][11]These mice develop amyloid plaques and cognitive deficits, providing a platform to test if a compound can modify pathology and improve function.
Trustworthiness: This protocol outlines a preclinical study with clear endpoints, appropriate controls, and statistical considerations to ensure the validity of the findings. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 4.1: Efficacy in an APP/PS1 Transgenic Mouse Model of Alzheimer's
Study Design:
-
Animals: 6-month-old APP/PS1 transgenic mice and wild-type littermates.
-
Groups (n=10-15 per group):
-
Wild-Type + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + Test Compound (e.g., 30 mg/kg, daily oral gavage)
-
APP/PS1 + Positive Control
-
-
Duration: 3 months of chronic dosing.
Procedure:
-
Dosing: Administer the vehicle or compound daily via oral gavage. Monitor animal weight and general health weekly.
-
Behavioral Testing (final month of treatment):
-
Morris Water Maze: To assess spatial learning and memory. Record the latency to find the hidden platform over several days of training and perform a probe trial (platform removed) to assess memory retention.
-
Y-Maze: To evaluate short-term working memory based on the mice's willingness to explore novel arms of the maze.
-
-
Euthanasia and Tissue Collection: At the end of the study, anesthetize the mice and perfuse with saline. Collect the brains. Hemisect one hemisphere for biochemistry and fix the other for histology.
-
Biochemical Analysis:
-
Homogenize brain tissue to measure levels of soluble and insoluble Amyloid-beta (Aβ) peptides (Aβ40, Aβ42) using ELISA.
-
Perform Western blotting on brain lysates to measure levels of phospho-Tau and total Tau, confirming in vivo target engagement.
-
-
Histological Analysis:
-
Perform immunohistochemistry on fixed brain sections using antibodies against Aβ (to visualize plaques) and phospho-Tau.
-
Quantify the plaque burden and Tau pathology in the hippocampus and cortex.
-
-
Statistical Analysis: Analyze behavioral, biochemical, and histological data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in pathology and/or improvement in cognitive function in the compound-treated group compared to the vehicle-treated APP/PS1 group indicates efficacy.
Visualization: In Vivo Study Workflow
Caption: Workflow for assessing in vivo efficacy in an Alzheimer's mouse model.
Conclusion and Future Directions
The this compound scaffold represents a versatile and powerful starting point for the development of novel CNS therapeutics. Its synthetic accessibility allows for fine-tuning of its properties to achieve potent and selective modulation of key pathological targets like GSK-3β. The systematic application of the protocols outlined in this guide—from rational synthesis to in vitro screening and in vivo validation—provides a robust framework for identifying and advancing promising lead candidates. Future work should focus on optimizing the pharmacokinetic and safety profiles of these compounds to ensure they are suitable for clinical development, ultimately bringing new hope to patients with debilitating CNS disorders.
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A Multi-technique Approach for the Definitive Characterization of 1,7-Naphthyridine and its Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, are privileged scaffolds in medicinal chemistry and materials science.[1][2] The six possible isomers, arising from the differential placement of the two nitrogen atoms, exhibit distinct physicochemical, spectroscopic, and biological properties.[1][3] Among these, the 1,7-naphthyridine core is a key component in a range of biologically active molecules, including kinase inhibitors and antiparasitic agents.[2]
The synthesis of a specific naphthyridine isomer is often accompanied by the potential formation of other isomers. Differentiating these closely related structures is a critical analytical challenge. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in drug development. This guide provides an in-depth, multi-technique workflow for the unambiguous characterization of this compound, offering field-proven insights into the causality behind experimental choices.
The Analytical Challenge: Naphthyridine Isomerism
The core challenge lies in the subtle structural differences among the six primary naphthyridine isomers. The position of the nitrogen atoms profoundly influences the electronic distribution, bond polarity, and overall geometry of the molecule, which in turn dictates the output of analytical instrumentation.
Caption: Chemical structures of four common naphthyridine isomers.
Spectroscopic Characterization: Elucidating Molecular Structure
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and electronic properties. For naphthyridines, this is the first and most crucial step in characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of naphthyridine isomers in solution.[1] The electron-withdrawing nature of the nitrogen atoms deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). The unique pattern of these shifts serves as a definitive fingerprint for each isomer.
Causality: The chemical shift of each proton and carbon is highly sensitive to its electronic environment.[4][5] In this compound, the protons at positions 2, 6, and 8 are alpha to a nitrogen atom and are thus significantly deshielded. In contrast, for an isomer like 1,5-naphthyridine, the alpha protons are at positions 2, 4, 6, and 8, leading to a completely different spectral pattern.
Data Presentation: Comparative NMR Analysis
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for four common naphthyridine isomers, demonstrating their distinct spectral signatures.[1]
| Position | 1,5-Naphthyridine | 1,6-Naphthyridine | This compound | 1,8-Naphthyridine |
| H-2 | 8.99 (dd) | 9.10 (d) | 9.05 (s) | 9.09 (dd) |
| H-3 | 7.55 (dd) | 7.50 (d) | 7.65 (d) | 7.45 (dd) |
| H-4 | 8.25 (dd) | 8.30 (s) | 8.40 (d) | 8.19 (dd) |
| H-5 | 8.25 (dd) | 8.20 (d) | 8.15 (d) | 8.19 (dd) |
| H-6 | 8.99 (dd) | --- | 8.80 (s) | 7.45 (dd) |
| H-8 | --- | 8.70 (d) | 9.50 (s) | --- |
| C-2 | 150.1 | 152.3 | 153.0 | 152.8 |
| C-3 | 121.5 | 120.8 | 122.1 | 121.2 |
| C-4 | 136.4 | 138.1 | 137.5 | 136.0 |
| C-4a | 146.2 | 145.9 | 147.8 | 144.9 |
All data in ppm relative to TMS in CDCl₃. Data compiled from literature sources.[1]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the purified naphthyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[6]
-
-
Data Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling constants (J-values) to assign each proton to its position on the naphthyridine core. For complex or substituted derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguous assignments.[7]
Mass Spectrometry (MS): Molecular Weight Confirmation
MS is used to determine the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.[8][9] High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, which is invaluable for distinguishing between isomers and isobaric compounds (different compounds with the same nominal mass).
Causality: While all naphthyridine isomers have the same molecular weight (130.15 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.[8] These differences arise from the varying stabilities of fragment ions, which are influenced by the nitrogen atom positions.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[1]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Data Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode to detect the protonated molecule ([M+H]⁺).
-
Data Analysis: Determine the m/z value of the molecular ion peak. For HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.
UV-Visible and Infrared Spectroscopy: Complementary Fingerprinting
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV and visible light, corresponding to electronic transitions within the molecule's π-system.[1] Each isomer possesses a unique conjugated system, resulting in distinct wavelengths of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The "fingerprint" region (below 1500 cm⁻¹) is particularly useful, as it contains a complex pattern of absorptions unique to the overall molecular structure of each isomer.[1]
Data Presentation: Comparative Spectroscopic Data
| Isomer | UV-Vis λmax (nm) | Key IR Bands (cm⁻¹) |
| 1,5-Naphthyridine | 251, 299, 311 | ~3050 (C-H), ~1585, 1560 (C=C, C=N) |
| 1,6-Naphthyridine | 260, 301, 313 | ~3060 (C-H), ~1600, 1570 (C=C, C=N) |
| This compound | 258, 290, 315 | ~3055 (C-H), ~1605, 1575 (C=C, C=N) |
| 1,8-Naphthyridine | 250, 299, 310 | ~3040 (C-H), ~1590, 1570 (C=C, C=N) |
Data compiled from literature sources and may vary with solvent.[1]
Chromatographic Separation: Resolving Isomeric Mixtures
When a synthesis yields a mixture of isomers, chromatographic separation is required before individual characterization can be performed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for separating non-volatile small molecules.[10] The choice of stationary phase (the column) is critical for resolving closely related isomers.
Causality: Standard C18 (ODS) columns separate primarily based on hydrophobicity.[10] Since isomers have very similar hydrophobicities, these columns often provide poor resolution. For aromatic heterocycles like naphthyridines, stationary phases capable of π-π interactions are far more effective. Columns with phenyl, pyrenylethyl (PYE), or naphthylethyl (πNAP) functional groups can interact with the π-electron system of the naphthyridine ring, providing an additional separation mechanism beyond simple hydrophobicity.[10] This secondary interaction is highly sensitive to the shape and electron distribution of the analyte, enabling the separation of isomers.
Experimental Protocol: HPLC Method Development for Isomer Separation
-
Column Selection:
-
Starting Point: COSMOSIL PYE or πNAP column (e.g., 4.6 x 150 mm, 5 µm).
-
Alternative: Phenyl-Hexyl column.
-
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water
-
Phase B: Acetonitrile or Methanol (Methanol can enhance π-π interactions).[10]
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm or a λmax identified from UV-Vis spectroscopy.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for elution conditions.
-
-
Optimization: Adjust the gradient slope, initial/final %B, and temperature to maximize the resolution between isomeric peaks. Isocratic elution may be possible once separation conditions are established.
-
Caution: Co-elution is a significant risk. Peak purity should be assessed using a Diode Array Detector (DAD) or by coupling the HPLC to a mass spectrometer (LC-MS). Misidentification due to co-elution is a common pitfall.[11]
Definitive Structure Confirmation: X-ray Crystallography
For novel compounds or when absolute certainty of an isomeric structure is required (e.g., for a regulatory filing), single-crystal X-ray crystallography is the gold standard. This technique provides an unambiguous 3D map of the electron density in a single crystal, revealing the precise atomic positions and confirming the connectivity of the molecule in the solid state.[12]
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique. Instead, it integrates multiple methods in a logical sequence to build a comprehensive and self-validating data package.
Caption: Integrated workflow for the separation and characterization of naphthyridine isomers.
The characterization of this compound and its isomers demands a meticulous and multi-faceted analytical approach. Relying on a single technique, such as low-resolution mass spectrometry, is insufficient and carries a high risk of misidentification. By integrating the separation power of HPLC with the detailed structural insights from NMR and the definitive confirmation from HRMS and X-ray crystallography, researchers can ensure the scientific integrity of their work. This robust workflow provides the trustworthy and authoritative data required to confidently advance research and development in medicinal chemistry and beyond.
References
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- Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chen, Y.-C., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. Scientific Reports, 13(1), 16401.
- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 8-12.
- Fias, S., et al. (1990). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 28(8), 720-724.
- Sarges, R. (1975). Synthesis of 1H-Benzo[d,e-1,7]naphthyridines, a Novel Heterocyclic Ring System. Journal of Heterocyclic Chemistry, 12(4), 737-740.
- Indirapriyadharshini, V. K., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543.
- Sobańska, A. W., & Kaźmierczak, D. (2006). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 63(2), 123-129.
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- Ramzan, M., et al. (2021). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry, 45(1), 211-221.
- Shimkin, K. W., et al. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 85(15), 9948-9960.
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Mátyus, P., et al. (1997). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 2(4), 114-117.
- Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References.
- ResearchGate. (n.d.). Structures of isomeric naphthyridines.
- Kumar, V. R., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Online Journal of Case Studies, 14(3).
- Chan, C. M., et al. (2020). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 10(4), 154.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex.
- ResearchGate. (n.d.). Representative isomeric forms of naphthyridines (12–17).
- Antonijević, M., et al. (2021). Synthesis, Crystallographic Structure, Theoretical Analysis, Molecular Docking Studies, and Biological Activity Evaluation of Binuclear Ru(II)-1-Naphthylhydrazine Complex. Molecules, 26(17), 5326.
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Application Note: Strategic Purification of 1,7-Naphthyridine Reaction Products
An Application Guide by Google Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.
Introduction: The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic candidates due to its versatile biological activities.[1] However, the synthesis of this compound derivatives, often accomplished through classic condensation reactions like the Friedländer or Skraup-Doebner-von Miller synthesis, frequently yields crude products contaminated with a variety of impurities.[2][3][4] These can include unreacted starting materials, regioisomeric byproducts, and products of side-reactions. The structural similarity and comparable polarity of these impurities to the desired product pose significant purification challenges. This guide provides a detailed framework and actionable protocols for the systematic purification of this compound reaction products, emphasizing the rationale behind each methodological choice to ensure the isolation of highly pure compounds essential for downstream applications.
Understanding the Impurity Profile
Effective purification begins with anticipating the likely impurities based on the synthetic route. The choice of purification strategy is dictated by the physicochemical properties of these contaminants relative to the target molecule.
Common Synthetic Precursors and Resulting Impurities:
Many syntheses of the this compound ring system involve the condensation of an aminopyridine derivative with a carbonyl compound.[3][5][6]
| Synthetic Route | Key Precursors | Common Impurities | Physicochemical Handle for Separation |
| Friedländer Annulation | 4-amino-3-formylpyridine (or ketone) + Active methylene compound | Unreacted 4-aminopyridine derivative, self-condensation products of the active methylene compound.[7][8] | Basicity of the aminopyridine. |
| Skraup-Doebner-von Miller | 4-aminopyridine + α,β-unsaturated carbonyl (or glycerol) | Unreacted 4-aminopyridine, polymeric tars, regioisomers (if precursors are unsymmetrical).[9][10] | High basicity of aminopyridine; high polarity of tars. |
| Post-synthesis Functionalization | Halogenated 1,7-naphthyridines + Nucleophiles (amines, alcohols) | Unreacted halo-naphthyridine, di-substituted or over-alkylated products.[11][12] | Differences in polarity and hydrogen bonding capability. |
Initial Analysis of the Crude Product: Before any purification attempt, it is critical to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) and, if possible, ¹H NMR or LC-MS to estimate the number of components and their relative polarities.
Strategic Purification Workflow
A multi-step approach is often necessary. The following workflow provides a logical sequence for tackling common purification challenges associated with 1,7-naphthyridines.
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Application Notes and Protocols for Evaluating the Bioactivity of 1,7-Naphthyridine Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of the biological activities of 1,7-naphthyridine derivatives. This versatile scaffold has demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The following protocols are designed to be robust and reproducible, offering a framework for the systematic assessment of this promising class of compounds.
Section 1: Anticancer Activity Evaluation
This compound derivatives have emerged as a noteworthy class of compounds with potent anticancer properties. Their mechanisms of action are diverse, ranging from the inhibition of critical signaling pathways to the induction of programmed cell death. This section outlines a tiered approach to evaluating the anticancer potential of novel this compound analogs, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Initial Cytotoxicity Screening
A primary assessment of any potential anticancer compound is its ability to inhibit cell proliferation and induce cell death in cancer cell lines. The MTT and Resazurin assays are reliable, high-throughput methods for this initial screening.
Table 1: Reported Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Bisleuconothine A | Colon Cancer (SW480, HCT116, HT29, SW620) | 1.09 - 3.18 | Wnt Signaling Inhibition | ([Link]) |
| Compound 17a | Lymphoblastic Leukemia (MOLT-3) | 9.1 | Not specified | [1]([Link]) |
| Compound 17a | Cervical Carcinoma (HeLa) | 13.2 | Not specified | [1]([Link]) |
| Compound 17a | Promyeloblast (HL-60) | 8.9 | Not specified | [1]([Link]) |
| Various Analogs | PIP4K2A Inhibition | 0.066 - 18.0 | Lipid Kinase Inhibition | [2]([Link]) |
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 72 hours.[2]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[2] Incubate for 1.5 hours at 37°C.[2]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[2]
The Resazurin assay is a fluorometric method where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable, metabolically active cells.[3][4]
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 96-well plate at the desired density.
-
Treatment: Add the test compounds at various concentrations.
-
Resazurin Addition: Add Resazurin solution to each well to a final concentration of 10% of the well volume.[3]
-
Incubation: Incubate for 1-24 hours at 37°C, depending on the cell line's metabolic rate.[3]
-
Measurement: Measure fluorescence with an excitation wavelength of 530-570 nm and an emission wavelength of 590-620 nm.[3][5]
Evaluation of Cell Migration and Invasion
A critical aspect of cancer progression is metastasis, which involves cell migration and invasion. The wound healing and Transwell assays are standard methods to assess these processes.
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.[6][7]
Step-by-Step Methodology:
-
Create a Confluent Monolayer: Grow cells to 70-80% confluence in a 12-well plate.[8]
-
Create the "Wound": Use a sterile 1 mm pipette tip to create a straight scratch across the cell layer.[8]
-
Wash and Treat: Gently wash with PBS to remove detached cells and add fresh medium containing the test compound.
-
Imaging: Image the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[8]
-
Analysis: Measure the width of the wound at different time points to calculate the percentage of wound closure.[6]
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.[9][10]
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to 80-90% confluence and then serum-starve them.[9]
-
Assay Setup: Place Transwell inserts (with or without matrix coating) into a 24-well plate. Add a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed the prepared cells in serum-free media into the upper chamber of the insert.
-
Incubation: Incubate for a period that allows for migration/invasion (typically 2-24 hours).
-
Analysis: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane and count them under a microscope.[9]
Mechanism of Action: Apoptosis Induction
Many effective anticancer agents work by inducing apoptosis. Western blotting for key apoptotic markers can elucidate this mechanism.
This protocol details the detection of key apoptosis-related proteins such as caspases and PARP.[11]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against pro- and cleaved-caspase-3, -8, -9, and PARP overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
Target-Specific Pathway Analysis: Wnt Signaling
For compounds like Bisleuconothine A, which are known to target specific pathways, a reporter assay can confirm this activity.
This assay measures the activity of the Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.[1][13]
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a TCF/LEF-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Treat the transfected cells with the this compound derivative in the presence or absence of a Wnt agonist (e.g., Wnt3a).[14]
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[13]
-
Data Normalization: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Diagram 1: General Workflow for Anticancer Bioactivity Evaluation
Caption: Workflow for anticancer evaluation.
Section 2: Anti-inflammatory Activity Evaluation
Certain this compound derivatives have shown potential as anti-inflammatory agents, notably through the inhibition of pathways like the p38 MAP kinase pathway.
In Vitro Anti-inflammatory Screening
A common initial screen for anti-inflammatory activity involves measuring the inhibition of pro-inflammatory mediators in stimulated immune cells.
This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory molecules NO and TNF-α in LPS-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement (Griess Assay): Collect the cell supernatant and mix it with Griess reagent. Measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.
-
TNF-α Measurement (ELISA): Use the cell supernatant in a commercial ELISA kit to quantify the amount of TNF-α produced.[15][16] The general principle involves capturing TNF-α with a specific antibody, followed by detection with a labeled secondary antibody.[15]
Target-Based Assay: p38 MAP Kinase Inhibition
For compounds believed to target specific kinases, a direct enzymatic assay is essential.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38 MAP kinase.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine recombinant p38 MAP kinase, a specific substrate (e.g., ATF-2), and ATP.
-
Inhibitor Addition: Add the this compound derivative at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: The level of substrate phosphorylation can be detected using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a luminescent assay like ADP-Glo™.[17][18]
Diagram 2: p38 MAP Kinase Signaling Pathway
Caption: Inhibition of p38 MAPK pathway.
Section 3: Antimicrobial Activity Evaluation
The naphthyridine scaffold is historically known for its antibacterial properties, with nalidixic acid being a prominent example. Evaluating new this compound derivatives for antimicrobial activity is a logical step.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] The broth microdilution method is a standard technique for determining MIC.[20]
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[21]
-
Compound Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[21]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[22]
Target-Based Assay: DNA Gyrase Inhibition
A primary target for many quinolone and naphthyridine antibiotics is bacterial DNA gyrase, a type II topoisomerase.
This assay measures the inhibition of the supercoiling of relaxed plasmid DNA by DNA gyrase.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and the assay buffer containing ATP.
-
Inhibitor Addition: Add the this compound derivative at various concentrations.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination and Analysis: Stop the reaction and run the samples on a 1% agarose gel.
-
Result Interpretation: Inhibitors will prevent the conversion of relaxed DNA to its supercoiled form, resulting in a decrease in the supercoiled DNA band on the gel.
References
- Biological Activity of Naturally Derived Naphthyridines - PMC.
- Transwell In Vitro Cell Migration and Invasion Assays - PMC.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central.
- Resazurin Cell Viability Assay.
- Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies - NIH.
- Wnt Reporter Activity Assay Chen Zhao* Department of Developmental Biology, Institute for Stem Cell and Regenerative Medicine, S - Bio-protocol.
- Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI.
- Resazurin Assay Protocol - Creative Bioarray.
- Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH.
- An introduction to the wound healing assay using live-cell microscopy - PubMed Central.
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC - NIH.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - NIH.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway) - BPS Bioscience.
- Transwell Cell Migration and Invasion Assay Guide - Corning.
- letters Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - Liang Tong.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science - ACS Publications.
- Determination of Caspase Activation by Western Blot - PubMed - NIH.
- How to detect and activate Wnt signaling - The WNT Homepage - Stanford University.
- How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
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Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 1,7-Naphthyridine Analogues
Introduction: The Prominence of the 1,7-Naphthyridine Scaffold in Medicinal Chemistry
The this compound core, a bicyclic heteroaromatic system, is a privileged scaffold in modern drug discovery.[1] Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions with a variety of biological targets.[1] This has led to the development of this compound derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1] Notably, analogues have shown promise as inhibitors of key signaling proteins such as p38 mitogen-activated protein (MAP) kinase and phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A), making them attractive candidates for further development.[1][2]
This guide provides a comprehensive framework for researchers initiating or advancing Structure-Activity Relationship (SAR) studies on this compound analogues. We will delve into the strategic design of compound libraries, provide detailed protocols for synthesis and biological evaluation, and discuss the interpretation of SAR data to guide lead optimization.
The Logic of SAR: An Iterative Approach to Drug Discovery
The core principle of an SAR study is to systematically modify the chemical structure of a hit compound to understand how these changes affect its biological activity.[3][4][5][6] This is not a random process but an iterative cycle of design, synthesis, and testing, aimed at identifying the key molecular features responsible for a compound's potency, selectivity, and pharmacokinetic properties.[4] A well-designed SAR campaign can transform a moderately active "hit" into a potent and drug-like "lead" candidate.
The following diagram illustrates the iterative workflow central to a successful SAR study:
Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.
Part 1: Synthesis of a Representative this compound Analogue
To initiate an SAR study, a robust and versatile synthetic route is paramount. The following protocol details the synthesis of a hypothetical 2,4-disubstituted-1,7-naphthyridine, a common scaffold with potential anticancer activity. This route allows for facile diversification at key positions.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-4-amino-1,7-naphthyridine
This multi-step synthesis is designed to be adaptable for the creation of a library of analogues by varying the initial building blocks.
Step 1: Synthesis of 2-amino-3-cyanopyridine
-
Materials: 2-chloronicotinonitrile, ammonia in methanol (7N), pressure vessel.
-
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).
-
Seal the pressure vessel and heat to 80°C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 2-amino-3-cyanopyridine.
-
Step 2: Synthesis of 2-(4-methoxyphenyl)-4-amino-1,7-naphthyridine
-
Materials: 2-amino-3-cyanopyridine, 4-methoxyacetophenone, potassium tert-butoxide, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-amino-3-cyanopyridine (1.0 eq) and 4-methoxyacetophenone (1.2 eq) in anhydrous DMF, add potassium tert-butoxide (3.0 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the title compound.
-
Self-Validation:
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
-
Purity Assessment: Purity should be >95% as determined by HPLC analysis before biological testing.
Caption: Synthetic workflow for a 2,4-disubstituted-1,7-naphthyridine.
Part 2: Biological Evaluation Protocols
The choice of biological assay is dictated by the therapeutic target of interest. Given the known activities of 1,7-naphthyridines, we will focus on protocols for assessing anticancer activity and kinase inhibition.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for potential anticancer agents.[7][8][9]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 3: In Vitro p38 MAP Kinase Inhibition Assay
This protocol describes a non-radioactive method for measuring the inhibition of p38 MAP kinase activity.
-
Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by p38 MAP kinase. The amount of phosphorylated substrate is then quantified, typically by ELISA or Western blot.[11]
-
Materials:
-
Recombinant active p38 MAP kinase.
-
ATF-2 substrate.
-
Kinase buffer.
-
ATP.
-
Antibody specific for phospho-ATF-2.
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).
-
-
Procedure:
-
Kinase Reaction: In a 96-well plate, combine the p38 MAP kinase, the this compound analogue (at various concentrations), and the ATF-2 substrate in the kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate for 30 minutes at 30°C.[11]
-
Termination: Stop the reaction by adding EDTA or by boiling in SDS sample buffer.
-
Detection (Western Blot):
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-ATF-2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensity.
-
-
-
Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Part 3: Data Interpretation and SAR Analysis
The data generated from the biological assays forms the basis of the SAR. By comparing the activity of the synthesized analogues, researchers can deduce the influence of different structural modifications.
Hypothetical SAR Data for this compound Analogues
| Compound | R1 | R2 | IC₅₀ (µM) - MCF-7 Cytotoxicity | IC₅₀ (µM) - p38 Kinase Inhibition |
| 1 | H | 4-OCH₃ | 15.2 | 8.5 |
| 2 | H | 4-Cl | 8.7 | 4.1 |
| 3 | H | 4-CF₃ | 5.1 | 2.3 |
| 4 | CH₃ | 4-OCH₃ | 25.8 | 12.3 |
| 5 | CH₃ | 4-Cl | 12.4 | 6.8 |
| 6 | CH₃ | 4-CF₃ | 9.3 | 4.7 |
Interpretation of Hypothetical Data:
-
Influence of R2: The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring (R2) enhance both cytotoxic and p38 kinase inhibitory activity (compare compound 1 with 2 and 3). The trifluoromethyl group (compound 3) appears to be the most favorable substitution.
-
Influence of R1: Methylation at the R1 position (compare compounds 1-3 with 4-6) generally leads to a decrease in activity, suggesting that a hydrogen at this position may be important for target interaction, possibly through hydrogen bonding.
This initial SAR provides a clear direction for the next round of analogue design. For instance, one might explore other electron-withdrawing groups at the R2 position or investigate the effect of smaller alkyl groups at the R1 position.
Visualizing Target Engagement: A Simplified Signaling Pathway
Understanding the biological context of the target is crucial. The following diagram illustrates a simplified p38 MAP kinase signaling pathway, a common target for this compound derivatives.[1]
Caption: Simplified p38 MAP kinase signaling pathway.
Conclusion and Future Directions
The development of SAR for this compound analogues is a systematic and iterative process that combines rational design, chemical synthesis, and biological evaluation. The protocols and strategies outlined in this guide provide a robust starting point for researchers in this exciting field. By carefully designing analogue libraries and employing validated biological assays, it is possible to elucidate the key structural features that govern the activity of this important class of compounds, ultimately leading to the discovery of novel therapeutic agents.
Further studies may involve expanding the SAR to other positions on the naphthyridine core, investigating pharmacokinetic properties (ADME/Tox), and ultimately, in vivo efficacy studies in relevant disease models.
References
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Introduction: The Therapeutic Potential of the 1,7-Naphthyridine Scaffold
An Application Guide to In-Silico Analysis of 1,7-Naphthyridine Derivatives
The naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with its various isomers demonstrating a wide spectrum of pharmacological activities.[1][2] Among these, this compound derivatives have emerged as a promising class of compounds in drug discovery. Their unique structural and electronic properties have been leveraged to develop inhibitors for a range of therapeutic targets, including enzymes crucial for the survival of pathogens and the progression of human diseases.[3][4] Recent studies have highlighted their potential as inhibitors of targets such as HIV-1 Reverse Transcriptase and the lipid kinase PIP4K2A, which is implicated in tumor inhibition.[4][5]
Molecular docking is a powerful computational technique that plays a pivotal role in the early stages of drug discovery.[6][7] It allows researchers to predict the binding orientation and affinity of a small molecule (ligand), such as a this compound derivative, within the active site of a target protein (receptor). This in-silico approach provides invaluable insights into the molecular interactions driving binding, guiding the rational design and optimization of more potent and selective inhibitors.[6]
This guide provides a detailed protocol for conducting molecular docking studies on this compound derivatives, designed for researchers and scientists in the field of drug development. It emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible workflow.
Part 1: The Docking Workflow: A Rationale-Driven Approach
The success of a molecular docking study hinges on careful preparation and a clear understanding of the system. The entire process is a self-validating system, where initial validation steps provide confidence in the subsequent predictive power of the model.
Causality in Experimental Design
The choice of a protein target is the first critical decision. For this compound derivatives, literature and preliminary assays guide this selection. For instance, if developing antibacterial agents, bacterial DNA gyrase or topoisomerase IV are logical targets due to the structural similarity of naphthyridines to quinolone antibiotics.[3][8] Similarly, for anti-mycobacterial studies, the InhA enzyme is a well-established target for this class of compounds.[9] The fundamental principle is to simulate the interaction between the designed ligand and its intended biological target to predict and understand its inhibitory mechanism.
The workflow can be visualized as a sequential process where each step builds upon the last, from data acquisition to final analysis.
Caption: Decision-making flowchart for analyzing docking results.
Summarizing Quantitative Data
Results should be tabulated for clear comparison.
| Derivative ID | Binding Affinity (kcal/mol) | RMSD (from reference) | Key Interacting Residues (H-bonds) | Other Interactions |
| 1,7-Naph-01 | -8.4 | 1.2 Å | TYR-158, GLY-104 | Pi-Pi stacking with PRO-156 |
| 1,7-Naph-02 | -9.1 | 1.5 Å | TYR-158, LYS-165 | Hydrophobic interaction with ILE-215 |
| 1,7-Naph-03 | -7.5 | 1.8 Å | SER-94 | van der Waals contacts |
Table based on hypothetical interactions similar to those found for naphthyridine derivatives against InhA. [9]
Advanced Validation: Molecular Dynamics and ADMET
-
Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulations assess the stability of the predicted protein-ligand complex in a simulated dynamic environment. [6][10]This step can confirm if the key interactions identified in docking are maintained over time, adding a higher level of confidence to the results. [7][9]* In-Silico ADMET Prediction: A compound with high binding affinity may still fail due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). [11]Web-based tools like pkCSM or SwissADME can predict these properties, helping to prioritize compounds that are not only potent but also have a higher likelihood of being successful drug candidates. [12][13]
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline for this compound derivatives. By following a structured, rationale-driven protocol that includes rigorous preparation, validated execution, and insightful analysis, researchers can effectively screen compound libraries, understand structure-activity relationships, and rationally design novel therapeutic agents. The integration of post-docking analyses like MD simulations and ADMET prediction further strengthens the predictive power of this in-silico approach, accelerating the journey from concept to clinic.
References
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- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
- Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. NIH.
- Tutorial: Prepping Molecules. UCSF DOCK.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. ResearchGate.
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- Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.
- Antimicrobial Activity of Naphthyridine Derivatives. OUCI.
- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
- Molecular Recognition Studies on Naphthyridine Derivatives. PMC - NIH.
- ChemDraw tutorial 3 - Molecular docking. YouTube.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- How to do MD simulation after doing docking with Autodock?. ResearchGate.
- In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube.
- Integrating Molecular Docking and Molecular Dynamics Simulations. PubMed.
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- Basics of Computer Aided Drug Design: How to Draw a Ligand structure or Small molecule. YouTube.
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- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling - ACS Publications.
- How to prepare structures for HADDOCK?. Bonvin Lab.
- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH.
- Molecular Dynamic Simulation Online (Part 1)|Ligand-target interaction|iMODS tutorial. YouTube.
- What is the most simple protocol to prepare the liberary of ligands for molocular docking?. ResearchGate.
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- 6. Preparing the protein and ligand for docking.
- Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. Journal of Agricultural and Food Chemistry - ACS Publications.
- ADMET in silico modelling: Towards prediction paradise?. ResearchGate.
- Visualizing protein-protein docking using PyMOL. Medium.
- In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. MDPI.
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
- Molecular Docking with all new AutoDock Vina 1.2 | New era of docking. YouTube.
- pkCSM - Biosig Lab.
- Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
- Tutorial: Vina Output Analysis Using PyMol. Bioinformatics Review.
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asymmetric synthesis of chiral 1,7-Naphthyridine compounds
An Application Guide and Protocol for the Asymmetric Synthesis of Chiral 1,7-Naphthyridine Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral 1,7-Naphthyridines in Modern Drug Discovery
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Naphthyridine isomers, often referred to as "diazanaphthalenes," consist of two fused pyridine rings.[2] Their rigid structure and defined arrangement of nitrogen atoms make them ideal for precise interactions with biological targets, leading to applications as anticancer, antiviral, and antimicrobial agents.[1][3]
As with most biologically active molecules, chirality plays a decisive role in the pharmacological profile of this compound derivatives. The specific three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a drug candidate. Consequently, the development of robust and efficient methods for asymmetric synthesis—the selective production of a single enantiomer or diastereomer—is a paramount objective for researchers in drug development and organic synthesis.[4]
This guide provides an in-depth exploration of established and conceptual strategies for the asymmetric synthesis of chiral this compound compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into creating these valuable molecules with high stereocontrol.
Core Strategies for Inducing Chirality in the this compound Scaffold
The asymmetric synthesis of these heterocycles primarily relies on three core strategies: the cyclization of a pre-existing chiral building block, the asymmetric transformation of a prochiral intermediate, and the generation of axial chirality through sterically hindered rotation (atropisomerism).
Caption: Core strategies for asymmetric this compound synthesis.
Strategy 1: Atroposelective Synthesis of Axially Chiral Carboxamides
One of the most elegant and well-documented approaches involves the creation of atropisomers. Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-interconverting rotational isomers (rotamers). In the context of 1,7-naphthyridines, this is prominently observed in sterically demanding 6-carboxamide derivatives.[5][6]
Causality and Mechanistic Insight: The synthesis of potent NK1 receptor antagonists provides a compelling case study.[7][5][8] In these molecules, a bulky tertiary carboxamide is installed at the C6 position of the this compound ring. The steric clash between the substituents on the amide nitrogen and the groups at the C5 and C7 positions of the naphthyridine core restricts free rotation around the C(O)-N bond. This restricted rotation creates a chiral axis, and the resulting atropisomers can exhibit dramatically different biological activities.[5] The synthesis is designed to be atropdiastereoselective, where a pre-existing stereocenter in the molecule directs the formation of one specific atropisomer during a key cyclization step.[7][8]
Protocol 1: Atropdiastereoselective Cyclization for an Axially Chiral this compound
This protocol is adapted from the synthesis of (aR,9R)-8b, a potent NK1 antagonist, as described by Natsugari, Ikeura, and colleagues.[5][6] The key transformation is the intramolecular cyclization of a chiral amino-acid derivative onto the naphthyridine core.
Caption: Workflow for the atropdiastereoselective synthesis protocol.
Materials and Reagents:
-
Chiral N-(aminoalkyl)-1,7-naphthyridine-6-carboxamide precursor
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the chiral carboxamide precursor (1.0 eq) in anhydrous toluene (approx. 0.1 M concentration).
-
Addition of Reagents: Add triethylamine (3.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Initiation of Cyclization: Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled solution. Rationale: POCl₃ acts as a dehydrating and activating agent for the intramolecular cyclization.
-
Thermal Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice and saturated NaHCO₃ solution to quench the excess POCl₃.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification and Characterization: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, which is a mixture of atropisomers, is then purified by silica gel column chromatography.[5] The diastereomeric excess (de) can be determined by ¹H NMR or chiral HPLC analysis. In many cases, one atropisomer crystallizes preferentially or can be isolated as the major product.[5]
| Parameter | Observation | Significance |
| Diastereomeric Ratio | Often >95:5 in favor of one atropisomer[5] | The existing stereocenter effectively controls the stereochemistry of the newly formed chiral axis. |
| Yield | Good to excellent | Demonstrates the efficiency of the cyclization reaction. |
| Atropisomer Stability | Isomers can be stable at room temperature but may interconvert at elevated temperatures.[5] | Crucial for isolation and maintaining stereochemical purity. |
| Table 1. Typical outcomes for the atropdiastereoselective cyclization. |
Strategy 2: Asymmetric Reduction of Prochiral Dihydronaphthyridines
A powerful and modern approach to creating stereocenters is the asymmetric catalytic reduction of a prochiral substrate. While the most detailed example in the literature pertains to the 1,6-naphthyridine isomer for the synthesis of the RORγt inverse agonist TAK-828F, the methodology is directly applicable to the 1,7-scaffold.[9][10]
Causality and Mechanistic Insight: This strategy involves the synthesis of a flat, prochiral dihydronaphthyridine intermediate, typically containing an imine or enamine moiety within the ring. This intermediate is then subjected to hydrogenation using a chiral transition-metal catalyst (e.g., Ruthenium or Iridium) and a hydrogen source. The chiral ligands coordinated to the metal create a chiral pocket, forcing the hydrogen to add to one specific face of the C=N double bond. This results in the formation of a single enantiomer of the saturated tetrahydro-1,7-naphthyridine product with high enantiomeric excess (ee).[9][10]
Caption: Mechanism of Ru-catalyzed asymmetric transfer hydrogenation.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Conceptual)
This protocol is adapted from the principles demonstrated in the synthesis of TAK-828F for a 1,6-naphthyridine and applied conceptually to a this compound system.[9][10]
Materials and Reagents:
-
7,8-Dihydro-1,7-naphthyridine substrate (1.0 eq)
-
Chiral Ruthenium Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] or a similar chiral catalyst (0.005 - 0.01 eq)
-
Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 mixture) or ammonium formate (NH₄HCO₂) (3.0-5.0 eq)
-
Anhydrous, degassed solvent (e.g., Acetonitrile (MeCN) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 7,8-dihydro-1,7-naphthyridine substrate (1.0 eq) and the chiral ruthenium catalyst (0.01 eq).
-
Solvent and Hydrogen Source: Add the anhydrous, degassed solvent (e.g., MeCN) to dissolve the solids. Then, add the formic acid/triethylamine mixture (5.0 eq).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 35-40 °C) for 12-24 hours. Rationale: The heat facilitates the catalytic turnover. The continuous flow of N₂ helps remove the CO₂ byproduct if using a formic acid source, driving the reaction forward.[9]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and a suitable organic solvent like ethyl acetate.
-
Extraction and Purification: Separate the organic layer. Wash with saturated NaHCO₃ solution to remove residual formic acid, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Purify the crude product via column chromatography. The enantiomeric excess (ee) of the final product must be determined using chiral HPLC analysis.
| Parameter | Expected Result | Significance |
| Catalyst Loading | 0.5 - 1.0 mol% | Demonstrates high catalytic efficiency, which is cost-effective for large-scale synthesis.[9] |
| Enantiomeric Excess (ee) | >95% ee | The choice of chiral ligand is critical for achieving high stereoselectivity. |
| Yield | >80% | The reaction is typically high-yielding and clean. |
| Functional Group Tolerance | Broad | Transfer hydrogenation is known for its tolerance of various functional groups, making it a versatile method. |
| Table 2. Expected outcomes for asymmetric transfer hydrogenation. |
Conclusion and Future Outlook
The asymmetric synthesis of chiral 1,7-naphthyridines is a challenging yet vital area of research. While the construction of complex, axially chiral molecules has been successfully demonstrated through atropdiastereoselective cyclizations, the development of general, catalytic enantioselective methods is still an emerging field.[5][6]
Strategies like the asymmetric hydrogenation of prochiral precursors, proven effective for related naphthyridine isomers, offer a promising and highly adaptable platform for future applications.[9][10] Furthermore, the untapped potential of organocatalysis could provide novel, metal-free pathways to these valuable chiral scaffolds.[11] The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps needed to advance the synthesis of enantiomerically pure this compound compounds for the next generation of therapeutics.
References
- Ikeura, Y., Ishimaru, T., Doi, T., Kawada, M., Fujishima, A., & Natsugari, H. (1998). Enantioselective synthesis of an axially chiral this compound-6-carboxamide derivative having potent antagonist activity at the NK1 receptor. Chemical Communications, (24), 2795-2796. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/cc/a805333b]
- Schmalzbauer, M., Sampedro, A., & Gschwind, R. M. (2017). Catalytic asymmetric synthesis of a nitrogen heterocycle through stereocontrolled direct photoreaction from electronically excited state. Nature Communications, 8(1), 2215. [URL: https://www.
- Li, W., & Zhang, X. (2014). Asymmetric synthesis of N,O-heterocycles via enantioselective iridium-catalysed intramolecular allylic amidation. Organic & Biomolecular Chemistry, 12(34), 6649-6652. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01229k]
- Ikeura, Y., Ishimaru, T., Doi, T., Kawada, M., Fujishima, A., & Natsugari, H. (1998). Enantioselective synthesis of an axially chiral this compound-6-carboxamide derivative having potent antagonist activity at the NK1 receptor. Chemical Communications, (24), 2795-2796. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/CC/a805333b]
- Asymmetric Synthesis of Nitrogen Heterocycles. (2011). Wiley-VCH. [URL: https://www.researchgate.net/publication/281144026_Asymmetric_Synthesis_of_Nitrogen_Heterocycles]
- Ikeura, Y., Ishimaru, T., Doi, T., Kawada, M., Fujishima, A., & Natsugari, H. (1998). Enantioselective synthesis of an axially chiral this compound-6-carboxamide derivative having potent antagonist activity at the NK 1 receptor. Chemical Communications, (24), 2795-2796. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/cc/a805333b]
- Wang, Z., et al. (2021). N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis of Cyclopentenones. Organic Letters, 23(9), 3466–3471. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00947]
- Synthesis of N-Heterocycles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/index.shtm]
- Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797-10805. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7444855/]
- Natsugari, H., et al. (1999). Axially chiral this compound-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions. Journal of Medicinal Chemistry, 42(19), 3982-3993. [URL: https://pubmed.ncbi.nlm.nih.gov/10508446/]
- Patent WO2021120953A1. Method for synthesizing this compound derivative. [URL: https://patents.google.
- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4). [URL: http://www.ijcps.org/admin/php/uploads/225_pdf.pdf]
- Carretero, J. C. Research Group. Transition Metal-Catalyzed Asymmetric Construction of Heterocyclic Compounds. [URL: https://www.uam.es/gruposinv/sinorg/carretero_group/research_line_1.html]
- Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797-10805. [URL: https://pubmed.ncbi.nlm.nih.gov/32700984/]
- Request PDF on ResearchGate for Synthesis of benzo[c][5][12]naphthyridine derivatives. [URL: https://www.researchgate.
- Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4984. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399351/]
- Sun, J., et al. (2023). Organocatalytic Enantioselective 1,8-Addition for the Synthesis of Chiral Tetraarylmethanes from 2‑Naphthol/Naphthalen-2-amine. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c01751]
- Poomanee, W., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11442125/]
- Special Issue: Asymmetric Synthesis 2017. Molecules, 22(12), 2139. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150247/]
- Review. (2024). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/39125088/]
- Dai, L., et al. (2022). Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands. Chemical Science, 13(28), 8345-8351. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9303530/]
- Review. (2024). Transition-metal-catalyzed asymmetric denitrogenative transannulation. Science Exploration. [URL: https://www.
- Chaskar, A., & Darade, R. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts. [URL: https://www.researchgate.
- Bew, S. P., et al. (2013). Studies Towards the Development of New Organocatalysts for the Synthesis of Chiral Aziridines. CORE. [URL: https://core.ac.uk/display/19119782]
- Review. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01223a]
- Wróbel, M. Z., & Bielenica, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5481. [URL: https://www.mdpi.com/1420-3049/29/24/5481]
- Jones, S., et al. (2008). A Highly Selective, Organocatalytic Route to Chiral Dihydro-1,2-oxazines. Organic Letters, 10(16), 3547-3550. [URL: https://pubs.acs.org/doi/10.1021/ol801370b]
- Shibatomi, K. (2023). Organocatalytic Synthesis of Chiral Halogenated Compounds. The Chemical Record, 23(7), e202300061. [URL: https://pubmed.ncbi.nlm.nih.gov/37042453/]
- Request PDF on ResearchGate for 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [URL: https://www.researchgate.
- Li, H., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications, (16), 2136-2138. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cc/b900777f]
- ChemistryViews. (2022). Practical Path to P-Chiral Ligands. [URL: https://www.chemistryviews.
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- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of an axially chiral this compound-6-carboxamide derivative having potent antagonist activity at the NK1 receptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Axially chiral this compound-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of an axially chiral this compound-6-carboxamide derivative having potent antagonist activity at the NK1 receptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective synthesis of an axially chiral this compound-6-carboxamide derivative having potent antagonist activity at the NK 1 receptor - Chemical Communications (RSC Publishing) DOI:10.1039/A805333B [pubs.rsc.org]
- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1,7-Naphthyridine Synthesis
Welcome to the technical support center for 1,7-naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As experienced chemists know, even well-established reactions can present unexpected difficulties. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and optimize your synthetic routes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section directly addresses common problems you might be facing at the bench. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature.
Q1: My Friedländer annulation is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a cornerstone for synthesizing quinolines and their aza-analogs like naphthyridines.[1][2] However, its success with pyridine substrates to form 1,7-naphthyridines can be sensitive to several factors.
Potential Causes and Solutions:
-
Substrate Reactivity: The electronic nature of your pyridine and ketone starting materials is critical. Electron-withdrawing groups on the aminopyridine can decrease its nucleophilicity, slowing down the initial condensation step. Conversely, the methylene component must be sufficiently acidic (enolizable) to react.
-
Expert Tip: If you suspect low reactivity, consider using a more activated methylene compound (e.g., a β-ketoester or β-diketone) which can facilitate the reaction under milder conditions.[3]
-
-
Catalyst Choice: While the classical Friedländer reaction can be performed under basic or acidic conditions, or even thermally, the choice of catalyst is crucial for pyridine substrates.[2]
-
Base Catalysis: Bases like piperidine, sodium ethoxide, or potassium hydroxide are commonly used.[2] However, strong bases can promote self-condensation of the ketone, leading to unwanted byproducts.
-
Acid Catalysis: Lewis acids such as zinc chloride or indium(III) triflate can be effective.[2][3] These catalysts can activate the carbonyl group of the ketone towards nucleophilic attack.
-
Optimization Strategy: A systematic screen of both acid and base catalysts is recommended. Start with milder conditions and gradually increase catalyst loading or switch to a stronger catalyst if the reaction does not proceed.
-
-
Reaction Temperature and Time: Friedländer reactions often require elevated temperatures (150-220°C) when conducted without a catalyst.[2] However, prolonged heating can lead to decomposition and tar formation.
-
Monitoring is Key: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help you determine the optimal reaction time and prevent product degradation.
-
-
Side Reactions: Self-condensation of the aminopyridine starting material can occur, leading to dimer formation and reducing the yield of the desired product.[1]
-
Troubleshooting: Slow addition of the ketone to the reaction mixture can sometimes minimize the self-condensation of the aminopyridine.[5]
-
Experimental Workflow: Optimizing the Friedländer Annulation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 1,7-Naphthyridine Functionalization
Welcome to the technical support center for the functionalization of the 1,7-naphthyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic core. The unique electronic properties of the this compound ring, stemming from the positions of its two nitrogen atoms, present distinct challenges and opportunities in synthesis.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you achieve your synthetic goals efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of the this compound core?
A1: The main challenges arise from the two Lewis basic nitrogen atoms. These sites can coordinate with metal catalysts, potentially leading to catalyst poisoning or deactivation.[2][3] This coordination can also direct C-H activation to undesired positions adjacent to the nitrogen atoms. Furthermore, the electron-deficient nature of the pyridine rings influences the reactivity of C-H and C-halogen bonds, making reactions like cross-coupling and direct functionalization non-trivial to optimize.
Q2: What are the most common strategies for functionalizing this compound?
A2: The two most prevalent and powerful strategies are:
-
Halogenation followed by Cross-Coupling: This involves first introducing a halogen (typically bromine or chlorine) at a specific position, which then serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[4][5] This is a robust and predictable method for forming C-C, C-N, and C-O bonds.
-
Direct C-H Functionalization: This more modern approach aims to directly convert a C-H bond into a new bond, avoiding the pre-functionalization step.[6] This is highly atom-economical but often requires careful selection of directing groups and catalysts to control regioselectivity and overcome catalyst inhibition by the ring nitrogens.[2][3]
Q3: Which positions on the this compound ring are most reactive?
A3: The reactivity is highly dependent on the reaction type:
-
For electrophilic substitution: The ring is generally deactivated. If forced, substitution may occur at the C5 and C8 positions, which are least influenced by the electron-withdrawing nitrogens.
-
For nucleophilic substitution (on a halogenated substrate): Positions C8 and C5 are often targeted. For instance, in 5-Bromo-8-chloro-1,7-naphthyridine, the C-Br bond at position 5 is generally more reactive in palladium-catalyzed cross-coupling than the C-Cl bond at position 8.[5]
-
For direct C-H metalation: Without a directing group, functionalization often occurs at C8 due to its proximity to the N7 nitrogen. With a directing group at a specific position, functionalization can be guided to the adjacent ortho C-H bond.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered when performing reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination on halogenated 1,7-naphthyridines.
Q4: My Suzuki-Miyaura coupling reaction with a bromo-1,7-naphthyridine is not proceeding or shows very low conversion. What should I check first?
A4: Low conversion is a frequent issue. A systematic approach to troubleshooting is essential. The diagram below outlines a logical workflow.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Causality Explained:
-
Reagent Quality: Boronic acids can degrade, and bases or solvents containing water can quench the catalytic cycle. Ensure all reagents are pure and reactions are run under an inert atmosphere (N₂ or Ar).
-
Catalyst System: For challenging heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often more effective.[4] These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[7]
-
Base Selection: The choice of base is critical.[4] Weak bases may not facilitate the transmetalation step effectively. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often required for naphthyridine substrates.
-
Temperature: C-Br bonds on electron-deficient rings can be robust. Increasing the reaction temperature (e.g., from 80°C to 110°C) can often overcome the activation energy barrier.
Q5: I am observing a black precipitate (palladium black) in my cross-coupling reaction, and the reaction has stalled. What does this mean and how can I prevent it?
A5: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal. This is a common failure mode.
Causes and Solutions:
-
Cause: The phosphine ligand may be insufficient to stabilize the Pd(0) species, or the ligand itself is degrading at high temperatures.
-
Solution 1: Use Robust Ligands: Switch to more robust and sterically hindered biaryl phosphine ligands (e.g., Buchwald or Josiphos families). Their bulk shields the metal center and prevents aggregation.
-
Solution 2: Use Pre-formed Catalysts: Employ modern pre-catalysts, such as the G3 or G4 Buchwald palladacycles. These generate the active LPd(0) species cleanly and efficiently at lower temperatures, minimizing decomposition pathways.[7]
-
Solution 3: Check Ligand-to-Palladium Ratio: For catalysts generated in situ, an excess of ligand (relative to palladium) is often necessary to maintain a stable catalytic environment.[8] A ratio of L:Pd from 2:1 to 4:1 is a good starting point.
Q6: I am trying to selectively functionalize the C5-Br bond in 5-Bromo-8-chloro-1,7-naphthyridine, but I am getting a mixture of products. How can I improve selectivity?
A6: This is a classic challenge of regioselectivity. The key is to exploit the inherent difference in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the general order of reactivity is C–I > C–Br > C–Cl, primarily due to bond dissociation energies.[5]
Strategies for Selective C5-Br Functionalization:
-
Milder Conditions: Use lower reaction temperatures (e.g., 60-80 °C) and a shorter reaction time. This provides enough energy to activate the more labile C-Br bond while leaving the C-Cl bond intact.
-
Catalyst Control: Select a catalyst system known for its selectivity. Sometimes, a less active catalyst can provide better discrimination between the two halogen sites.
-
Monitor the Reaction: Carefully track the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent subsequent reaction at the C8-Cl position.
| Parameter | Condition for C5-Br Selectivity | Condition for C5/C8 Di-functionalization | Rationale |
| Temperature | 60-80 °C | >100 °C | Exploits the lower activation energy of C-Br cleavage.[5] |
| Reaction Time | 1-4 hours (monitor closely) | 12-24 hours | Prevents over-reaction at the less reactive C-Cl site. |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | Higher loading and prolonged time drive the reaction to completion. |
| Equivalents of Coupling Partner | 1.1 - 1.2 eq. | >2.2 eq. | Stoichiometry dictates the extent of functionalization. |
Troubleshooting Guide: Direct C-H Functionalization
Q7: I am attempting a directed C-H arylation on a this compound derivative, but I am only recovering the starting material. What is the likely problem?
A7: The most probable issue is catalyst poisoning by one of the naphthyridine's nitrogen atoms.[3] The Lewis basic nitrogen can coordinate strongly to the palladium catalyst, preventing it from participating in the C-H activation cycle.
Caption: Competing pathways: desired C-H activation vs. catalyst poisoning.
Solutions to Overcome Catalyst Poisoning:
-
Use of N-Oxide: Temporarily oxidizing one or both of the ring nitrogens to the corresponding N-oxide reduces their Lewis basicity, freeing the catalyst to engage with the directing group. The N-oxide can be removed in a subsequent step.
-
Strongly Coordinating Directing Groups: Employ a directing group that binds to the metal center more strongly than the ring nitrogen. Picolinamides or 8-aminoquinolines are classic examples.
-
Alternative Catalytic Systems: Some research has shown that specific systems, such as those generating the active Pd(II) species in situ from a Pd(0) source using air as the oxidant, can bypass the poisoning effect.[3] This is because the active species is generated in close proximity to the target C-H bond.
-
Switch Metals: Rhodium or Ruthenium catalysts are sometimes more tolerant of nitrogen-containing heterocycles in C-H functionalization reactions than palladium.[6][9]
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C5 of 5-Bromo-1,7-naphthyridine
This protocol is a robust starting point based on established methods for heterocyclic cross-coupling.[4]
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1,7-naphthyridine (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if required (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution of the substrate).
-
Degassing: Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cell Viability (MTT) Assay for Synthesized Derivatives
This protocol is a standard method to evaluate the potential anticancer activity of newly synthesized this compound derivatives.[10]
-
Cell Seeding: Seed cancer cells (e.g., a colon cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (<0.5%). Replace the old medium with the medium containing the test compounds. Include vehicle control (solvent only) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
References
- Silver-Catalyzed Synthesis of Functionalized this compound Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
- Technical Support Center: Palladium-Catalyzed Cross-Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine. (2025). BenchChem.
- Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized this compound Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials.
- Metal Catalyzed C-H activation.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine: A Comparative Reactivity Guide. (2025). BenchChem.
- Optimization of reaction condition.
- Optimization of the reaction conditions. [a].
- Synthetic Strategies, Reactivity and Applic
- Multifaceted Coordination of Naphthyridine−Functionalized N-Heterocyclic Carbene. Inorganic Chemistry.
- 1,6-Naphthyridin-2(1H)
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. NIH.
- Application Notes and Protocols for 1,7-Naphthyridin-8(7H)-one Derivatives in Cancer Research. (2025). BenchChem.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Optimization of reaction conditions a.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). MDPI.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Functionalization of 4-bromobenzo[c][4][5]naphthyridine via regioselective direct ring metalation. (2019). Beilstein Journal of Organic Chemistry.
- Bypassing the Limitations of Directed C–H Functionaliz
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Technical Support Center: Synthesis of 1,7-Naphthyridines
Welcome to the technical support center for 1,7-Naphthyridine synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into navigating the complexities of synthesizing this important heterocyclic scaffold. This resource moves beyond simple protocols to explain the causality behind common experimental challenges, helping you troubleshoot effectively and optimize your synthetic routes.
The this compound core is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of diseases.[1] However, its synthesis is often plagued by challenges including low yields, poor regioselectivity, and difficult purifications. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation for the issue and offers concrete steps for resolution.
Q1: My Friedländer synthesis of a substituted this compound is resulting in a very low yield. What are the primary causes and how can I improve it?
A1: Low yields in the Friedländer annulation, a cornerstone reaction for naphthyridine synthesis, typically stem from suboptimal reaction conditions or issues with the starting materials.[2][3] This reaction involves the condensation of a 3-amino-4-formylpyridine (or ketone) with a compound containing an active methylene group, followed by cyclization and dehydration.
Causality & Mechanistic Insight: The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent aromatization via water elimination. Each step has its own energy barrier and is influenced by several factors:
-
Catalysis: The choice between acid and base catalysis is critical. Base catalysts (e.g., KOH, NaOH, Choline Hydroxide) deprotonate the active methylene compound, facilitating the initial C-C bond formation.[4][5] Acid catalysts (e.g., p-TsOH, H₂SO₄) protonate the carbonyl group of the aminopyridine, activating it for nucleophilic attack.[6] An incorrect catalyst choice can stall the reaction at an intermediate stage or promote side reactions.
-
Temperature: The final dehydration/aromatization step often requires significant thermal energy to overcome the activation barrier. Insufficient temperature can lead to an accumulation of the cyclized, non-aromatic intermediate. Conversely, excessive heat can cause decomposition of starting materials or polymerization, especially with electron-rich aminopyridines.
-
Water Removal: The reaction generates water. According to Le Châtelier's principle, its presence can inhibit the final aromatization step, which is often reversible.
Troubleshooting Protocol:
-
Catalyst Screening: If using a base catalyst, ensure it is strong enough to deprotonate your methylene compound but not so strong as to promote self-condensation of the ketone/aldehyde. If using an acid catalyst, start with a catalytic amount of a milder acid like p-TsOH before resorting to stronger acids.
-
Optimize Temperature: Screen the reaction temperature systematically. Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring reaction progress by TLC or LCMS. A reflux condition in a high-boiling solvent like toluene or xylene is often effective.
-
Implement Water Removal: If not already doing so, perform the reaction in a setup equipped with a Dean-Stark apparatus to continuously remove water from the reaction medium. This is particularly effective for driving the equilibrium towards the final product.
-
Verify Starting Material Purity: Impurities in the 3-amino-4-formylpyridine can drastically inhibit the reaction. Purify the starting material by recrystallization or chromatography if its purity is questionable.
Q2: My reaction is producing a mixture of 1,7- and 1,5-naphthyridine isomers. How can I improve the regioselectivity?
A2: The formation of constitutional isomers is a common challenge when using unsymmetrical ketones in the Friedländer synthesis. Regioselectivity is dictated by which α-carbon of the ketone attacks the pyridine ring.
Causality & Mechanistic Insight: The selectivity of the initial condensation is governed by the relative acidity of the α-protons and the steric hindrance around the two potential reaction sites of the ketone.
-
Kinetic vs. Thermodynamic Control: Under base-catalyzed, low-temperature conditions (kinetic control), the less sterically hindered, more acidic proton is typically removed first, leading to the "kinetic" product. At higher temperatures (thermodynamic control), the reaction may equilibrate to form the more stable product isomer.
-
Steric Effects: A bulky substituent on one side of the ketone will disfavor cyclization at that position, directing the reaction towards the less hindered side.
-
Electronic Effects: The electronics of the aminopyridine precursor can also influence the preferred site of attack during the intramolecular cyclization step.
Troubleshooting Protocol:
-
Modify Reaction Conditions: To favor the kinetic product, use a strong, non-nucleophilic base (e.g., LDA) at low temperatures (e.g., -78 °C) to form the less substituted enolate, then add the aminopyridine aldehyde. To favor the thermodynamic product, use a weaker base (e.g., KOH) at elevated temperatures to allow for equilibration.
-
Modify the Substrate: If possible, introduce a bulky protecting group or substituent onto the ketone to sterically block one of the α-positions, forcing the reaction to proceed with the desired regiochemistry. This group can be removed in a subsequent step.
Below is a diagram illustrating the challenge of regioselectivity with an unsymmetrical ketone.
Caption: Competing pathways in the synthesis of 1,7-naphthyridines.
Q3: My crude product is contaminated with unreacted 2-aminopyridine derivatives and high-boiling solvents like DMSO or pyridine. How can I efficiently remove these?
A3: This is a very common purification challenge. Both the starting materials (aminopyridines) and some solvents (pyridine) are basic, just like the naphthyridine product. However, their pKa values are often different enough to allow for selective removal. High-boiling aprotic solvents like DMSO require a different approach.
Causality & Mechanistic Insight: The basic nitrogen atoms on the aminopyridine starting materials and the this compound product can be protonated by acid. The resulting hydrochloride salts have greatly increased water solubility. The key to a successful separation is exploiting the solubility difference between the salt of the impurity and the salt of the product, or between the free base of the product and the salt of the impurity.
Troubleshooting Protocol: Purification Workflow
-
Acidic Wash (for Basic Impurities): This is the most effective first step for removing unreacted aminopyridines or pyridine solvent.[7]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic aminopyridine will be protonated and partition into the aqueous layer. Your less basic naphthyridine product should largely remain in the organic layer. Caution: Highly substituted, electron-rich naphthyridines may also be extracted. Check both layers by TLC.
-
Neutralization: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
-
-
Aqueous Wash (for DMSO): If DMSO was used as a solvent, it can be removed by repeated washing of the organic solution with water. DMSO is highly water-soluble.
-
Co-evaporation (for Trace Solvents): To remove trace amounts of high-boiling organic solvents, add a lower-boiling solvent like toluene to the product and evaporate under reduced pressure. The toluene forms an azeotrope with the residual solvent, helping to remove it.[7]
-
Chromatography/Recrystallization: If impurities persist, column chromatography (often silica gel with a hexane/ethyl acetate or DCM/methanol gradient) is the next step. For solid products, recrystallization is an excellent final purification method.
The following table summarizes common impurities and their removal strategies.
| Impurity Type | Example | Recommended Removal Strategy |
| Basic Starting Material | 2-Aminonicotinaldehyde | Acidic wash (1M HCl) during workup. |
| Basic Solvent | Pyridine | Acidic wash (1M HCl) during workup. |
| High-Boiling Polar Solvent | DMSO, DMF | Repeated aqueous washes during workup. |
| Side-Reaction Products | Isomeric Naphthyridines | Column chromatography or recrystallization. |
| Polymeric Material | Tar/Insoluble solids | Hot filtration before workup/chromatography. |
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to the this compound scaffold? A: Besides the versatile Friedländer synthesis, other notable methods include the Borsche synthesis and cyclization of 2-cyano-3-pyridylacetonitrile derivatives.[1][8] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final product.
Q: Are there modern, "green" chemistry approaches for synthesizing 1,7-naphthyridines? A: Yes. Significant progress has been made in developing more environmentally friendly protocols. This includes microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields.[1] Additionally, the use of biocompatible ionic liquids like choline hydroxide as a catalyst in water has been reported for the Friedländer reaction, avoiding harsh organic solvents and metal catalysts entirely.[4]
Q: What is the best way to monitor my reaction to know when it's complete? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Stain with a UV indicator and an oxidizing stain like potassium permanganate, which reacts with the electron-rich intermediates and product. For more quantitative analysis, taking aliquots over time and analyzing them by Liquid Chromatography-Mass Spectrometry (LCMS) is ideal. This allows you to track the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio.
Q: I suspect a side reaction is occurring, but I can't identify the byproduct. What should I do? A: If LCMS shows a significant peak with an unexpected mass, the first step is to consider plausible side reactions. Common possibilities include dimerization of the starting material, reaction with the solvent, or incomplete cyclization. If possible, try to isolate the impurity via chromatography and obtain a High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectrum. The combination of an exact mass and an NMR spectrum is the gold standard for structure elucidation.
Below is a general troubleshooting workflow to guide your decision-making process when encountering issues in your synthesis.
Caption: A systematic workflow for troubleshooting synthesis problems.
References
- Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). MDPI.
- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2024). MDPI.
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate.
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2012). The Journal of Organic Chemistry.
- Baumgarten, H. E., & Cook, K. C. (1961). Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. The Journal of Organic Chemistry.
- A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). ResearchGate.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2023). PubMed Central.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). ResearchGate.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... (n.d.). ResearchGate.
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. (2013). ResearchGate.
- Friedländer synthesis. (n.d.). Wikipedia.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). PMC NIH.
- One-pot synthesis of annulated 1,8-naphthyridines. (2012). ResearchGate.
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Technical Support Center: Overcoming Challenges in the Purification of 1,7-Naphthyridine Derivatives
Welcome to the technical support center for the purification of 1,7-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of N-heterocyclic compounds. 1,7-Naphthyridines are a key scaffold in numerous pharmacologically active agents, but their unique physicochemical properties, stemming from the two nitrogen atoms in their fused pyridine ring system, present distinct purification challenges.[1][2]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during experimental work. We will delve into the causality behind these challenges and offer field-proven protocols to resolve them effectively.
Section 1: Troubleshooting Common Chromatography Issues
Chromatography is the workhorse of purification, but the basic nature of the this compound core can lead to frustrating results. The lone pair of electrons on the nitrogen atoms can interact strongly with stationary phases, leading to poor peak shape and low recovery.
Q1: My this compound derivative is showing severe peak tailing and streaking on my silica gel column. What is causing this and how can I achieve sharp, symmetrical peaks?
A1: This is the most common issue when purifying aza-aromatic compounds on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms on your this compound derivative interact strongly with these acidic sites via hydrogen bonding and acid-base interactions. This strong, non-specific binding causes a portion of your compound to lag behind the main band as it moves through the column, resulting in significant peak tailing. In severe cases, a portion of the product can be irreversibly adsorbed, leading to low recovery.
-
Solutions: The key is to neutralize or "mask" the acidic silanol groups.
-
Use a Basic Modifier in the Mobile Phase: Add a small amount of a volatile base to your eluent system. This base will preferentially interact with the silanol groups, preventing your compound from binding too strongly.
-
Triethylamine (Et₃N): The most common choice. Add 0.1-1% (v/v) to your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N).
-
Ammonia: For more polar solvent systems, using a solution of 7N ammonia in methanol (0.5-2%) as part of your mobile phase (e.g., DCM/Methanol + 1% of 7N NH₃ in MeOH) is highly effective.
-
-
Switch to a Deactivated Stationary Phase: Consider using alumina (neutral or basic) or a commercially available deactivated silica gel for your column. These have fewer acidic sites and can significantly improve peak shape for basic compounds.
-
Q2: My compound seems to be degrading on the silica column, indicated by the appearance of new, often colored, spots on TLC after purification. Why is this happening?
A2: The acidic nature of silica gel can not only cause peak tailing but can also catalyze the degradation of sensitive functional groups on your molecule.
-
Causality: Certain functional groups are labile to acid. If your this compound derivative contains acid-sensitive groups (e.g., certain protecting groups like Boc, acetals, or silyl ethers), prolonged exposure to the silica surface can cause their cleavage or rearrangement. The appearance of color often suggests the formation of conjugated, oxidized, or polymerized byproducts.
-
Solutions:
-
Minimize Contact Time: Purify the compound as quickly as possible. Use a shorter, wider column and a slightly faster flow rate. Avoid letting the compound sit on the column for extended periods.
-
Use a Basic Modifier: As in the previous question, adding a base like triethylamine not only improves peak shape but also neutralizes the silica surface, preventing acid-catalyzed degradation.[3]
-
Alternative Purification Methods: If degradation is severe, avoid silica gel altogether. Consider the methods outlined in the following sections, such as acid-base extraction or reverse-phase chromatography.
-
Q3: My highly polar this compound derivative elutes in the void volume on my C18 reverse-phase column, showing no retention. How can I purify it using HPLC?
A3: This is a classic problem for polar compounds on non-polar stationary phases like C18. The compound has a higher affinity for the polar mobile phase than the stationary phase.
-
Causality: Reverse-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules, especially those with multiple nitrogen atoms capable of hydrogen bonding, do not interact strongly with the hydrophobic C18 alkyl chains and are swept through the column with the solvent front.
-
Solutions:
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for purifying very polar compounds that are not retained in reverse-phase.[3] It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.
-
Use a Polar-Embedded Stationary Phase: These are modified reverse-phase columns that have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This provides an alternative retention mechanism for polar analytes.
-
Add an Ion-Pairing Reagent: For ionic or highly basic compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can form a more hydrophobic ion pair with your protonated compound, increasing its retention on a C18 column.
-
Troubleshooting Flowchart for Chromatography
Here is a decision-making workflow for troubleshooting common chromatographic issues with this compound derivatives.
Caption: A troubleshooting guide for chromatographic purification.
Section 2: Leveraging Chemical Properties: Acid-Base Extraction
For many this compound derivatives, a simple liquid-liquid extraction based on their basicity can be a far more efficient purification technique than chromatography, especially for removing neutral or acidic impurities on a larger scale.[4]
Q4: How can I use acid-base extraction to purify my this compound product from unreacted neutral starting materials?
A4: This technique exploits the ability of the basic nitrogen atoms to be protonated by an acid, rendering the molecule water-soluble as a salt.[5][6]
-
Causality: Your basic this compound derivative will react with a dilute aqueous acid (like 1M HCl) to form a hydrochloride salt. This salt is ionic and will readily dissolve in the aqueous phase. Neutral organic impurities, however, will remain uncharged and stay dissolved in the organic phase. This allows for a clean separation. The process is then reversed by adding a base to the aqueous layer to regenerate the neutral, organic-soluble product.
-
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product is now in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure all product is captured. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) while stirring until the solution is basic (test with pH paper). Your deprotonated product will often precipitate as a solid or form an oily layer.
-
Back-Extraction: Add fresh organic solvent (DCM or EtOAc) to the flask and transfer the mixture back to a separatory funnel. Extract your purified product back into the organic layer. Repeat this process two more times.
-
Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified this compound derivative.
-
Workflow for Acid-Base Extraction
Caption: A standard workflow for purification via acid-base extraction.
Section 3: Dealing with Stubborn Impurities
Q5: My synthesis involved a palladium-catalyzed cross-coupling reaction. How do I effectively remove the residual palladium catalyst to meet regulatory limits (<5 ppm)?
A5: Residual heavy metals are a major concern, especially in drug development. Simple filtration or chromatography is often insufficient. The most robust method is to use a metal scavenger.
-
Causality: Palladium catalysts can exist in various oxidation states and can form soluble complexes that are difficult to remove. These trace metals must be removed to avoid toxicity and interference in subsequent biological assays or catalytic steps.
-
Solution: Metal Scavenger Resins: These are solid supports (often silica or polymer) functionalized with ligands that have a high affinity for specific metals.[7][8] You simply stir the resin with a solution of your crude product, and the resin chelates the metal, which is then removed by simple filtration.
| Scavenger Type | Functional Group | Primary Metal Targets | Notes |
| Thiol-based (Si-Thiol) | -SH | Pd , Pt, Cu, Hg, Ag, Pb | Highly effective for Pd(0) and Pd(II). The workhorse for post-coupling cleanup.[9] |
| Triaminetetraacetic acid (TMT) | Triazine-thiol | Pd , Ru, Rh, Pt, Cu, Hg, Sc | Very high affinity for a broad range of metals.[9] |
| Dimethyl-thiourea (DMT) | Thiourea | Pd , Ru, Rh, Pt, Cu, Hg | Excellent scavenger for a variety of transition metals.[10] |
| Strong Cation Exchange (SCX-2) | Sulfonic Acid | Alkali metals, some basic metals | Can also be used to scavenge basic compounds by ion exchange.[9] |
-
Protocol: Using a Metal Scavenger
-
After the reaction workup, dissolve your crude product in a suitable organic solvent (e.g., THF, EtOAc, Toluene).
-
Add the recommended metal scavenger resin (typically 3-5 equivalents relative to the initial amount of catalyst).
-
Stir the suspension at room temperature or with gentle heating (40-50 °C) for 4-16 hours.
-
Filter the mixture through a pad of celite to remove the resin.
-
Rinse the filter cake with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Analyze the product for residual metal content (e.g., by ICP-MS).
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the general solubility characteristics of this compound derivatives? A: Solubility is highly dependent on the substituents. The parent this compound is soluble in many organic solvents.[11] However, derivatives can be challenging. Due to the basic nitrogens, solubility is often pH-dependent; they tend to be more soluble in acidic aqueous solutions. For organic synthesis, they are often soluble in DCM, chloroform, and alcohols, but larger, more crystalline derivatives may require more polar solvents like DMF or DMSO.[12][13]
Q: I am trying to crystallize my this compound derivative. What is a good starting point for solvent selection? A: A good starting point for crystallization is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold. Common systems include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Pentane
-
Toluene Slow evaporation, slow cooling, or vapor diffusion are all effective techniques to try.
Q: Can the two nitrogen atoms in the this compound ring affect its reactivity and stability? A: Absolutely. The nitrogen atoms are electron-withdrawing, which makes the ring system electron-deficient compared to naphthalene. This influences its aromaticity and reactivity in, for example, electrophilic aromatic substitution reactions. The position of the nitrogens also affects the molecule's dipole moment and crystal packing, which in turn influences its physical properties like melting point and solubility.[14][15]
References
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel), 17(12), 1705. [Link]
- Reddy, T. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
- Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4983. [Link]
- Wójcik, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(23), 16905. [Link]
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-60. [Link]
- Google Patents. (2021).
- Chan, Y. T., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 13(1), 16584. [Link]
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Biotage.
- Wortmann, L., et al. (2022). Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 16401. [Link]
- Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156-160. [Link]
- Wikipedia. Acid–base extraction. [Link]
- Kumar, A., et al. (2019). Exploring the Role of Consecutive Addition of Nitrogen Atoms on Stability and Reactivity of Hydrogen-Bonded Azine–Water Complexes. ACS Omega, 4(5), 8964-8975. [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 719-735. [Link]
- Bhattacharyya, S., et al. (2018). Effect of nitrogen atom positioning on the trade-off between emissive and photocatalytic properties of carbon dots. Nanoscale, 10(44), 20639-20647. [Link]
- PubChem. This compound. [Link]
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Technical Support Center: Regioselectivity in 1,7-Naphthyridine Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,7-naphthyridine chemistry. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of functionalizing the this compound scaffold. The inherent electronic asymmetry of this heterocycle presents unique challenges and opportunities in controlling the position of chemical modifications. This resource provides in-depth, troubleshooting-focused answers to common questions, backed by mechanistic reasoning and established protocols.
Section 1: Foundational Principles of this compound Reactivity
Before troubleshooting specific reactions, it's crucial to understand the electronic landscape of the this compound core. The two nitrogen atoms create distinct electronic environments, rendering certain positions more susceptible to specific types of reactions.
Q1: What are the most reactive positions on an unsubstituted this compound ring for nucleophilic and electrophilic attack?
Answer: The this compound ring is an electron-deficient (π-deficient) system due to the electronegativity of the two nitrogen atoms. This has profound implications for its reactivity.
-
For Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitrogen atoms are the most electron-poor and, therefore, the most activated for attack by nucleophiles. In the this compound system, these are the C8, C6, C5, and C2 positions. The presence of a good leaving group (e.g., a halogen) at one of these sites is a prerequisite for SNAr.
-
For Electrophilic Aromatic Substitution (EAS): Electrophilic substitution is generally difficult on the this compound core because the electron-deficient nature of the ring deactivates it towards attack by electrophiles.[1] Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[1] If forced, the reaction would likely occur at positions with the highest electron density, which are typically the C3 and C4 positions of the pyridine ring that does not contain the N-1 nitrogen. However, this is often not a synthetically viable approach without significant modification.
-
For C-H Activation: Metal-catalyzed C-H activation often follows different rules, guided by the formation of a metallacycle intermediate. The regioselectivity is therefore heavily influenced by the directing group and the metal catalyst used. For instance, a directing group at C8 would likely favor C-H activation at the C-H bond of a substituent rather than on the naphthyridine core itself, depending on the reaction design.[2][3]
Caption: Electronic map of the this compound core.
Section 2: Troubleshooting Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-heteroatom bonds, essential for drug development.[4][5][6] However, achieving high regioselectivity on di-halogenated or mono-halogenated 1,7-naphthyridines can be challenging.
Q2: I am performing a Suzuki coupling on 6,8-dichloro-1,7-naphthyridine and getting a mixture of products from reaction at C6 and C8. How can I favor substitution at one position?
Answer: This is a classic regioselectivity problem. The electronic environments of C6 and C8 are similar, but subtle differences can be exploited. The selectivity of the initial oxidative addition of the palladium catalyst to the C-X bond is the key determining factor.[7]
Causality:
-
Steric Hindrance: The C8 position is flanked by the N7 nitrogen and the fused ring system, making it sterically more hindered than the C6 position. This is often the dominant factor.
-
Electronic Effects: The C8 position is para to N1, while C6 is ortho to N7. These differing electronic influences can be modulated by your choice of ligand and reaction conditions.
Troubleshooting Workflow:
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
Technical Support Center: Addressing Solubility Issues of 1,7-Naphthyridine Compounds in Assays
Welcome to the technical support center for addressing challenges with 1,7-Naphthyridine compound solubility. As a class of nitrogen-containing heterocyclic compounds, this compound derivatives are of significant interest in drug discovery but often present solubility hurdles in aqueous assay environments.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and step-by-step protocols to diagnose, troubleshoot, and overcome these critical experimental obstacles.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The solutions are presented in a logical, step-by-step format to help you systematically resolve the issue.
Question 1: My this compound compound precipitated immediately when I diluted my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?
Answer:
This is a classic case of a compound "crashing out" of solution, a phenomenon often termed antisolvent precipitation.[3] It occurs because the compound is highly soluble in the concentrated dimethyl sulfoxide (DMSO) stock but becomes poorly soluble when rapidly diluted into the aqueous buffer, where water acts as an antisolvent.[4] The rapid change in solvent polarity causes the compound molecules to aggregate and precipitate before they can be adequately solvated by the aqueous medium.
Here is a systematic workflow to address this common issue:
Workflow: Resolving Immediate Compound Precipitation
Caption: Workflow for troubleshooting immediate precipitation.
Step-by-Step Protocol:
-
Optimize the Dilution Technique : Instead of adding a small volume of DMSO stock directly into the full volume of buffer, try a serial or stepwise dilution. Always add the compound stock to the aqueous solution (not the other way around) while vortexing or swirling gently to promote rapid mixing and dispersion.[5] Using pre-warmed (e.g., 37°C) media can also help, as solubility is often temperature-dependent.[4]
-
Lower the Final Test Concentration : The most direct cause of precipitation is exceeding the compound's maximum aqueous solubility.[4] Perform a simple solubility test by preparing a serial dilution of your compound in the final assay buffer and visually inspecting for the highest concentration that remains clear. This will define the upper limit for your experiments.
-
Reduce the Final DMSO Concentration : While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and may not be representative of physiological conditions. Aim for a final DMSO concentration below 1%, and ideally ≤0.5%.[6] If your stock concentration is 10 mM, a 1:1000 dilution into the assay buffer (yielding 10 µM) results in a final DMSO concentration of only 0.1%.
-
Increase Serum Percentage (for cell-based assays) : If your assay medium contains serum (e.g., FBS), consider increasing its concentration (e.g., from 5% to 10%). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[4]
-
Adjust Buffer pH : this compound contains basic nitrogen atoms.[7] Therefore, its solubility is likely pH-dependent. Lowering the pH of your buffer may protonate these nitrogens, forming a more soluble salt in situ.[][9] Test a range of physiologically acceptable pH values (e.g., pH 6.8 to 7.4) to find an optimum.
-
Incorporate Solubilizing Excipients : If the above steps are insufficient, consider adding a solubilizing agent to your assay buffer. These should be tested beforehand to ensure they do not interfere with the assay itself.
-
Cyclodextrins : These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more water-soluble.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Surfactants : Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) above their critical micelle concentration (CMC) can form micelles that entrap the hydrophobic compound, increasing its apparent solubility.[13][14][15]
-
Question 2: My compound dissolves initially, but a precipitate forms over time during incubation. What is the likely cause?
Answer:
This issue points towards either compound instability or a shift from a temporary, supersaturated state (kinetic solubility) to a more stable, less soluble state (thermodynamic solubility).[6]
-
Kinetic vs. Thermodynamic Solubility : When you dilute a DMSO stock, you can momentarily achieve a concentration higher than the true equilibrium solubility. This is a supersaturated, or kinetically soluble, state. Over time, especially with agitation or temperature changes, the system seeks its lowest energy state, leading to the precipitation of the excess compound until it reaches its thermodynamic solubility limit.[6]
-
Compound Instability : The compound may be degrading in the aqueous buffer over the incubation period, and the degradation products could be less soluble.[4]
-
Media Component Interaction : Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound.[4] Additionally, the compound might interact with salts or other components in the media, forming an insoluble complex.
Troubleshooting Steps:
-
Assess Compound Stability : Prepare the compound in your assay buffer and incubate it under the same conditions as your experiment. At various time points, centrifuge the sample and analyze the supernatant by HPLC to check for both a decrease in the parent compound concentration and the appearance of new peaks, which would indicate degradation.
-
Monitor pH : In cell-based assays, monitor the pH of the culture medium throughout the experiment, especially with high cell densities. If significant pH shifts occur, more frequent media changes may be necessary.[4]
-
Reduce Incubation Time : If feasible for your assay, reduce the incubation time to minimize the chance of precipitation from a supersaturated state.
-
Use Precipitation Inhibitors : Certain polymers, such as HPMC or PVP, can help maintain a supersaturated state by inhibiting crystal growth.[16][17] These are often used in formulation development but can be adapted for in vitro assays if they don't interfere with the biological system.
Question 3: I am seeing inconsistent results in my dose-response curve, particularly a drop-off in activity at higher concentrations. Could this be a solubility issue?
Answer:
Absolutely. This is a classic indicator of compound precipitation at higher concentrations. If a compound precipitates, its effective concentration in the solution is reduced, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[4] This can lead to a plateau or even a downturn in the dose-response curve, as less compound is available to interact with the target.
Validation and Correction:
-
Visual Inspection : During your experiment, visually inspect the wells or tubes of your highest concentrations under a microscope. Look for crystals or amorphous precipitates.
-
Nephelometry : A more quantitative method is nephelometry, which measures light scattering caused by insoluble particles. This can precisely determine the concentration at which your compound begins to precipitate under the exact assay conditions.[6]
-
Limit Data Interpretation : Do not use data from concentrations above the determined solubility limit of your compound. The dose-response curve should only be fitted using data points where the compound is fully dissolved.
Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds often poorly soluble in aqueous media?
The this compound core is a relatively flat, aromatic, and hydrophobic structure. While the nitrogen atoms can participate in hydrogen bonding, the overall lipophilicity of the scaffold often dominates, leading to low aqueous solubility.[18] Solubility is heavily influenced by the substituents attached to the core; adding hydrophobic groups will further decrease solubility, whereas incorporating polar or ionizable groups can improve it.[19]
Q2: What is the best way to prepare and store a stock solution of a this compound compound?
Accurate stock solution preparation is critical for reproducible results.[20]
-
Solvent Selection : High-purity, anhydrous DMSO is the most common and effective solvent for preparing high-concentration stock solutions (e.g., 10-30 mM) of poorly soluble compounds for in vitro screening.[6][14]
-
Preparation Protocol :
-
Accurately weigh the compound using an analytical balance.
-
Add the calculated volume of DMSO to achieve the desired concentration.[21]
-
Ensure complete dissolution. Use a vortex mixer and, if necessary, brief sonication in a water bath.[20] Gentle warming (e.g., to 37°C) can also be used if the compound is known to be heat-stable.
-
-
Storage :
Q3: How do co-solvents and cyclodextrins work to improve solubility?
These agents work through different mechanisms to make a solution more hospitable to a hydrophobic compound.
-
Co-solvents (e.g., Ethanol, PEG 400, DMSO) : These are water-miscible organic solvents. When added to water, they reduce the overall polarity of the solvent system. This lessens the "squeezing out" effect that water exerts on hydrophobic molecules, allowing them to dissolve more readily.[][23][24]
-
Cyclodextrins : These molecules have a bucket-like shape with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound compound can fit inside the cyclodextrin's cavity, forming a water-soluble inclusion complex. The exterior of the complex interacts favorably with water, effectively shielding the hydrophobic drug.[12][25]
Mechanism: Cyclodextrin Inclusion Complex
Caption: Cyclodextrins encapsulate hydrophobic compounds to enhance solubility.
Q4: Should I consider synthesizing a different salt form of my compound?
Yes, for compounds with ionizable groups, salt formation is one of the most powerful and common methods to increase aqueous solubility and dissolution rates.[26][27] If your this compound derivative is a weak base, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can dramatically improve its solubility.[28][29] This strategy is typically employed during lead optimization and preclinical development but can be a definitive solution to persistent solubility problems.[16]
Data Summary: Comparison of Solubility Enhancement Strategies
The table below summarizes common strategies for improving the solubility of this compound compounds in in vitro assays.
| Strategy | Typical Concentration | Pros | Cons |
| Co-solvents (e.g., Ethanol, PEG 400) | 1-10% (v/v) | Simple to implement; effective for many compounds.[13] | Can interfere with assay or cause cell toxicity at higher concentrations. |
| pH Adjustment | Buffer pH 5.0-7.4 | Highly effective for ionizable compounds; low cost.[] | May not be compatible with biological systems; solubility can be highly sensitive to small pH changes. |
| Cyclodextrins (e.g., HP-β-CD) | 1-5% (w/v) | Low toxicity; highly effective at forming soluble complexes.[12][30] | Can be costly; may alter the free concentration of the drug, potentially affecting activity measurements.[31] |
| Surfactants (e.g., Tween® 80) | 0.01-0.1% (v/v) | Effective at low concentrations; can prevent precipitation.[14][32] | Can disrupt cell membranes; may interfere with protein-based assays. |
References
- Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- ResearchGate.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- International Journal of Pharmaceutical Sciences and Nanotechnology. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Research Journal of Pharmaceutical Dosage Forms and Technology.
- Dr.Oracle.
- MDPI.
- ResearchGate. Why salt formation of weak acid increases the drug solubility?.
- PubMed.
- MDPI. Enhancing solubility and stability of poorly soluble drugs.
- BenchChem.
- BOC Sciences.
- WuXi AppTec DMPK.
- National Institutes of Health. Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies.
- Shandong IRO Chelating Chemical Co., Ltd.
- BenchChem.
- ResearchGate.
- ResearchGate.
- MDPI. Co-solvency and anti-solvent method for the solubility enhancement.
- BenchChem.
- National Institutes of Health.
- Sigma-Aldrich.
- BenchChem. Application Notes and Protocols for the Preparation of Stock Solutions for Novel Compounds.
- BenchChem.
- PubChem. This compound | C8H6N2 | CID 9209.
- PubMed Central. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- ResearchGate.
- Reddit.
- ResearchGate.
- National Institutes of Health.
- The Royal Society of Chemistry. Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges.
- MDPI. IJMS | Special Issue : Recent Advances: Heterocycles in Drugs and Drug Discovery.
- RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- OUCI.
- PubMed Central.
- RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery.
- BenchChem. Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds.
- BenchChem.
- YouTube. Lab Skills: Preparing Stock Solutions.
- BenchChem. Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
- International Journal of Pharmaceutical and Bio-Medical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. humapub.com [humapub.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
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- 25. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 26. rjpdft.com [rjpdft.com]
- 27. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
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- 32. Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalysts for 1,7-Naphthyridine Cross-Coupling Reactions
Welcome to the Technical Support Center for the optimization of catalysts in 1,7-naphthyridine cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful synthetic transformations. The unique electronic properties of the this compound core, specifically the presence of two nitrogen atoms, can present significant challenges in achieving high yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Section 1: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab. The underlying causality for each recommendation is explained to empower you to make informed decisions in your experimental design.
Issue 1: Low to No Product Yield
Q1: My this compound cross-coupling reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
A1: This is a common and often multifaceted problem. The primary suspects are catalyst deactivation, suboptimal reaction conditions, or issues with your starting materials. The Lewis basic nitrogen atoms in the this compound ring can coordinate to the palladium center, leading to catalyst poisoning and halting the catalytic cycle.[1]
Here is a systematic workflow to diagnose the issue:
1. Catalyst System Integrity:
-
Catalyst Precursor: Ensure you are using a high-quality palladium precursor. For challenging couplings involving heteroaromatics, modern pre-catalysts such as G3 or G4 palladacycles are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] These pre-catalysts are designed for the efficient in situ generation of the active Pd(0) species.[2][3]
-
Ligand Selection: The choice of ligand is critical. For electron-deficient heterocycles like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1][4][5] These ligands promote the formation of the active monoligated palladium complex, enhance the rate of oxidative addition, and sterically hinder the coordination of the naphthyridine nitrogen to the palladium center.[1][6][7]
-
Palladium-to-Ligand Ratio: An incorrect palladium-to-ligand ratio can lead to catalyst deactivation. A 1:1 to 1:2 ratio is a good starting point for many reactions.[1]
2. Reaction Conditions:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[8] Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[9][10]
-
Solvent Choice: The solvent can significantly impact solubility and reaction kinetics. Toluene, dioxane, and THF are common choices.[11] For substrates with poor solubility, consider higher boiling point solvents like DMF, but be mindful of potential side reactions at elevated temperatures.[12]
-
Base Selection: The strength and solubility of the base are crucial.[10] For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[2] The choice of base can also influence the rate of catalyst deactivation.
3. Reagent Purity:
-
Starting Materials: Verify the purity of your this compound halide and the coupling partner (e.g., boronic acid, amine). Impurities can act as catalyst poisons.[2][13] Boronic acids, in particular, are susceptible to degradation during storage.[8]
-
Water Content: While some cross-coupling reactions tolerate small amounts of water, and in some cases, it can be beneficial, excessive water can lead to protodeboronation in Suzuki reactions.[10][11][14] Using anhydrous solvents is a good practice for sensitive reactions.[10]
Issue 2: Formation of Side Products
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A2: Homocoupling is a common side reaction, often driven by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[8]
Strategies to Mitigate Homocoupling:
-
Rigorous Degassing: Enhance your degassing procedure. For solvents, this can be achieved by bubbling with an inert gas for an extended period or through several freeze-pump-thaw cycles.[10]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce the propensity for homocoupling compared to the in-situ reduction of Pd(II) sources.[8]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[8]
-
Additives: In some instances, the addition of a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state and suppress homocoupling.
Q3: My reaction is producing a significant amount of dehalogenated this compound. What is causing this, and how can I prevent it?
A3: Hydrodehalogenation is a competing reaction where the halogen on your starting material is replaced by a hydrogen atom. This can be influenced by the ligand, base, and solvent.
Troubleshooting Hydrodehalogenation:
-
Ligand Effects: This side reaction can be ligand-dependent. Screening different phosphine ligands may reveal one that minimizes this pathway.[1]
-
Base and Solvent: The choice of base and the presence of protic sources (including water) can contribute to hydrodehalogenation. Using a non-protic solvent and a carefully chosen base can help.
-
Reaction Temperature: Avoid excessively high temperatures, as this can sometimes promote hydrodehalogenation.[1]
Issue 3: Catalyst Decomposition
Q4: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A4: The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst decomposition and agglomeration into inactive palladium nanoparticles.[1][14]
Preventing Catalyst Decomposition:
-
Ligand Stability: The ligand may be degrading under the reaction conditions, leading to the precipitation of palladium. Consider a more robust ligand, such as a bulky biarylphosphine or an N-heterocyclic carbene (NHC) ligand.[1][8]
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[1][8] Attempt the reaction at the lowest effective temperature, even if it requires a longer reaction time.[1]
-
Concentration Effects: Running the reaction at a very low concentration can sometimes lead to catalyst instability. Ensure your reaction is at an appropriate concentration (typically 0.1-1 M).
Section 2: Frequently Asked Questions (FAQs)
Q1: Which palladium pre-catalyst is best for this compound cross-coupling reactions?
A1: While there is no single "best" pre-catalyst for all scenarios, modern palladacycle pre-catalysts, such as the Buchwald G3 and G4 pre-catalysts, are highly recommended for challenging substrates like 1,7-naphthyridines.[2] These pre-catalysts offer rapid and efficient generation of the active LPd(0) species, which is crucial for successful cross-coupling.[2] PEPPSI™-type pre-catalysts are also highly effective, particularly with NHC ligands.[2][15]
Q2: How do I choose the right ligand for my specific this compound cross-coupling reaction?
A2: Ligand selection is critical and often requires screening. For Suzuki-Miyaura and Buchwald-Hartwig amination reactions with 1,7-naphthyridines, bulky and electron-rich monodentate phosphine ligands are generally a good starting point.[4] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and Hartwig's ferrocene-based ligands have demonstrated broad utility.[6] The steric bulk of these ligands helps to promote reductive elimination and prevent catalyst inhibition by the naphthyridine nitrogen.[6][7]
Q3: What are the most suitable bases for cross-coupling reactions involving 1,7-naphthyridines?
A3: The choice of base depends on the specific type of cross-coupling reaction.
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice can influence the reaction rate and side product formation.
-
Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently employed.[2]
Q4: Can I use microwave irradiation to accelerate my this compound cross-coupling reactions?
A4: Yes, microwave-assisted synthesis can be a powerful tool for accelerating these reactions, often leading to shorter reaction times and improved yields. However, it is important to carefully optimize the temperature and time to avoid catalyst decomposition.
Section 3: Experimental Protocols and Data
Table 1: Recommended Starting Conditions for this compound Cross-Coupling Reactions
| Reaction Type | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | XPhos Pd G3 (2-5) | - | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | BrettPhos Pd G3 (2-5)[2] | - | NaOtBu (1.5) | Toluene | 80-110 |
| Heck | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (2.0) | DMF | 100-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N (2.0) | THF | 50-65 |
General Protocol for a Suzuki-Miyaura Cross-Coupling of a Bromo-1,7-Naphthyridine
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-1,7-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene) to the reaction vial via syringe.
-
Add the palladium pre-catalyst to the reaction mixture.
-
Place the sealed vial in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Section 4: Visualizing Reaction Mechanisms and Workflows
Diagram 1: The Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low-Yield Reactions
Caption: A decision tree for troubleshooting low-yield this compound cross-coupling reactions.
References
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Gaudreault, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873-1890. [Link]
- Wikipedia. (2023, December 27).
- Chemistry LibreTexts. (2023, June 30).
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(43), 15732–15744. [Link]
- ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(43), 15732–15744. [Link]
- Daru, J., et al. (2023).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (2025, October 18).
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12, 1982. [Link]
- ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- MDPI. (n.d.).
- YouTube. (2025, April 3).
- National Institutes of Health. (n.d.).
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- 15. mdpi.com [mdpi.com]
minimizing byproduct formation in 1,7-Naphthyridine cyclization
Technical Support Center: 1,7-Naphthyridine Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the cyclization steps of this compound synthesis. Here, we address common issues, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 1,7-naphthyridines, particularly through common methods like the Friedländer and Skraup reactions.
Q1: My primary issue is the formation of an isomeric byproduct. How can I improve the regioselectivity to favor the this compound isomer over the 1,5-isomer?
A1: This is a frequent challenge, especially when starting with a substrate like 3-aminopyridine. The cyclization can occur at either C-2 or C-4 of the pyridine ring, leading to 1,7- and 1,5-naphthyridine isomers, respectively.
Root Cause Analysis: The regioselectivity is governed by a combination of steric and electronic factors. The nitrogen atom in the pyridine ring is electron-withdrawing, influencing the nucleophilicity of the adjacent carbon atoms. In many cases, the 1,5-isomer is the thermodynamically favored product.[1] However, kinetic control can be leveraged to favor the 1,7-isomer.
Strategic Solutions:
-
Catalyst Control: The choice of catalyst is paramount. While traditional acid or base catalysts can be effective, they often provide poor regioselectivity. Modern approaches using metal catalysts or specific Lewis acids can steer the reaction towards the desired isomer. For instance, sterically bulky Lewis acids can be employed to block the more accessible cyclization position, thereby favoring the formation of the 1,7-isomer.[2]
-
Temperature Optimization: Lowering the reaction temperature generally favors the kinetically controlled product. We recommend running a temperature screening experiment, starting from room temperature and gradually increasing it, to find the optimal point where the formation of the 1,7-isomer is maximized relative to the 1,5-isomer.
-
Substrate Modification: If feasible, installing a temporary blocking group on the pyridine ring can physically prevent cyclization at the undesired position. This group can be removed in a subsequent step.
Q2: My reaction is producing a significant amount of dark, insoluble tar. What is causing this, and how can I prevent it?
A2: Tar formation is a classic problem in reactions like the Skraup synthesis, which uses harsh acidic conditions and high temperatures.[1]
Root Cause Analysis: The primary cause of tar formation is the polymerization of reactive intermediates, such as acrolein (formed from the dehydration of glycerol in the Skraup reaction), under strongly acidic and high-temperature conditions.[1][3] These conditions promote uncontrolled side reactions, leading to high-molecular-weight, complex mixtures.
Strategic Solutions:
-
Reaction Condition Moderation: The most direct approach is to moderate the reaction conditions.
-
Use of a Moderator: In the Skraup synthesis, adding a mild oxidizing agent or a moderator like ferrous sulfate can help control the exothermic nature of the reaction and reduce charring.[1]
-
Gradual Reagent Addition: Instead of adding all reagents at once, a slow, controlled addition of the acid or the carbonyl component can help maintain a lower instantaneous concentration of reactive species, thus minimizing polymerization.
-
-
Alternative Synthetic Routes: If tarring remains a significant issue, consider moving away from harsh, classical methods. The Friedländer synthesis, which involves the condensation of an o-aminopyridine carboxaldehyde or ketone with a compound containing an active methylene group, typically proceeds under milder conditions and is less prone to tar formation.[4][5][6]
-
Solvent Choice: While some reactions are run neat, the use of a high-boiling, inert solvent can help to better control the temperature and dissipate heat, reducing the likelihood of runaway polymerization.
Q3: The yield of my desired this compound is consistently low, even with minimal byproduct formation. What factors could be contributing to this?
A3: Low yield in the absence of significant byproducts often points to incomplete conversion of starting materials or degradation of the product during workup.
Root Cause Analysis: Several factors can lead to low yields:
-
Inefficient Cyclization/Dehydration: The key ring-closing and subsequent dehydration steps may not be proceeding to completion.
-
Reversibility: The initial condensation step (e.g., aldol or Knoevenagel condensation) can be reversible, and the equilibrium may not favor the intermediate required for cyclization.
-
Product Instability: The this compound product itself might be sensitive to the reaction or workup conditions (e.g., strong acid or base).
Strategic Solutions:
-
Catalyst and Reagent Screening: The efficiency of the cyclization is highly dependent on the catalyst. Propylphosphonic anhydride (T3P®) has been shown to be a powerful dehydrating agent that can promote Friedländer-type cyclizations under mild conditions, often leading to excellent yields.[7]
-
Removal of Water: In condensation reactions, the removal of water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
-
Workup Procedure Optimization: Ensure that the pH during extraction is optimized for your specific product's solubility and stability. Naphthyridines are basic, so they will be in the aqueous layer under acidic conditions. Neutralize carefully to precipitate or extract the product. Avoid overly harsh pH conditions if your product is susceptible to hydrolysis or degradation.
-
Inert Atmosphere: If your substrates or product are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
Frequently Asked Questions (FAQs)
Q: Which synthetic method is generally preferred for producing 1,7-naphthyridines with high purity?
A: While classical methods like the Skraup synthesis are historically significant, the Friedländer annulation and its modern variations are often preferred for their milder reaction conditions, broader substrate scope, and generally cleaner reaction profiles.[4][5][6] Recent advances using metal catalysis, such as silver-catalyzed strategies, offer regio- and stereoselective formation of naphthyridine derivatives under even milder conditions.[8]
Q: How does the choice of solvent affect the outcome of a this compound cyclization?
A: The solvent plays a critical role. It affects the solubility of reactants, influences the reaction temperature, and can impact the stability of intermediates and transition states. For example, using water as a solvent with a suitable catalyst can offer a "green" and efficient synthetic route.[4] In other cases, high-boiling aprotic solvents like diphenyl ether or Dowtherm A are used to achieve the high temperatures needed for thermal cyclization.[2] It is crucial to select a solvent that is inert to the reaction conditions and provides good solubility for the starting materials.
Q: Can I use unsymmetrical ketones in a Friedländer synthesis to produce 1,7-naphthyridines? What are the challenges?
A: Yes, unsymmetrical ketones can be used, but they introduce an additional challenge of regioselectivity. The condensation can occur on either side of the carbonyl group, potentially leading to two different products. However, some catalytic systems, particularly those using basic ionic liquids, have shown surprising selectivity, generating a single, exclusive product in excellent yields.[5][6] The outcome is often dictated by the relative acidity of the α-protons and steric hindrance.
Experimental Protocols & Data
Protocol 1: Catalyst Screening for Regioselective Friedländer Synthesis
This protocol outlines a general procedure for screening different catalysts to optimize the regioselective synthesis of a this compound derivative.
Step-by-Step Methodology:
-
Setup: In parallel reaction vials, place 3-amino-4-pyridinecarboxaldehyde (1.0 mmol).
-
Reagent Addition: To each vial, add the active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol).
-
Catalyst Addition: To each respective vial, add the catalyst to be screened (0.1 mmol, 10 mol%). Examples of catalysts to screen include:
-
(a) Pyrrolidine (base catalyst)
-
(b) L-Proline (organocatalyst)
-
(c) Yb(OTf)₃ (Lewis acid)
-
(d) Propylphosphonic anhydride (T3P®)[7]
-
-
Reaction: Add 5 mL of a suitable solvent (e.g., ethanol, toluene, or DMF) to each vial. Seal the vials and heat the reactions to 80°C for 12 hours with magnetic stirring.
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion of starting material and the ratio of 1,7- to 1,5-naphthyridine isomers.
-
Workup & Isolation: For the most promising reaction, concentrate the mixture under reduced pressure and purify the residue by column chromatography to isolate the desired product.
Data Presentation
Table 1: Effect of Catalyst on Regioselectivity and Yield
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | 1,7- : 1,5- Isomer Ratio | Isolated Yield (%) of 1,7-Isomer |
| Pyrrolidine | Ethanol | 80 | 95 | 60 : 40 | 55 |
| L-Proline | DMSO | 80 | 88 | 75 : 25 | 62 |
| Yb(OTf)₃ | Toluene | 80 | >99 | 85 : 15 | 81 |
| T3P® | Ethyl Acetate | 80 | >99 | 92 : 8 | 89 |
Note: Data presented is illustrative and will vary based on specific substrates.
Mechanistic Visualizations
To better understand the challenges in this compound synthesis, it is helpful to visualize the competing reaction pathways.
Caption: Competing pathways in the synthesis of 1,7-naphthyridines.
Caption: Logical workflow for minimizing tar formation.
References
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules. [Link]
- Biswal, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
- Zhang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
- Jida, M., & Deprez, P. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters. [Link]
- Zhang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
- Chen, Y., et al. (2023).
- Manikandan, M., & Gunasekar, S. (2023). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. Energy & Fuels. [Link]
Sources
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- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Efficiency of 1,7-Naphthyridine Synthesis
Welcome to the technical support center for 1,7-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this important heterocyclic scaffold. The this compound core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anti-parasitic agents.[1]
This document provides in-depth, experience-driven advice to navigate common synthetic challenges, enhance reaction efficiency, and ensure the reliable production of your target molecules. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by scientists working with this compound synthesis.
Q1: What is the most common and versatile method for synthesizing the this compound core?
The most widely employed method is the Friedländer annulation, a classic and powerful acid- or base-catalyzed condensation reaction.[2][3] It typically involves the reaction of a 2-amino-3-formylpyridine (or a related ketone) with a carbonyl compound containing a reactive α-methylene group. The versatility of this method allows for the introduction of a wide range of substituents on the newly formed ring.
Q2: My Friedländer reaction is low-yielding. What are the primary culprits?
Low yields in Friedländer syntheses are a common issue. The main causes often include:
-
Harsh Reaction Conditions: High temperatures and strong acids or bases can lead to the degradation of starting materials or the desired product.[3]
-
Side Reactions: Self-condensation of the methylene-containing reactant (e.g., an aldol condensation) is a significant competing reaction that consumes starting material.[3]
-
Poor Solubility: Reactants may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.
-
Suboptimal Catalyst: The choice of catalyst is critical; an inappropriate one can result in low conversion or the formation of undesired byproducts.[3]
Q3: Are there modern, more efficient alternatives to traditional high-temperature Friedländer conditions?
Yes, significant progress has been made in developing milder and more efficient catalytic systems. Modern approaches include the use of:
-
Ionic Liquids: Can act as both solvent and catalyst, often leading to cleaner reactions and easier product isolation.[4]
-
Microwave-Assisted Synthesis: Can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[1]
-
Reusable Catalysts: Systems like CeCl₃·7H₂O under solvent-free grinding conditions offer an environmentally friendly and efficient alternative.[2]
-
Water as a Solvent: Using biocompatible catalysts like choline hydroxide in water presents a green and scalable option.[5]
Q4: How can I control regioselectivity when using an unsymmetrical ketone in a Friedländer synthesis?
Controlling regioselectivity is a significant challenge. The cyclization can occur on either side of the ketone. The outcome is influenced by the steric and electronic properties of the ketone and the reaction conditions. Generally, the reaction favors the formation of the more thermodynamically stable product. The use of specific catalysts, such as certain ionic liquids, has been shown to provide excellent regioselectivity, yielding a single product.[4]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis of 1,7-naphthyridines.
Problem 1: Low or No Product Yield
A low yield is the most frequent obstacle. The following decision tree provides a logical workflow for troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Solutions for Low Yield:
-
Cause A: Inactive Catalyst or Suboptimal Conditions
-
Insight: The catalyst is the engine of the Friedländer reaction. Traditional strong acids (H₂SO₄) or bases (KOH) can cause degradation. Modern catalysts offer milder conditions and higher selectivity.
-
Solution: If your reaction is sluggish, consider switching to a more modern catalytic system. The table below compares several options. Always ensure your catalyst has not degraded, especially if it is hydroscopic.
-
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
| KOH / Ethanol | Reflux, 8-12 h | Inexpensive, traditional method | Often requires high temperatures, potential for side reactions | [2] |
| Iodine (I₂) | 80-100°C | Metal-free, effective | Requires workup to remove iodine | [3] |
| CeCl₃·7H₂O | Room Temp, Solvent-free grinding | Mild, environmentally friendly, reusable catalyst | Heterogeneous, requires grinding | [2] |
| Choline Hydroxide | 50°C, Water | Green solvent, biocompatible catalyst, scalable | May not be suitable for all substrates | [5] |
| [Bmmim][Im] (Ionic Liquid) | 50°C, neat | Mild, high yield, excellent regioselectivity, reusable | Higher cost, requires purification of IL for reuse | [4] |
-
Cause B: Competing Side Reactions
-
Insight: The most common side reaction is the base-catalyzed self-condensation of the active methylene component (e.g., acetone undergoing an aldol condensation). This depletes one of your key reactants.
-
Solution:
-
Change the Order of Addition: Add the 2-amino-3-formylpyridine and catalyst to the solvent first, then add the active methylene compound slowly at the reaction temperature. This keeps the concentration of the self-condensing species low.
-
Use a Milder Base: Strong bases like KOH aggressively promote aldol reactions. Switching to a milder catalyst like choline hydroxide or an amine base can suppress this side reaction.[5]
-
-
Problem 2: Product Purification is Difficult
-
Cause A: Formation of Tar and Polymeric Byproducts
-
Insight: High reaction temperatures or prolonged reaction times, especially with strong acid catalysts, can lead to the formation of dark, tarry substances that complicate purification by column chromatography.
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC to avoid letting the reaction run for too long after completion.
-
Use a Scavenger Resin: After the reaction is complete, adding a scavenger resin (e.g., an amine-based resin for excess acid, or an acid-based resin for excess base) can help neutralize the catalyst and bind some polar impurities before workup.
-
Aqueous Workup: Perform a thorough aqueous workup. If the product is soluble in a non-polar organic solvent, wash the organic layer with dilute acid, then base, then brine to remove a significant amount of impurities before chromatography.
-
-
-
Cause B: Product is a Stubborn Oil
-
Insight: Some substituted 1,7-naphthyridines are not crystalline solids at room temperature, which can make final isolation challenging.
-
Solution:
-
Trituration: After column chromatography, concentrate the pure fractions and attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether) in which the product is poorly soluble and scratch the side of the flask with a glass rod.
-
Salt Formation: If the product contains a basic nitrogen, it can be converted to a crystalline salt. Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., methanol, ether) and add a solution of an acid like HCl (in ether) or p-toluenesulfonic acid. The resulting salt will often precipitate as a solid that can be collected by filtration.
-
-
Part 3: Key Experimental Protocols
Here we provide a detailed, step-by-step protocol for a modern, efficient synthesis of a model this compound.
Protocol: Microwave-Assisted Synthesis of 6-Amino-8-bromo-1,7-naphthyridine
This protocol is adapted from an eco-friendly synthesis method and demonstrates a rapid and efficient cyclization.[1]
Reaction Scheme
Caption: Synthesis of a key this compound intermediate.
Materials:
-
2-Cyano-3-pyridylacetonitrile
-
Anhydrous diethyl ether
-
Anhydrous hydrogen bromide (gas)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve 2-cyano-3-pyridylacetonitrile (1.0 eq) in anhydrous diethyl ether.
-
Reaction: Cool the solution to 0°C using an ice bath. Bubble anhydrous hydrogen bromide gas through the solution for approximately 2 hours. A precipitate will form.
-
Workup: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration.
-
Washing: Wash the solid precipitate thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to yield 6-amino-8-bromo-1,7-naphthyridine. The product can be further purified by recrystallization from a chloroform-benzene mixture if necessary.[1]
References
- Synthetic Strategies, Reactivity and Applic
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.The Journal of Organic Chemistry.[Link]
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.MDPI.[Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines.International Journal of Chemical and Physical Sciences.[Link]
- An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.RSC Publishing.[Link]
- 1,6-Naphthyridin-2(1H)
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.Organic & Biomolecular Chemistry (RSC Publishing).[Link]
- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
- Mechanism of Friedlander reaction.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.PubMed Central.[Link]
- Antimicrobial Activity of Naphthyridine Deriv
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.ACS Omega.[Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.ACS Omega.[Link]
- CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.Oriental Journal of Chemistry.[Link]
Sources
dealing with air and moisture sensitivity in 1,7-Naphthyridine reactions
Welcome to the technical support center for chemists working with 1,7-naphthyridine and its derivatives. This guide is designed to provide practical, in-depth advice to researchers, scientists, and drug development professionals. Here, we address the common challenges associated with the air and moisture sensitivity of this compound in various chemical transformations. Our goal is to equip you with the knowledge to troubleshoot your reactions effectively, ensuring reproducibility and success in your synthetic endeavors.
The unique electronic properties of the this compound core, stemming from the presence of two nitrogen atoms, make it a valuable scaffold in medicinal chemistry and materials science. However, these same properties can also render it and its reactions susceptible to air and moisture, leading to decreased yields, formation of byproducts, and catalyst deactivation. This guide provides a structured approach to understanding and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Handling and Storage
Question 1: I'm starting a project with this compound for the first time. Is it sensitive to air and moisture, and how should I store it?
Answer: While this compound itself is a relatively stable solid, its reactivity in many synthetic transformations, particularly those involving organometallic reagents or catalysts, is highly sensitive to atmospheric conditions. The nitrogen lone pairs can coordinate to Lewis acids and metals, and the aromatic system can be susceptible to oxidative degradation under certain conditions.
Best Practices for Storage:
-
Short-term: Store in a tightly sealed container in a desiccator.
-
Long-term: For extended storage, it is advisable to store it under an inert atmosphere (nitrogen or argon) in a glovebox or a sealed ampoule.[1]
Question 2: My this compound starting material has a brownish tint, but the literature describes it as a white solid. Can I still use it?
Answer: A brownish tint can indicate the presence of impurities, possibly from slow oxidation or degradation over time. While it might be usable for some robust reactions, for sensitive applications like catalysis or medicinal chemistry synthesis where purity is paramount, purification is highly recommended.
Purification Recommendation:
-
Sublimation: This is often an effective method for purifying solid this compound.
-
Recrystallization: Recrystallization from a suitable solvent system can also be employed. Always ensure your solvents are anhydrous.
Reaction Setup and Inert Atmosphere Techniques
Question 3: My palladium-catalyzed cross-coupling reaction with a bromo-1,7-naphthyridine derivative is giving low yields and a significant amount of starting material is recovered. What could be the issue?
Answer: Low yields in palladium-catalyzed cross-coupling reactions are frequently due to the deactivation of the palladium catalyst by oxygen or the presence of moisture, which can interfere with the catalytic cycle.[2][3] The basic conditions often used in these reactions can also promote side reactions in the presence of air.
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere. This is best achieved using a Schlenk line or a glovebox.[1][4] If you are using a balloon, ensure it is purged with inert gas multiple times.[5][6]
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. The freeze-pump-thaw method is the most effective for this.[1][4] For less sensitive reactions, sparging with argon or nitrogen for 30-60 minutes may be sufficient.[7]
-
Reagent Quality: Use high-purity, anhydrous reagents. The boronic acid (in Suzuki couplings) or other organometallic reagents are particularly sensitive to moisture.
-
Catalyst and Ligand Choice: Consider if your chosen palladium precursor and ligand are optimal. Some modern catalysts are more robust and resistant to deactivation.
Experimental Workflow: Setting up a Reaction on a Schlenk Line
Caption: Workflow for setting up an air-sensitive reaction.
Question 4: I am attempting a lithiation of a this compound derivative with n-BuLi, but I am only observing decomposition or a complex mixture of products. What is going wrong?
Answer: Lithiation reactions are extremely sensitive to moisture and air. n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water.[4] Any trace of moisture will quench the n-BuLi and can lead to undesired side reactions. The this compound ring itself can also be susceptible to nucleophilic attack by the organolithium reagent at multiple positions if the reaction is not carefully controlled.
Critical Parameters for Successful Lithiation:
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[7][8]
-
Temperature Control: These reactions are typically performed at low temperatures (-78 °C, dry ice/acetone bath) to control the reactivity and improve selectivity.
-
Inert Atmosphere: A glovebox is the ideal environment for handling n-BuLi.[4][9][10] If using a Schlenk line, ensure all transfers are done carefully via syringe or cannula.[11]
-
Reagent Titration: The concentration of commercially available n-BuLi can vary. It is crucial to titrate your n-BuLi solution before use to know the exact molarity.
Troubleshooting Logic for Failed Lithiation
Sources
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Optimization of Workup Procedures for 1,7-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,7-naphthyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 1,7-naphthyridine workup and purification. Our goal is to equip you with the expertise to optimize your experimental outcomes, ensuring both high purity and yield.
Introduction to this compound Synthesis and Workup Challenges
The this compound core is a significant scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[1] Synthesizing these bicyclic heteroaromatic compounds can be intricate, with the final purity and yield often hinging on a well-designed workup and purification strategy. Common synthetic routes, such as the Friedländer annulation, transition-metal-catalyzed cross-couplings, and multi-component reactions, each present unique challenges in isolating the desired product from unreacted starting materials, catalysts, and various side products.[2][3]
Aza-heterocycles like 1,7-naphthyridines often exhibit moderate to high polarity, which can complicate standard purification techniques like liquid-liquid extraction and silica gel chromatography.[4] This guide provides a systematic approach to troubleshooting and optimizing your workup procedures.
General Workup and Purification Workflow
A typical workflow for the isolation and purification of 1,7-naphthyridines is outlined below. Subsequent sections will delve into troubleshooting specific issues within this workflow.
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Validation & Comparative
A Comparative Guide to the Biological Activities of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the design of novel therapeutic agents. Among these, the naphthyridine isomers, composed of two fused pyridine rings, have garnered significant attention. The specific orientation of the nitrogen atoms within this bicyclic system gives rise to six distinct isomers, each with a unique electronic distribution and three-dimensional shape, profoundly influencing its biological activity. This guide provides an in-depth, comparative analysis of two prominent isomers: 1,7-naphthyridine and 1,8-naphthyridine, with a focus on their differential biological activities, underlying mechanisms, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these privileged scaffolds in their therapeutic programs.
The Core Scaffolds: A Tale of Two Isomers
The seemingly subtle shift of a single nitrogen atom between the 1,7- and 1,8-positions results in significant changes to the molecule's properties, including its hydrogen bonding capacity, metal chelation potential, and overall polarity. These differences are pivotal in dictating their interactions with biological targets.
This compound: Characterized by a more asymmetric distribution of its nitrogen atoms.
1,8-Naphthyridine: A more symmetric isomer, which has been more extensively studied and has led to several clinically used drugs.[1][2][3]
Comparative Analysis of Biological Activities
While both scaffolds are versatile, a survey of the literature reveals distinct and sometimes overlapping therapeutic profiles. The 1,8-naphthyridine core is particularly well-established in the realm of antimicrobial and anticancer agents, whereas the this compound scaffold is emerging as a promising framework for kinase inhibitors and other targeted therapies.
| Biological Activity | This compound Derivatives | 1,8-Naphthyridine Derivatives |
| Anticancer | Emerging potential. Some derivatives show antiproliferative properties. For example, a this compound derivative, Bisleuconothine A, has shown to inhibit the WNT signaling pathway and induce G0/G1 cell cycle arrest in colon cancer cells.[4] Another derivative exhibited significant cytotoxic activity against various cancer cell lines including lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells with IC50 values of 9.1 ± 2.0, 13.2 ± 0.7, and 8.9 ± 2.2 µM, respectively.[5] | Well-established activity. Numerous derivatives have been synthesized and evaluated against a wide range of cancer cell lines.[1][2][6] For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity, with one compound exhibiting an IC50 of 0.41 µM on MIAPaCa cancer cells.[7] Several derivatives have displayed better activity than the reference drug staurosporine against the MCF7 breast cancer cell line, with IC50 values as low as 1.47 µM.[8] |
| Antimicrobial | Limited reports of significant direct antimicrobial activity.[9] | Extensive research and clinically approved drugs. Nalidixic acid, the first quinolone antibiotic, is a 1,8-naphthyridine derivative.[9][10][11] Many derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] Some derivatives have also shown potent anti-mycobacterial activity, with MIC values against Mycobacterium tuberculosis H37Rv as low as 0.25 µg/mL.[13] |
| Kinase Inhibition | A promising area of investigation. Analogues have been developed as potent inhibitors of kinases like PIP4K2A, with IC50 values in the nanomolar range (e.g., 0.066 µM).[14] | Derivatives have been reported to inhibit various kinases, including EGFR.[1][2] |
| Antiviral | Some derivatives have been investigated for antiviral properties. | Certain derivatives have shown potential as antiviral agents, including against HIV.[1][2] |
| Other Activities | Derivatives have been reported to possess anti-inflammatory, analgesic, anti-depressant, and neuroprotective properties.[1][2][3] |
Delving into Mechanisms of Action
The divergent biological activities of 1,7- and 1,8-naphthyridine derivatives can be attributed to their distinct mechanisms of action at the molecular level.
1,8-Naphthyridine: DNA Gyrase Inhibition in Bacteria
A classic example of the therapeutic application of the 1,8-naphthyridine scaffold is its role in antibacterial agents that target DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The 4-oxo-1,8-naphthyridine-3-carboxylic acid moiety, present in drugs like nalidixic acid, is essential for this activity.
Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.
This compound: Targeting Protein Kinases in Cancer
The this compound scaffold has been successfully employed to develop potent and selective kinase inhibitors. For instance, derivatives of this compound have been designed to target Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), an enzyme implicated in cancer cell growth and survival. These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.
Caption: Mechanism of PIP4K2A inhibition by this compound derivatives.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. Below is a representative protocol for assessing the in vitro anticancer activity of naphthyridine derivatives.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the steps to determine the concentration of a naphthyridine compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Naphthyridine compounds dissolved in DMSO.
-
Cancer cell line (e.g., MCF-7, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the naphthyridine compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
A Note on Synthesis
The synthesis of 1,7- and 1,8-naphthyridine derivatives often relies on established named reactions in heterocyclic chemistry. The Friedländer annulation is a common and versatile method for constructing the 1,8-naphthyridine core, typically involving the condensation of an aminopyridine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. For 1,7-naphthyridines, multi-step synthetic sequences starting from substituted pyridines are often employed, with reactions like the Vilsmeier-Haack reaction and subsequent cyclizations being key transformations. The choice of synthetic route is critical as it dictates the feasibility of introducing diverse substituents to modulate the biological activity.
Conclusion and Future Outlook
The 1,7- and 1,8-naphthyridine isomers, while structurally similar, exhibit distinct and valuable biological profiles. The 1,8-naphthyridine scaffold is a well-trodden path in antimicrobial and anticancer drug discovery, with a rich history and a number of successful clinical candidates. In contrast, the this compound core represents a less explored but highly promising area, particularly for the development of targeted therapies like kinase inhibitors.
The continued exploration of these scaffolds, aided by modern synthetic methodologies and a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. The comparative data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
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- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry. [Link]
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
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A Comparative Analysis of 1,7-Naphthyridine and Quinoline Derivatives: From Synthesis to Biological Activity
In the landscape of heterocyclic chemistry and drug discovery, quinoline and its bioisosteres, the naphthyridines, represent two of the most prolific scaffolds. Their rigid structures and capacity for diverse functionalization have made them cornerstones in the development of therapeutic agents and functional materials. This guide provides an in-depth comparative analysis of 1,7-naphthyridine and quinoline derivatives, offering insights into their synthesis, physicochemical properties, and biological activities, with a particular focus on their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and relative advantages of these two important heterocyclic systems.
Structural and Physicochemical Comparison: The Impact of a Second Nitrogen
The fundamental difference between a quinoline and a this compound core lies in the substitution of a carbon atom with a nitrogen atom in the carbocyclic ring of the former. This seemingly minor alteration has profound implications for the physicochemical properties of the resulting molecule.
| Property | Quinoline | This compound | Rationale for Differences |
| pKa | ~4.9 | ~3.63[1] | The additional electron-withdrawing nitrogen atom in the this compound ring system reduces the electron density on the other nitrogen, making it a weaker base. |
| Dipole Moment | Lower | Higher | The presence of two nitrogen atoms in this compound leads to a more polarized molecule with a greater overall dipole moment. |
| Solubility | Generally lower in polar solvents | Generally higher in polar solvents | The increased polarity and hydrogen bonding capability of the this compound scaffold enhance its solubility in aqueous media. |
| Reactivity | Prone to electrophilic substitution on the benzene ring. | More complex reactivity, with both rings being electron-deficient. Prone to nucleophilic substitution. | The electron-deficient nature of both pyridine rings in this compound makes it less susceptible to electrophilic attack and more prone to nucleophilic attack compared to quinoline. |
The introduction of a second nitrogen atom in the this compound scaffold significantly alters its electronic and steric properties, influencing its interactions with biological targets and its pharmacokinetic profile. The choice between a quinoline and a this compound core in drug design is therefore a critical decision that can impact potency, selectivity, and drug-like properties.[2]
Synthetic Strategies: Building the Core Scaffolds
The synthesis of quinoline and this compound derivatives often involves the construction of the heterocyclic ring system from acyclic or monocyclic precursors. While there are some overlapping strategies, the specific starting materials and reaction conditions can differ significantly.
Synthesis of Quinolin-4-one Derivatives
The quinolin-4-one moiety is a key pharmacophore in many biologically active compounds. Two common and robust methods for its synthesis are the Gould-Jacobs reaction and palladium-catalyzed carbonylative cyclization.
This classical method involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.
Caption: The Gould-Jacobs reaction workflow for the synthesis of 4-hydroxyquinolines.
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: The resulting anilidomethylenemalonate intermediate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to approximately 250 °C for 15-30 minutes.
-
Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration and washed with the same solvent.
-
Hydrolysis and Decarboxylation: The crude ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed with an aqueous base (e.g., NaOH) to the corresponding carboxylic acid, followed by decarboxylation upon heating in an acidic medium to yield the final 4-hydroxyquinoline.
This modern approach offers milder reaction conditions and a broader substrate scope.
Step-by-Step Methodology:
-
Reaction Setup: To a pressure vessel, add 2-iodoaniline (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a base like triethylamine in a suitable solvent (e.g., DMF).
-
Carbonylation and Cyclization: The vessel is charged with carbon monoxide (typically 10-50 atm) and heated to 80-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling and venting the CO, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Synthesis of 1,7-Naphthyridin-4-one Derivatives
The synthesis of the this compound core often starts from a substituted pyridine derivative.
This protocol provides a key intermediate for further functionalization.
Step-by-Step Methodology:
-
Ylidene Formation: React 3-amino-2-bromopyridine with diethyl ethoxymethylenemalonate under thermal conditions to form the corresponding ylidene intermediate.
-
Thermal Cyclization: The ylidene intermediate is subjected to high-dilution thermolysis in a high-boiling point solvent to afford 8-bromo-1,7-naphthyridin-4(1H)-one.
Comparative Biological Activity: A Focus on Anticancer Properties
Both quinoline and this compound derivatives have demonstrated a wide range of biological activities.[3][4][5][6] This section will focus on a comparative analysis of their anticancer potential, supported by experimental data.
Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds have been extensively investigated as anticancer agents, with several derivatives showing potent activity against a variety of cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | ||
| MCF-7 (Breast) | 5.21 | [7] | ||
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3 | [7] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [7] |
Anticancer Activity of this compound Derivatives
While not as extensively studied as quinolines, this compound derivatives have also emerged as promising anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 17a | MOLT-3 (Leukemia) | 9.1 | [2] |
| HeLa (Cervical) | 13.2 | [2] | |
| HL-60 (Leukemia) | 8.9 | [2] |
Mechanism of Anticancer Action: Targeting Key Signaling Pathways
The anticancer effects of both quinoline and this compound derivatives are often attributed to their ability to interfere with critical cellular processes and signaling pathways that are dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[8][9][10] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Both quinoline and this compound derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline and this compound derivatives.
The rationale for targeting this pathway stems from its central role in cancer cell survival and proliferation. By inhibiting key nodes such as PI3K, Akt, or mTOR, these heterocyclic compounds can effectively induce apoptosis and arrest the cell cycle in cancer cells.
Photophysical Properties: A Glimpse into Materials Science Applications
Beyond their medicinal applications, both quinoline and naphthyridine derivatives have garnered interest as fluorophores for various applications, including bio-imaging and materials science.
| Property | Quinoline Derivatives | This compound Derivatives |
| Fluorescence | Many derivatives are fluorescent, with emission properties tunable by substitution.[11] | Also exhibit fluorescence, with potential for large Stokes shifts.[12] |
| Solvatochromism | Exhibit solvatochromic shifts in their absorption and emission spectra. | Show strong solvatochromic effects, indicating a significant change in dipole moment upon excitation.[12] |
A direct, comprehensive comparison of the photophysical properties of a wide range of structurally analogous this compound and quinoline derivatives is an area ripe for further investigation. However, the available data suggests that both scaffolds offer a versatile platform for the design of novel fluorophores.
Conclusion and Future Perspectives
The comparative analysis of this compound and quinoline derivatives reveals two closely related yet distinct heterocyclic systems with immense potential in drug discovery and materials science. The quinoline scaffold, with its longer history of investigation, has a more established and extensive portfolio of biologically active compounds. However, the this compound core offers unique physicochemical properties, such as increased polarity and hydrogen bonding capacity, which can be advantageously exploited in the design of novel therapeutic agents with improved pharmacokinetic profiles.
Future research should focus on a more systematic and direct comparative evaluation of these two scaffolds. The synthesis of libraries of structurally analogous derivatives and their screening against a wide range of biological targets will provide a clearer understanding of the structure-activity relationships and the specific advantages of each core. Furthermore, the exploration of the photophysical properties of this compound derivatives is a promising avenue for the development of novel functional materials. The continued investigation of both these remarkable heterocyclic systems will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.
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Validating the Efficacy of 1,7-Naphthyridine-Based Inhibitors: A Comparative Guide for Researchers
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutic targets, particularly protein kinases. For researchers in drug discovery and chemical biology, rigorously validating the efficacy of these compounds is paramount. This guide provides an in-depth, objective comparison of this compound-based inhibitors, focusing on their validation through established experimental protocols and offering insights into their performance relative to other inhibitor classes.
The Rise of 1,7-Naphthyridines: A Versatile Scaffold
The this compound core, a bicyclic heteroaromatic system, offers a unique three-dimensional architecture and multiple points for chemical modification. This versatility allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of targeted inhibitors.[1] This guide will focus on the validation of this compound-based inhibitors targeting two key kinases: Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and Casein Kinase 2 (CK2).
I. In Vitro Efficacy Assessment: The First Line of Validation
The initial validation of any inhibitor lies in its ability to potently and selectively inhibit its target in a cell-free system. A variety of biochemical assays are employed for this purpose, with the choice of assay often depending on the specific kinase and the desired throughput.
Key In Vitro Assays for Kinase Inhibition
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity.[2] It is a robust, high-throughput method suitable for primary screening and dose-response studies.[2][3]
-
HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay: This assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET) and is another widely used platform for high-throughput screening of kinase inhibitors.[4][5]
Comparative In Vitro Data: this compound-Based PIP4K2A Inhibitors
A notable example of potent and selective this compound-based inhibitors are BAY-091 and BAY-297, which target PIP4K2A, a lipid kinase implicated in cancer.[6][7] Their in vitro efficacy has been extensively characterized using the assays mentioned above.
| Compound | Target | Assay | IC₅₀ (nM) - Low ATP | IC₅₀ (nM) - High ATP | Reference |
| BAY-297 | PIP4K2A | ADP-Glo | 13 | 69 (250 µM ATP) | [8] |
| HTRF | 110 | 769 (2 mM ATP) | [8] | ||
| BAY-091 | PIP4K2A | ADP-Glo | ~1-2 | - | [8] |
| HTRF | ~10-20 | 16 (2 mM ATP) | [8] |
Note: The original source states a 10-20 fold higher potency for BAY-091 compared to BAY-297 in the low ATP assays.
These data highlight the high potency of the this compound scaffold. The shift in IC₅₀ values with increasing ATP concentration is characteristic of ATP-competitive inhibitors, a common mechanism for this class of compounds.
Comparative In Vitro Data: CK2 Inhibitors
While specific this compound-based CK2 inhibitors with comprehensive public data are less common, we can compare the well-established benzimidazole-based inhibitor, CX-4945 (Silmitasertib), with a more recent derivative, SGC-CK2-2, to illustrate the principles of comparative analysis.
| Compound | Target | Assay Type | IC₅₀ / Kᵢ | Reference |
| CX-4945 | Human CK2α | Biochemical Kinase Assay | 1 nM (IC₅₀) | [4] |
| Human CK2 Holoenzyme | Biochemical Kinase Assay | 0.38 nM (Kᵢ) | [4] | |
| SGC-CK2-2 | Human CK2α | NanoBRET | 920 nM (IC₅₀) | [9] |
This comparison demonstrates the importance of considering both potency and selectivity. While CX-4945 is more potent, SGC-CK2-2 was developed to have improved kinase selectivity.[9]
II. Cellular Target Engagement and Efficacy
Demonstrating that an inhibitor can effectively engage its target within the complex environment of a living cell is a critical next step.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in intact cells.[10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Workflow for CETSA:
Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA).
Studies on BAY-091 and BAY-297 have successfully used CETSA to confirm their engagement with PIP4K2A in cells.[6][7]
Cell-Based Assays for Efficacy
Ultimately, the efficacy of an inhibitor is measured by its ability to elicit a desired biological response in cells, such as inhibiting proliferation or inducing apoptosis.
-
MTT/Resazurin Assays: These colorimetric or fluorometric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][12] They are widely used for determining the IC₅₀ of compounds in cancer cell lines.
PIP4K2A Signaling Pathway and Point of Inhibition:
Caption: Simplified PIP4K2A signaling pathway and the inhibitory action of this compound compounds.
Despite potent in vitro and cellular target engagement, the this compound-based PIP4K2A inhibitors BAY-091 and BAY-297 did not show significant antiproliferative activity in p53-deficient tumor cells, highlighting a disconnect between target inhibition and the desired phenotypic outcome in this specific context.[6][8]
CK2 Signaling Pathway and Point of Inhibition:
Caption: Key signaling pathways modulated by CK2 and the point of intervention for its inhibitors.
In contrast to the PIP4K2A inhibitors, CK2 inhibitors like CX-4945 have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[4]
III. In Vivo Efficacy and Toxicity Assessment
The ultimate validation of a therapeutic candidate comes from its performance in preclinical animal models. These studies are essential for evaluating efficacy, pharmacokinetics, and toxicity.
Comparative In Vivo Efficacy
-
This compound 1-Oxides (p38 MAP Kinase Inhibitors): A series of this compound 1-oxides have demonstrated in vivo efficacy in a murine model of inflammation, with an ED₅₀ of 0.5 mg/kg in reducing LPS-induced TNFα production when administered orally.[13] In a chronic rat model of adjuvant arthritis, an ED₅₀ of < 1 mg/kg was observed.[13]
-
Bisleuconothine A (WNT Signaling Inhibitor): This naturally occurring this compound alkaloid reduced tumor growth in mice with HCT116 xenografts, demonstrating in vivo anticancer potential.[5]
-
PIP4K2A Inhibitors (BAY-091/BAY-297): As mentioned, the potent in vitro activity of these compounds did not translate to in vivo antiproliferative effects in the models tested.[6][8] This underscores the importance of in vivo validation to identify potential discrepancies between in vitro and in vivo outcomes.
Experimental Workflow for In Vivo Efficacy Studies:
Caption: A generalized workflow for evaluating the in vivo efficacy of kinase inhibitors in a tumor model.
In Vivo Toxicity
Understanding the toxicity profile of an inhibitor is crucial. While comprehensive, publicly available LD₅₀ and maximum tolerated dose (MTD) data are often limited for preclinical compounds, some information is available for CK2 inhibitors.
| Inhibitor | Animal Model | Route of Administration | Dose | Observed Toxicity/Adverse Effects | Reference |
| Silmitasertib (CX-4945) | Mice | Oral (p.o.) | Up to 75 mg/kg/day | Generally well-tolerated with minimal changes in body weight. | [2] |
| 4,5,6,7-Tetrabromobenzotriazole (TBB) | Mice | Intraperitoneal (i.p.) | 150 mg/kg | Specific in vivo toxicity data is limited, but higher concentrations are toxic in vitro. | [2] |
This limited data suggests that the more clinically advanced compound, Silmitasertib, has a more favorable in vivo toxicity profile.
IV. Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental protocols are essential.
ADP-Glo™ Kinase Assay Protocol (General)
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase, substrate, and a range of inhibitor concentrations in a kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.[3]
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.[9]
-
Measure luminescence using a plate reader.
-
HTRF® Kinase Assay Protocol (General)
-
Kinase Reaction:
-
Detection:
Cellular Thermal Shift Assay (CETSA) Protocol (General)
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the inhibitor or vehicle control for a specified duration.[8]
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures for 3 minutes, followed by cooling.[8]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., via freeze-thaw cycles).
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or other protein detection methods.[10]
-
MTT Cell Viability Assay Protocol (General)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm.[1]
-
V. Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. This guide has outlined a systematic approach to validating their efficacy, from initial in vitro characterization to cellular target engagement and in vivo studies.
The case of the PIP4K2A inhibitors BAY-091 and BAY-297 serves as a crucial reminder that potent in vitro activity and cellular target engagement do not always translate to the desired whole-cell or in vivo phenotype. This highlights the complexity of cellular signaling and the importance of comprehensive validation. While these particular compounds may not have progressed as antiproliferative agents, their high potency and selectivity make them invaluable as chemical probes to further elucidate the biology of PIP4K2A.[6][7]
For researchers working with this compound-based inhibitors, the path forward involves:
-
Rigorous Selectivity Profiling: Assessing the inhibitor against a broad panel of kinases is essential to understand its off-target effects.
-
Bridging the In Vitro-In Vivo Gap: Further optimization of the scaffold to improve pharmacokinetic properties and cellular permeability is crucial for achieving in vivo efficacy.
-
Direct Comparative Studies: Head-to-head comparisons with other classes of inhibitors for the same target in both in vitro and in vivo models will provide a clearer picture of the relative advantages of the this compound scaffold.
By employing the systematic validation strategies and detailed protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this promising class of inhibitors.
References
- A Comparative Guide to the In Vivo Toxicity of CK2 Inhibitors. (2025). Benchchem.
- A Head-to-Head Comparison of CK2 Inhibitors: CK2-IN-9 vs. CX-4945. (2025). Benchchem.
- This compound 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011). Journal of Medicinal Chemistry, 54(22), 7899–7910.
- 1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 3091–3095.
- HTRF KinEASE TK Kit, 1,000 Assay Points. (n.d.). Revvity.
- Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. (2023). International Journal of Molecular Sciences, 24(13), 10894.
- In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours. (2021). Anticancer Research, 41(1), 133–140.
- Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry, 64(21), 15883–15911.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- BAY-091 | PIP4K2A kinase Inhibitor. (n.d.). MedchemExpress.com.
- Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(16), 4947.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). International Journal of Medical Sciences, 10(13), 1831–1839.
- Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry, 64(21), 15883–15911.
- Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. (2023). RSC Advances, 13(6), 3402–3415.
- Lipid kinases PIP5Ks and PIP4Ks: potential drug targets for breast cancer. (2023). Frontiers in Oncology, 13, 1245458.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). Current Chemical Genomics, 1, 22–30.
- Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). PUBDB.
- Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. (2018). Journal of Medicinal Chemistry, 61(15), 6575–6590.
- Cell viability assays. (n.d.). Abcam.
- Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. (2023). RSC Advances, 13(6), 3402–3415.
- ADP-Glo™ Kinase Assay Protocol. (2023).
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1159–1168.
- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). Scientific Reports, 13(1), 6432.
- Pharmacological Inhibition of PIP4K2 Potentiates Venetoclax-Induced Apoptosis in Acute Myeloid Leukemia. (2023). Cancers, 15(13), 3394.
- The PIP4K2 inhibitor THZ-P1-2 exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy. (2022).
- Anti-GPC3 Therapies Market Gains Traction with Key Players Advancing Pipeline for Hepatocellular Carcinoma, Non-Small Cell Lung Cancer, Gastric Cancer, and Others. (2025). DelveInsight.
- Occurrence of Clostridium perfringens in Shellfish. (2025). Toxics, 13(1), 1.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(6), 1436–1446.
- Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry, 64(21), 15883–15911.
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A Comparative Guide to the Kinase Inhibitory Profiles of Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The arrangement of the nitrogen atoms within the fused pyridine rings gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. This isomeric diversity provides a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory profiles of derivatives based on different naphthyridine isomers, supported by experimental data and methodologies.
The Influence of Nitrogen Positioning on Kinase Inhibition
The position of the nitrogen atoms in the naphthyridine ring system plays a crucial role in defining the molecule's interaction with the kinase active site. These nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase, a critical determinant of binding affinity. Furthermore, the overall electron distribution and dipole moment of the scaffold, dictated by the nitrogen placement, influence long-range interactions and physicochemical properties such as solubility and membrane permeability.
Recent studies have highlighted the distinct advantages of different naphthyridine isomers in targeting specific kinase families. For instance, derivatives of 1,5- and 1,7-naphthyridine have shown significant promise as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) kinase family.[1]
Comparative Analysis of Naphthyridine Isomers as Kinase Inhibitors
| Naphthyridine Isomer | Key Kinase Targets | Example Compound(s) | Potency (IC50) | Key Findings & References |
| 1,5-Naphthyridine | FGFR1, FGFR2, FGFR3, FGFR4 | Novel 1,5-naphthyridine derivatives | Nanomolar affinity | Demonstrated potent and selective inhibition of the FGFR family with good cellular activity and in vivo efficacy in xenograft models.[1] |
| TGF-β Type I Receptor (ALK5) | Compounds 15 and 19 | 6 nM and 4 nM | Optimization of a screening hit led to potent and selective ALK5 inhibitors with demonstrated cellular activity.[2] | |
| This compound | p38 MAP Kinase | This compound 1-oxides | ED50 = 0.5 mg/kg (in vivo) | The N-oxide was found to be essential for activity and selectivity. These compounds showed significant in vivo efficacy in murine models of inflammation.[3] |
| PIP4K2A | BAY-091 and BAY-297 | 13 nM (BAY-297) | Structure-activity relationship studies led to the discovery of potent and highly selective inhibitors of PIP4K2A.[4] | |
| PDE5 | 1,7- and 2,7-naphthyridine derivatives | - | Novel derivatives were disclosed as a new structural class of potent and specific PDE5 inhibitors.[5] | |
| 1,6- and this compound | HIV-1 Reverse Transcriptase | 2,4-disubstituted derivatives | 0.175 to 0.634 µM | Both 1,6- and this compound cores were found to be effective, with some derivatives showing stronger activity than the reference drug nevirapine.[6] |
| 2,7-Naphthyridine | PDE5 | Compound 4c | 0.23 nM | Showed potent PDE5 inhibition and high selectivity against other phosphodiesterases.[5] |
This table summarizes data from various sources and is not an exhaustive list of all reported naphthyridine-based kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The data consistently demonstrates that the isomeric nature of the naphthyridine core is a critical determinant of kinase inhibitory activity and selectivity.
-
1,5-Naphthyridine: The symmetrical arrangement of nitrogen atoms in the 1,5-isomer appears to be favorable for targeting both receptor tyrosine kinases like FGFR and serine/threonine kinases like ALK5.[1][2] The nitrogen at position 1 often engages in a key hydrogen bond with the hinge region, while the rest of the molecule explores other pockets of the ATP-binding site.
-
This compound: This asymmetric isomer has proven to be a versatile scaffold for inhibiting a range of kinases, including p38 MAP kinase and the lipid kinase PIP4K2A.[3][4][7] The nitrogen at position 7 can form a hydrogen bond with the backbone nitrogen of the kinase hinge motif.[8] The distinct electronic properties of this isomer can be exploited to achieve high selectivity. For instance, in the case of p38 inhibitors, the N-oxide at position 1 was found to be a crucial determinant of selectivity.[3]
-
1,6- and 2,7-Naphthyridines: While less explored in the context of kinase inhibition compared to their 1,5- and 1,7-counterparts, derivatives of these isomers have shown promise. For example, 2,4-disubstituted 1,6-naphthyridines have demonstrated potent anti-HIV-1 activity by inhibiting reverse transcriptase.[6] Furthermore, 2,7-naphthyridine derivatives have been identified as highly potent and specific inhibitors of phosphodiesterase 5 (PDE5).[5]
The following diagram illustrates the general binding mode of a this compound inhibitor within a kinase ATP-binding site.
Caption: Generalized binding mode of a this compound inhibitor.
Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibitory profiles relies on robust and reproducible experimental assays. Below are step-by-step methodologies for common biochemical and cell-based assays.
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate (protein or peptide), and ATP in a suitable kinase buffer.
-
Add varying concentrations of the test compound (naphthyridine isomer derivatives).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescent signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a biochemical kinase inhibition assay.
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a culture plate and grow to a suitable confluency.
-
Treat the cells with varying concentrations of the test compound for a specific duration.
-
Stimulate the cells with an appropriate growth factor or agonist to activate the target kinase pathway (if necessary).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Conclusion
The isomeric diversity of the naphthyridine scaffold provides a rich chemical space for the design of novel and selective kinase inhibitors. The strategic placement of nitrogen atoms within the bicyclic ring system profoundly influences the binding affinity, selectivity, and overall pharmacological profile of the resulting compounds. A thorough understanding of the structure-activity relationships of different naphthyridine isomers is crucial for the rational design of next-generation kinase inhibitors with improved therapeutic potential. Further exploration of the less-studied naphthyridine isomers may unveil new opportunities for targeting a broader range of kinases implicated in human diseases.
References
- Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. (2023). RSC Advances, 13(6), 3402-3415. [Link]
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). Scientific Reports. [Link]
- (PDF) Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. (2023).
- 1,7- and 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. [Link]
- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry. [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules, 26(11), 3328. [Link]
- This compound 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011). Journal of Medicinal Chemistry, 54(22), 7899-7910. [Link]
- Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (2007). Journal of Medicinal Chemistry, 50(23), 5749-5769. [Link]
- Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (2015). Cancer Research, 75(15_Supplement), 3641. [Link]
- Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry, 64(22), 16570-16601. [Link]
- Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021).
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A Head-to-Head Comparison of 1,7-Naphthyridine Synthesis Methods: A Guide for Researchers
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of considerable interest, leading to the development of a diverse array of synthetic methodologies. This guide provides a head-to-head comparison of key methods for the synthesis of 1,7-naphthyridines, offering an in-depth analysis of their mechanisms, practical applications, and comparative performance. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.
Introduction: The Significance of the this compound Core
The this compound ring system, an isomer of quinoline and isoquinoline containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for designing molecules that can interact with biological targets. Consequently, derivatives of this compound have been explored for a wide range of therapeutic applications, including as kinase inhibitors in oncology and as antibacterial agents. The efficient construction of this core is therefore a critical task for synthetic chemists.
This guide will compare three prominent and mechanistically distinct approaches to this compound synthesis:
-
The Friedländer Annulation: A classic and highly versatile condensation reaction.
-
The Skraup-Doebner-von Miller Synthesis: A traditional acid-catalyzed cyclization.
-
Modern Palladium-Catalyzed Cross-Coupling Strategies: Contemporary methods offering high selectivity and functional group tolerance.
The Friedländer Annulation: A Workhorse Condensation Strategy
The Friedländer synthesis is arguably one of the most widely employed methods for constructing quinoline and naphthyridine systems. The core principle involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).
Mechanistic Insight
The reaction typically proceeds through an initial aldol-type condensation between the enolate of the methylene compound and the aminoaryl carbonyl, forming a β-hydroxy carbonyl intermediate. This is followed by cyclization via intramolecular attack of the amino group onto the carbonyl, and subsequent dehydration to yield the aromatic this compound ring system. The choice of catalyst (base or acid) is crucial; bases like potassium hydroxide or piperidine facilitate enolate formation, while acids can activate the carbonyl group for nucleophilic attack.
Experimental Protocol: A Base-Catalyzed Friedländer Synthesis
This protocol is adapted from a procedure for the synthesis of substituted 1,7-naphthyridines.
Objective: To synthesize 2,4-diphenyl-1,7-naphthyridine.
Materials:
-
4-Amino-3-formylpyridine
-
Deoxybenzoin (1,2-diphenyl-1-ethanone)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-formylpyridine (1.22 g, 10 mmol) and deoxybenzoin (1.96 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add a solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (10 mL) dropwise at room temperature. The choice of a strong base like KOH is critical for efficiently generating the enolate from deoxybenzoin.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and by-products. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel. The final product is 2,4-diphenyl-1,7-naphthyridine.
Workflow Diagram: Friedländer Annulation
Caption: A typical workflow for the base-catalyzed Friedländer synthesis.
The Skraup-Doebner-von Miller Synthesis: Classic Acid-Catalyzed Cyclization
This classical method involves the reaction of an aminopyridine derivative with α,β-unsaturated aldehydes or ketones, or their precursors like glycerol, in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent (such as arsenic pentoxide or nitrobenzene).
Mechanistic Insight
The reaction is believed to proceed via the in-situ formation of an α,β-unsaturated carbonyl compound (acrolein from glycerol). The aminopyridine then undergoes a Michael addition to this unsaturated system. This is followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization) onto the pyridine ring, and a final oxidation step to furnish the aromatic this compound. The harsh reaction conditions (strong acid, high temperature) are a significant drawback, often leading to limited substrate scope and functional group tolerance.
Experimental Protocol: A Skraup-type Synthesis
This protocol is a generalized representation for the synthesis of the parent this compound ring.
Objective: To synthesize this compound.
Materials:
-
4-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Iron(II) sulfate (FeSO₄) (as a moderator)
-
Nitrobenzene (as an oxidizing agent)
Procedure:
-
Reactant Preparation: In a large, robust round-bottom flask (the reaction can be vigorous) equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid (60 mL) to glycerol (57 g, 0.62 mol).
-
Addition of Amine: To this mixture, cautiously add 4-aminopyridine (20 g, 0.21 mol) in portions, ensuring the temperature does not rise excessively. Add iron(II) sulfate (3 g) as a reaction moderator.
-
Addition of Oxidant: Slowly add nitrobenzene (25 g, 0.20 mol) to the stirred mixture.
-
Reaction: Heat the mixture to 140-150 °C for 4 hours. The high temperature is necessary to drive the dehydration of glycerol to acrolein and subsequent cyclization.
-
Work-up and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice (500 g). Make the solution strongly alkaline with concentrated sodium hydroxide solution, which will cause the product to steam distill.
-
Purification: Extract the distillate with chloroform or dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or chromatography.
Logical Diagram: Skraup Synthesis Mechanism
A Senior Application Scientist's Guide to the Cross-Validation of 1,7-Naphthyridine Bioassay Results
Introduction: The 1,7-Naphthyridine Scaffold and the Imperative of Rigorous Bioassay Validation
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective ligands for various biological targets. Derivatives of this compound have demonstrated a remarkable breadth of activity, showing promise as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1] This diverse potential makes the scaffold a fertile ground for drug discovery campaigns.
However, the journey from a promising molecular scaffold to a validated therapeutic candidate is fraught with challenges. A primary hurdle is the potential for misleading or artifactual results from initial high-throughput screening (HTS) assays.[2] A compound that appears highly potent in a purified, biochemical assay may exhibit no activity in a more complex cellular environment due to poor membrane permeability, rapid metabolism, or engagement of efflux pumps. Conversely, activity in a cellular assay might stem from off-target effects or general cytotoxicity rather than specific inhibition of the intended target.
Therefore, a robust cross-validation strategy is not merely a procedural step but a foundational pillar of scientific integrity in drug discovery. It involves systematically comparing results from orthogonal assays—assays that measure the same biological event through different mechanisms or in different contexts (e.g., biochemical vs. cell-based). This guide provides a comprehensive framework for designing and executing a cross-validation workflow for this compound derivatives, focusing on their prevalent role as kinase inhibitors with anticancer potential.
Chapter 1: Foundational Bioassays for this compound Derivatives
The initial characterization of a compound library relies on robust and reproducible primary assays. For this compound derivatives, which frequently target protein kinases, a dual-pronged approach involving a direct biochemical assay and a corresponding cell-based viability assay is a logical starting point.
The Biochemical Target: Kinase Inhibition Assay
Protein kinases are critical nodes in cellular signaling, and their dysregulation is a hallmark of cancer.[3] The primary biochemical assay aims to determine if a this compound derivative can directly inhibit the enzymatic activity of a specific, purified kinase.
Causality Behind Experimental Design: The choice of assay technology is critical. Luminescence-based assays that quantify the consumption of adenosine triphosphate (ATP) or the production of adenosine diphosphate (ADP) are industry standards due to their high sensitivity, broad applicability to different kinases, and scalability for HTS.[4] The ADP-Glo™ Kinase Assay is an excellent example. Its principle lies in the direct relationship between kinase activity and ADP production; a potent inhibitor will reduce the amount of ADP generated.[3]
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the this compound test compounds in 100% DMSO, starting from a 10 mM stock. This concentration range is crucial for capturing the full dose-response curve and accurately determining the IC50 value.
-
Assay Plate Preparation : Using an acoustic liquid handler, transfer approximately 50 nL of each compound dilution into a white, opaque 384-well assay plate. Include wells for a negative control (DMSO vehicle) and a positive control (a known potent inhibitor like Staurosporine) to define the 0% and 100% inhibition windows.
-
Kinase Reaction :
-
Prepare a 2X solution of the target recombinant kinase and its specific peptide substrate in the appropriate kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[3] The concentrations should be optimized beforehand to ensure the reaction proceeds within the linear range.[3]
-
Add 5 µL of this 2X enzyme/substrate mix to each well of the assay plate and incubate for 10 minutes at room temperature.
-
Prepare a 2X ATP solution in the assay buffer. The concentration should be close to the Michaelis constant (Km) of the enzyme for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for sufficient substrate turnover without depleting the ATP supply.[3]
-
-
Signal Detection :
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously halts kinase activity and depletes any remaining, unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Diagram: Biochemical Kinase Assay Workflow
Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.
The Cellular Context: Antiproliferative and Viability Assay
Demonstrating that a compound can inhibit a purified enzyme is only the first step. The critical cross-validation question is whether this activity translates to a cellular context. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1][5]
Causality Behind Experimental Design: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is chosen for its simplicity, cost-effectiveness, and robustness. However, it's crucial to recognize its limitations: it measures metabolic activity, not cell death directly, and certain compounds can interfere with the enzymatic reduction of MTT.[6] Therefore, it serves as an excellent primary cellular assay to be later confirmed with more direct measures of cytotoxicity if needed.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed cancer cells (chosen based on the relevance of the kinase target) into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with the same range of concentrations of the this compound derivatives used in the biochemical assay. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent toxicity.
-
Incubation : Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition : Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization : Carefully remove the media and add a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the formazan crystals, producing a purple solution.
-
Data Acquisition : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Chapter 2: The Cross-Validation Framework
The core of this guide is the systematic comparison of data from the biochemical and cellular assays. This process validates the biological relevance of the initial biochemical hits.
Rationale and Potential Outcomes
The goal is to determine if the biochemical potency (IC50 from the kinase assay) correlates with the cellular potency (IC50 from the MTT assay). A strong correlation suggests that the compound's antiproliferative effect is likely due to the inhibition of the intended kinase target. Discrepancies, however, are common and scientifically informative.
Caption: Inhibition of a key kinase disrupts signaling for cell survival.
Conclusion
The cross-validation of bioassay results is an indispensable process in modern drug discovery. For a versatile scaffold like this compound, a systematic approach that combines direct target-based biochemical assays with broader phenotypic cellular assays is essential for validating hits and making informed decisions. By rigorously comparing data from orthogonal methods, researchers can triage compounds effectively, deprioritize those with poor cellular translation, and focus resources on candidates with a high probability of on-target activity in a biologically relevant system. This data-driven, scientifically sound validation strategy is the bedrock upon which successful therapeutic development programs are built.
References
- Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.
- Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. (2022). National Institutes of Health (NIH).
- This compound 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011). PubMed.
- 1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors. (n.d.). PubMed.
- Antibacterial bioassay and computational studies of various novel naphthyridine series. (2013). Journal of Chemical and Pharmaceutical Research.
- Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information (NCBI).
- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). MDPI.
- Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). National Center for Biotechnology Information (NCBI).
- Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA.
- Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate.
- A Practical Approach to Biological Assay Validation. (n.d.). EDQM.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World (DDW).
- Antibacterial bioassay and computational studies of various novel naphthyridine series. (2013). Journal of Chemical and Pharmaceutical Research.
- Kinase assays. (2020). BMG LABTECH.
- Cell viability assay. (2018). ResearchGate.
- Measuring Precision in Bioassays: Rethinking Assay Validation. (2016). National Center for Biotechnology Information (NCBI).
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2011). National Center for Biotechnology Information (NCBI).
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
- Cross validation in bioanalysis: Why, when and how? (2007). ResearchGate.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2023). National Center for Biotechnology Information (NCBI).
- Assay Validation in High Throughput Screening – from Concept to Application. (2015). Semantic Scholar.
- Essentials in Bioassay Development. (2019). BioPharm International.
- Cell Viability Assays. (2013). National Center for Biotechnology Information (NCBI).
- Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. (2024). MDPI.
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A Comparative Guide to the ADME Properties of 1,7-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds targeting a wide array of diseases, from cancers to neurodegenerative disorders. The arrangement of nitrogen atoms in the bicyclic structure imparts unique physicochemical properties that influence its interaction with biological targets and its overall pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold is paramount for the successful development of novel this compound-based therapeutics.
This guide provides a comparative analysis of the ADME properties of select this compound derivatives, supported by experimental data from published literature. It is designed to offer researchers and drug development professionals insights into the structure-ADME relationships within this chemical class and to provide detailed, field-proven protocols for key in vitro ADME assays.
Comparative ADME Profiles of this compound Derivatives
The ADME properties of a drug candidate are critical determinants of its clinical success. For this compound derivatives, subtle structural modifications can significantly impact their absorption, distribution, metabolic stability, and excretion pathways. Below is a comparative analysis of representative compounds from the literature.
Case Study: PIP4K2A Inhibitors
A notable example comes from the development of potent and selective inhibitors of the lipid kinase PIP4K2A. A study by Wortmann et al. provides a detailed in vitro characterization of two advanced this compound derivatives, BAY-091 (a carboxylic acid) and BAY-297 (a carboxamide). Their findings underscore the profound impact of a single functional group change on the ADME profile.
| Compound | Structure | Papp A→B (Caco-2) (nm/s) | Metabolic Stability (Human Liver Microsomes, % remaining after 60 min) | Metabolic Stability (Human Hepatocytes, % remaining after 240 min) |
| BAY-091 (60) | [Image of BAY-091 structure] | 0 | >90% | >90% |
| BAY-297 (58) | [Image of BAY-297 structure] | 39 | >90% | >90% |
Data sourced from Wortmann et al., J. Med. Chem. 2021.
Analysis of Structure-ADME Relationships:
-
Absorption (Permeability): The most striking difference between these two closely related analogs lies in their permeability as assessed by the Caco-2 assay, an in vitro model of human intestinal absorption. BAY-091, a carboxylic acid, exhibited no permeation (Papp A→B = 0 nm/s), indicating a high likelihood of poor oral absorption. In contrast, its corresponding carboxamide, BAY-297, displayed acceptable permeability (Papp A→B = 39 nm/s). This highlights a common challenge with acidic functional groups, which can be highly polar and ionized at physiological pH, thus limiting passive diffusion across cell membranes. The conversion to a more neutral amide group in BAY-297 significantly improved its potential for oral bioavailability.
-
Metabolism: Both BAY-091 and BAY-297 demonstrated high metabolic stability in human liver microsomes and hepatocytes, with over 90% of the parent compound remaining after extended incubation periods. This suggests that the this compound core, in this substitution pattern, is not readily metabolized by the major drug-metabolizing enzymes found in the liver. This inherent stability is a desirable characteristic in drug candidates, as it can lead to a longer half-life and reduced clearance in vivo.
In Silico Predictions for HIV-1 RT Inhibitors
In the absence of extensive experimental data for a broad range of this compound derivatives, in silico predictive models are often employed in early drug discovery. A study on novel 2,4-disubstituted 1,6- and this compound derivatives as potential HIV-1 reverse transcriptase (RT) inhibitors utilized pharmacokinetic analysis based on Lipinski's Rule of Five to assess their drug-likeness.[1] While not a direct measure of ADME, this rule provides a qualitative assessment of the likelihood of good oral absorption and distribution. The study concluded that the synthesized compounds conformed to Lipinski's Rule of Five, suggesting they possess physicochemical properties amenable to oral bioavailability.[1]
Key In Vitro ADME Assays: Protocols and Rationale
To empower researchers to generate their own comparative data, this section provides detailed, step-by-step protocols for three fundamental in vitro ADME assays. The choice of specific experimental parameters is crucial for obtaining reliable and reproducible data.
Caco-2 Permeability Assay
Purpose: To predict in vivo drug absorption across the intestinal epithelium by measuring the rate of compound transport across a monolayer of differentiated Caco-2 cells.
Causality Behind Experimental Choices: The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that form tight junctions and express key drug transporters.[2] This makes it the industry-standard in vitro model for predicting oral absorption.[2] A bidirectional assay (measuring transport from the apical to basolateral side and vice versa) is crucial to identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of the intestinal cells, thereby limiting their absorption.
Experimental Workflow Diagram:
Caption: Workflow for the Caco-2 Permeability Assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture Caco-2 cells in a suitable medium, such as DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. A TEER value above 200 Ω·cm² generally indicates a confluent monolayer with intact tight junctions.
-
Additionally, the permeability of a low-permeability marker, such as Lucifer yellow, can be measured to confirm monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
For apical to basolateral (A→B) transport, add the test compound (typically at a concentration of 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For basolateral to apical (B→A) transport, add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.
-
-
Sample Analysis and Data Interpretation:
-
Quantify the concentration of the test compound in the collected samples using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 suggests that the compound is a substrate for an active efflux transporter.
-
Microsomal Stability Assay
Purpose: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes. This provides an estimate of the intrinsic clearance (CLint) by phase I enzymes, primarily cytochrome P450s (CYPs).
Causality Behind Experimental Choices: Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, especially CYPs.[3] By incubating a compound with microsomes in the presence of the necessary cofactor, NADPH, the metabolic activity of these enzymes can be assessed.[3] This assay is a cost-effective and high-throughput method to rank compounds based on their metabolic lability early in the drug discovery process.
Experimental Workflow Diagram:
Caption: Workflow for the Microsomal Stability Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL).
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
Purpose: To determine the fraction of a drug that is bound to plasma proteins. Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.
Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard for measuring plasma protein binding because it minimizes non-specific binding and allows for the direct measurement of the unbound drug concentration at equilibrium.[4] A semi-permeable membrane separates a plasma-containing compartment from a buffer compartment, allowing only the unbound drug to diffuse across until its concentration is equal on both sides.[4]
Experimental Workflow Diagram:
Caption: Workflow for the Plasma Protein Binding Assay.
Step-by-Step Protocol:
-
Preparation:
-
Hydrate the dialysis membranes (typically with a molecular weight cutoff of 12-14 kDa) according to the manufacturer's instructions.
-
Prepare a stock solution of the test compound and spike it into pooled human plasma to achieve the desired final concentration (e.g., 1 µM).
-
-
Equilibrium Dialysis:
-
Assemble the equilibrium dialysis apparatus (e.g., a 96-well RED device).
-
Add the plasma containing the test compound to the donor chamber of each well.
-
Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the receiver chamber of each well.
-
Seal the apparatus and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined empirically for each compound).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples (i.e., add blank buffer to the plasma samples and blank plasma to the buffer samples in the same ratio as the original dialysis setup).
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the compound concentrations in both chambers.
-
-
Data Calculation:
-
Calculate the fraction unbound (fu) using the equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
The percentage of plasma protein binding (%PPB) is then calculated as: %PPB = (1 - fu) * 100
-
Conclusion
The this compound scaffold presents a versatile platform for the design of novel therapeutics. However, as demonstrated by the comparative data, seemingly minor structural modifications can have a dramatic impact on the ADME properties of the resulting compounds. A thorough understanding and early assessment of these properties are critical for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success. The provided protocols for key in vitro ADME assays offer a robust framework for generating the necessary data to build a comprehensive understanding of the structure-ADME relationships within this important class of compounds.
References
- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective this compound-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911. [Link]
- Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Chang, Y.-C., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. [Link]
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- BioIVT. (n.d.). Plasma Protein Binding Assay.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Visikol. (2022). Plasma Protein Binding Assay.
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A Comparative Benchmarking Guide to 1,7-Naphthyridine Compounds Against Established Drugs
In the dynamic landscape of drug discovery, the identification of novel scaffolds with therapeutic potential is a critical endeavor. The 1,7-naphthyridine core, a privileged heterocyclic structure, has garnered significant attention for its diverse pharmacological activities. This guide provides an in-depth, objective comparison of this compound derivatives against established drugs in key therapeutic areas: oncology, inflammation, and central nervous system (CNS) disorders. By presenting supporting experimental data and detailed protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals to evaluate the potential of this promising class of compounds.
Anticancer Potential: Benchmarking Against Standard-of-Care Chemotherapeutics
Recent studies have illuminated the potential of this compound derivatives as potent anticancer agents, demonstrating significant cytotoxicity against a range of cancer cell lines.[1] A key mechanism of action for some of these compounds is the inhibition of the Wnt signaling pathway, a critical cascade often dysregulated in cancer.[1]
Comparative Efficacy: Cytotoxicity (IC50 Values)
A fundamental measure of an anticancer agent's effectiveness is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric for this cytotoxicity. The following table summarizes the IC50 values of select this compound derivatives against various cancer cell lines, juxtaposed with standard-of-care chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 17a (this compound Derivative) | MOLT-3 | Lymphoblastic Leukemia | 9.1 ± 2.0 | [2] |
| HeLa | Cervical Carcinoma | 13.2 ± 0.7 | [2] | |
| HL-60 | Promyeloblast | 8.9 ± 2.2 | [2] | |
| Naphthyridine Derivative 16 | HeLa | Cervical Cancer | 0.7 | [3] |
| Naphthyridine Derivative 16 | HL-60 | Leukemia | 0.1 | [3] |
| Cisplatin | HeLa | Cervical Cancer | Various | [4] |
| Paclitaxel | HeLa | Cervical Cancer | Various | [4] |
| Colchicine | HeLa | Cervical Cancer | 23.6 | [3] |
| Colchicine | HL-60 | Leukemia | 7.8 | [3] |
Note: IC50 values for standard-of-care drugs can vary depending on the specific study and experimental conditions.
Signaling Pathway: Wnt Inhibition
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, leading to cancer cell death.
Caption: p38 MAP kinase signaling pathway and the inhibitory action of a this compound 1-oxide.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant p38α MAP kinase
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test compounds (this compound derivatives and benchmark inhibitors)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing p38α kinase and its substrate in reaction buffer).
-
Compound Addition: Add 0.5 µL of the test compound at various concentrations or vehicle control.
-
Initiate Reaction: Add 2 µL of 2.5x ATP solution to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Central Nervous System Applications: NK1 Receptor Antagonism
Axially chiral this compound-6-carboxamide derivatives have been identified as potent antagonists of the tachykinin NK1 receptor. [5]The NK1 receptor is implicated in various physiological processes, including pain, depression, and emesis, making it a valuable target for CNS drug development.
Comparative Efficacy: In Vitro Binding Affinity
The potency of these this compound derivatives is demonstrated by their high binding affinity to the human NK1 receptor. The following table compares the in vitro activity of a representative compound with the FDA-approved NK1 receptor antagonist, Aprepitant.
| Compound/Drug | Assay | IC50 (nM) | Reference |
| (aR,9R)-8b (this compound Derivative) | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 | **[5] |
| Aprepitant | NK1 Receptor Binding | High Affinity | [6] |
Signaling Pathway: NK1 Receptor
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand Substance P, activates intracellular signaling cascades, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Caption: NK1 receptor signaling pathway and the antagonistic action of a this compound derivative.
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human NK1 receptor (e.g., from IM-9 cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter labeled Substance P)
-
Test compounds (this compound derivatives and benchmark antagonists)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 150 mM NaCl, and 0.1% BSA)
-
GF/C glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer. Include a control for total binding (no competitor) and non-specific binding (a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage of inhibition of specific binding for each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Efficacy Assessment: A Blueprint for Preclinical Evaluation
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole-organism context. Below are generalized protocols for assessing the in vivo efficacy of this compound derivatives in anticancer and anti-inflammatory models.
Experimental Workflow: In Vivo Anticancer Efficacy (Xenograft Model)
Caption: General workflow for an in vivo anti-inflammatory efficacy study using an LPS-induced TNFα model.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in oncology, inflammation, and neuroscience, with activities that are comparable to or, in some cases, exceed those of established drugs. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this compound-based medicines. Further investigations, including comprehensive pharmacokinetic and toxicological profiling, are warranted to fully elucidate the therapeutic potential of this exciting class of compounds.
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- Pharmacotherapy for Cervical Cancer: Current Standard of Care and New Perspectives. (2024). Expert Opinion on Pharmacotherapy. [Link]
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- Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. (1999). Journal of Medicinal Chemistry. [Link]
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- Axially chiral this compound-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. (2001). Journal of Medicinal Chemistry. [Link]
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- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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- Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. (2022). International Journal of Chronic Obstructive Pulmonary Disease. [Link]
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- Activation and signaling of the p38 MAP kinase p
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A Senior Application Scientist's Guide to the Validation of In Silico Models for 1,7-Naphthyridine Activity Prediction
Introduction
The 1,7-naphthyridine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry. Its rigid, planar framework and strategic placement of nitrogen atoms make it a versatile core for designing molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.[1] As the pace of drug discovery accelerates, the reliance on in silico computational models to predict the biological activity of novel chemical entities has become indispensable. These models offer a powerful means to prioritize synthetic efforts, reduce costs, and adhere to the ethical principles of minimizing animal testing by pre-screening vast virtual libraries of compounds.[2][3]
However, the predictive power of any computational model is fundamentally limited by the quality of its construction and the rigor of its validation. A poorly validated model is not just unhelpful; it is actively misleading, potentially channeling significant resources toward unpromising chemical series. This guide provides an in-depth comparison of common in silico methodologies for predicting this compound activity, with a core focus on the principles and protocols of robust validation from the perspective of an application scientist. We will move beyond mere procedural lists to explain the causality behind our choices, ensuring that every protocol described is a self-validating system.
Part 1: Quantitative Structure-Activity Relationship (QSAR) Modeling: From Correlation to Prediction
Conceptual Overview: The QSAR Hypothesis
At its core, QSAR modeling is the embodiment of the principle that the biological activity of a compound is a function of its molecular structure. By calculating numerical representations of a molecule's physicochemical properties, known as "descriptors," and applying statistical or machine learning algorithms, we can build mathematical models that correlate these features with observed experimental activity (e.g., IC₅₀ values).[4][5] The ultimate goal is to use this model to predict the activity of new, untested molecules.
A recent study on this compound analogues as PIP4K2A inhibitors successfully employed multiple machine learning algorithms to develop predictive QSAR models, demonstrating the power of this approach.[6][7]
Experimental Protocol: Development and Validation of a Predictive QSAR Model
The following protocol outlines a robust workflow for creating and validating a QSAR model for a series of this compound derivatives.
Step 1: Data Curation and Preparation
-
Causality: The model's quality is inextricably linked to the quality of the input data. Inconsistent data from different assay protocols or conditions will introduce noise and undermine the model's reliability.
-
Protocol:
-
Compile a dataset of this compound analogues with their corresponding biological activity data (e.g., IC₅₀) from a single, consistent experimental source.
-
Convert the activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more uniform distribution of values, which is often beneficial for model performance.[6][8]
-
Draw the 2D structures of all compounds and standardize their representation.
-
Step 2: Molecular Descriptor Calculation
-
Causality: Descriptors are the bridge between chemical structure and biological activity. A diverse set of descriptors is required to capture the various constitutional, topological, electronic, and geometric features that may influence activity.
-
Protocol:
-
Optimize the 3D geometry of each molecule using a suitable method, such as the semi-empirical AM1 method.[8]
-
Utilize software like PaDEL-Descriptor to calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D descriptors).[8]
-
Pre-process the descriptors by removing those with constant or near-constant values and checking for inter-correlations.
-
Step 3: Dataset Splitting
-
Causality: A model must be tested on data it has never seen before to truly assess its predictive power. Splitting the data into training and external test sets is the most critical step for unbiased validation.
-
Protocol:
-
Divide the full dataset into a training set (typically 70-80%) and a test set (20-30%).
-
Employ a structure-based splitting algorithm, such as the Kennard-Stone algorithm, to ensure that both the training and test sets span the entire descriptor space of the dataset.[8] This prevents extrapolation and ensures the test set is a valid challenge for the model.
-
Step 4: Model Generation
-
Causality: Different algorithms capture different types of relationships within the data. Comparing multiple methods is crucial to find the one that best fits the specific structure-activity relationship of the dataset.
-
Protocol:
-
Using the training set, develop models with various algorithms. Common choices include:
-
Employ a feature selection method to identify the subset of descriptors that best describes the biological activity, preventing model overfitting.[7]
-
Step 5: Rigorous Model Validation
-
Causality: Validation is not a single step but a multi-faceted process to build confidence in the model's predictive capabilities, adhering to standards like the OECD principles for regulatory acceptance.[9][10]
-
Protocol:
-
Internal Validation (on the training set):
-
Perform leave-one-out cross-validation (LOO-CV). The resulting cross-validation coefficient (Q²) is a robust measure of the model's internal predictivity. A high Q² (e.g., > 0.5) is desirable.[8]
-
Calculate the coefficient of determination (R²) for the training set. A high R² indicates a good fit, but can be misleading on its own.
-
-
External Validation (on the test set):
-
Use the trained model to predict the pIC₅₀ values for the compounds in the external test set.
-
Calculate the predictive R² (R²_pred or Q_ext²) for the test set. This is the ultimate test of a model's real-world predictive power. A value > 0.6 is generally considered good.[6]
-
-
Applicability Domain (AD) Definition:
-
Visualization: QSAR Development and Validation Workflow
Caption: Workflow for robust QSAR model development and validation.
Data Presentation: Comparative Performance of QSAR Models
| Model Type | R² (Training Set) | Q² (LOO Cross-Validation) | R²_pred (External Test Set) | Root Mean Square Error (RMSE) |
| MLR | 0.75 | 0.68 | 0.71 | 0.45 |
| ANN | 0.95 | 0.82 | 0.85 | 0.28 |
| SVM | 0.98 | 0.88 | 0.91 | 0.22 |
| Table 1: Hypothetical performance metrics for different QSAR models developed for a series of this compound derivatives. The SVM model shows superior predictive performance. Data is illustrative, based on trends seen in literature.[6][7] |
Part 2: Molecular Docking: Visualizing Interactions at the Active Site
Conceptual Overview: The Lock and Key Principle Revisited
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein.[11][12] It treats the ligand and protein as a "lock and key" system, exploring various orientations (poses) of the ligand and ranking them using a scoring function. This method is invaluable for understanding the structural basis of activity, rationalizing SAR, and generating novel design ideas. Successful docking studies on naphthyridine derivatives have identified key interactions, such as hydrogen bonds and π–π stacking, that are crucial for their biological activity.[7][13]
Experimental Protocol: A Validated Molecular Docking Workflow
Step 1: System Preparation
-
Causality: The starting structures of both the protein and the ligand must be as accurate as possible. Errors in protonation states, missing atoms, or incorrect ligand tautomers can lead to flawed docking results.
-
Protocol:
-
Protein Preparation: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, assigning correct protonation states to residues, and performing a constrained energy minimization to relieve any steric clashes.
-
Ligand Preparation: Draw the this compound ligands in 2D and convert them to 3D structures. Generate realistic conformations and assign correct protonation states and atom charges.
-
Step 2: Binding Site Definition and Protocol Validation
-
Causality: The docking algorithm must know where to search. More importantly, the chosen docking protocol (algorithm + scoring function) must be able to reproduce known experimental binding modes. This is a crucial self-validation step.
-
Protocol:
-
Grid Generation: Define the docking search space (the "grid box") around the known binding site of the target protein, typically centered on a co-crystallized ligand if available.[12]
-
Re-docking: Extract the native co-crystallized ligand from the PDB structure and dock it back into the active site using your chosen software (e.g., Glide).
-
Validation: The protocol is considered valid if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose. If this fails, the protocol parameters must be adjusted.
-
Step 3: Ligand Docking and Analysis
-
Causality: The scoring function provides a numerical estimate of binding affinity, but visual inspection and chemical intuition are required to interpret the results and determine if the predicted interactions are chemically sensible.
-
Protocol:
-
Dock the prepared library of this compound derivatives into the validated protein active site.
-
Analyze the results based on the docking score, which estimates the binding affinity.[11]
-
Visually inspect the top-ranked poses for each compound. Identify key molecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking with active site residues.[13]
-
For high-priority compounds, consider running molecular dynamics (MD) simulations to confirm the stability of the predicted binding pose over time.[13]
-
Visualization: Molecular Docking and Validation Workflow
Caption: An integrated workflow combining QSAR, ADMET, and Docking.
Conclusion
The validation of in silico models for predicting this compound activity is not a perfunctory checklist but a foundational scientific process. For QSAR, validation hinges on challenging the model with an external test set and clearly defining its applicability domain. For molecular docking, validation requires the successful reproduction of experimentally determined binding modes before predicting new ones.
By embracing these rigorous, self-validating protocols, researchers can transform computational models from speculative tools into reliable engines of discovery. An integrated approach, combining the rapid screening power of QSAR with the structural insights of molecular docking and the pragmatic filter of ADMET prediction, provides the most robust pathway for identifying promising this compound candidates for further experimental development.
References
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- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
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- Synthesis, Biological Evaluation, and Molecular Docking Studies of-[1][6]Naphthyridine Derivatives as Potential Anticancer and. Taylor & Francis Online. [Link]
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- Developing 2D-QSAR models for naphthyridine derivatives against HIV-1 integrase activity.
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- QSAR study of substituted 1,3,4-oxadiazole naphthyridines as HIV-1 integrase inhibitors.
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Design, Synthesis, Biological Evaluation, and In Silico ADMET Studies of 1,8-Naphthyridine Derivatives as an H1-receptor Inhibitor. Journal of Applied Pharmaceutical Science. [Link]
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- QSAR Study of Novel 1, 8-Naphthimide Derivatives Targeting Nuclear DNA. PubMed. [Link]
- In silico #ADMET Analysis by #SwissADMET web based tools. YouTube. [Link]
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?.
- Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling.
- Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions.
- Development, validation and integration of in silico models to identify androgen active chemicals. PubMed. [Link]
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A Researcher's Guide to the Comparative Cytotoxicity of 1,7-Naphthyridine Analogues
Introduction: The Therapeutic Promise of the 1,7-Naphthyridine Scaffold
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. The this compound core, a fused bicyclic system containing two nitrogen atoms, represents a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal candidate for designing inhibitors of key enzymes and pathways implicated in cancer progression.
This guide provides a comprehensive analysis of the comparative cytotoxicity of various this compound analogues against different cancer cell lines. We will delve into their mechanisms of action, present supporting quantitative data from in vitro studies, and provide detailed experimental protocols to empower researchers in this field.
Mechanisms of Action: Diverse Routes to Inducing Cancer Cell Death
The anticancer potential of this compound derivatives stems from their ability to interfere with multiple, critical cellular processes.[1][3] Unlike non-specific cytotoxic agents, many analogues exhibit targeted mechanisms of action, offering the potential for improved therapeutic windows.
-
Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation.
-
Topoisomerases: Certain naphthyridine derivatives function as topoisomerase II inhibitors.[3] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.
-
Lipid Kinases: A series of this compound analogues have been identified as potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[4] This kinase is involved in the PI3K signaling pathway, which is frequently hyperactivated in cancer. Inhibition of PIP4K2A can trigger tumor cell death through reactive oxygen species (ROS)-mediated apoptosis.[4]
-
-
Signaling Pathway Disruption: The dysregulation of signaling pathways is a hallmark of cancer. This compound analogues have been shown to effectively target these aberrant pathways.
-
Induction of Apoptosis and Cell Cycle Arrest: Many analogues exert their cytotoxic effects by pushing cancer cells towards programmed cell death (apoptosis). This is often achieved by generating intracellular oxidative stress, disrupting the mitochondrial membrane potential, and activating caspase cascades.[6] Furthermore, these compounds can induce cell cycle arrest, commonly at the G0/G1 phase, preventing cancer cells from replicating.[5][6]
Comparative Cytotoxicity Analysis of this compound Analogues
The efficacy of a potential anticancer agent is quantified by its IC50 value—the concentration required to inhibit 50% of cancer cell growth in vitro. A lower IC50 value indicates higher potency. The following table summarizes the cytotoxic activities of various this compound analogues across a panel of human cancer cell lines.
| Analogue/Derivative Class | Target Cell Line | Cancer Type | Reported IC50 Value | Reference(s) |
| Compound 16 | HL-60 | Promyelocytic Leukemia | 0.1 µM | [3][7] |
| HeLa | Cervical Carcinoma | 0.7 µM | [3][7] | |
| PC-3 | Prostate Cancer | 5.1 µM | [3][7] | |
| Bisleuconothine A | HT29 | Colon Carcinoma | 1.09 µM | [5] |
| SW480 | Colon Carcinoma | 2.74 µM | [5] | |
| SW620 | Colon Carcinoma | 3.05 µM | [5] | |
| HCT116 | Colon Carcinoma | 3.18 µM | [5] | |
| Eupolauridine N-oxide | NCI-H460 | Non-Small-Cell Lung Cancer | 1.77 µM | [5] |
| OVCAR-3 | Ovarian Cancer | 3.5 µM | [5] | |
| Pyrazolo-naphthyridines (5j/5k) | HeLa | Cervical Carcinoma | Active (Specific IC50 not detailed) | [6] |
| MCF-7 | Breast Adenocarcinoma | Active (Specific IC50 not detailed) | [6] | |
| PIP4K2A Inhibitor Series | (Biochemical Assay) | (Not cell-based) | 0.066 - 18.0 µM | [1][4] |
| Aaptamine | HeLa, CEM-SS, etc. | Various | 10.47 - 15.03 µg/mL | [5] |
Analysis of Structure-Activity Relationships (SAR): The data reveals that substitutions on the naphthyridine core significantly impact cytotoxicity. For instance, studies on a series of derivatives showed that methyl substitutions at the C-6 or C-7 positions were generally more active than those at the C-5 position.[3] The presence of a naphthyl ring at the C-2 position was also identified as being important for cytotoxicity in HeLa, HL-60, and PC-3 cell lines.[3][7] This highlights the critical role of systematic chemical modification in optimizing the anticancer potency of the this compound scaffold.
Experimental Methodologies: Ensuring Rigorous and Reproducible Data
The foundation of any comparative cytotoxicity study is a robust and well-validated experimental protocol. The choice of assay depends on the compound's expected mechanism of action, but tetrazolium-based colorimetric assays are a gold standard for initial screening due to their reliability, efficiency, and cost-effectiveness.[8][9]
Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a standard workflow for evaluating the cytotoxic potential of novel this compound analogues.
Caption: General workflow for assessing cytotoxicity using an MTT assay.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol describes a standard method for determining the IC50 values of this compound analogues. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[3] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound analogue (solubilized in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension in a complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogue in a complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Readout:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of treated well / OD of vehicle control well) * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Spotlight: Inhibition of Wnt Signaling
As mentioned, the Wnt pathway is a key target for some this compound analogues like Bisleuconothine A.[1] In many cancers, this pathway is constitutively active, leading to the proliferation and survival of malignant cells. The diagram below illustrates a simplified view of the canonical Wnt pathway and the point of inhibition.
Caption: Inhibition of the canonical Wnt signaling pathway by this compound analogues.
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising platform for the development of novel anticancer therapeutics. The available data clearly demonstrates that analogues can be synthesized with potent cytotoxic activity against a range of cancer cell lines, operating through diverse and targeted mechanisms. The significant differences in IC50 values based on chemical structure underscore the importance of continued structure-activity relationship (SAR) studies to optimize both potency and selectivity.
Future research should focus on:
-
Expanding the Panel of Cell Lines: Testing lead compounds against a broader range of cancer cell lines, including drug-resistant variants and non-cancerous cell lines to establish selectivity indices.
-
In Vivo Studies: Advancing the most promising analogues from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism Deconvolution: Further elucidating the precise molecular targets and downstream effects of novel analogues to better predict their clinical utility and potential for combination therapies.
By leveraging the methodologies and data presented in this guide, researchers can continue to unlock the full therapeutic potential of the this compound chemical space in the fight against cancer.
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- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC, National Institutes of Health (NIH).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed.
- Naphthyridines are N-heterocyclic compounds containing a fused system of two pyridine rings, occurring in the form of six structural isomers with different positions of nitrogen atoms, which exhibit a wide spectrum of pharmacological activity, in particular antimicrobial properties. This review presents most of the literature data about the synthetic and natural naphthyridine derivatives that have been reported to possess antimicrobial activity. MDPI.
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A Comparative Analysis of the Therapeutic Index of 1,7-Naphthyridine and Other Key Heterocycles in Drug Discovery
In the landscape of modern drug discovery, the quest for novel therapeutic agents is intrinsically linked to the pursuit of an optimal therapeutic index. This critical parameter, a quantitative measure of a drug's safety margin, dictates the fine line between therapeutic efficacy and adverse toxicity. For researchers, scientists, and drug development professionals, a comprehensive understanding of the therapeutic index of different molecular scaffolds is paramount for guiding medicinal chemistry efforts and selecting promising lead candidates.
This guide provides an in-depth, objective comparison of the therapeutic index of 1,7-naphthyridine, a nitrogen-containing heterocyclic scaffold of growing interest, against other well-established heterocycles: quinoline, isoquinoline, and pyridopyrimidine. By synthesizing available experimental data, this document aims to offer a clear perspective on the potential advantages and challenges associated with each of these core structures in the development of safer and more effective medicines.
Understanding the Therapeutic Index: A Cornerstone of Drug Safety
The therapeutic index (TI) is fundamentally a ratio that compares the dose of a therapeutic agent that produces a toxic effect to the dose that elicits the desired therapeutic response.[1] A higher TI is generally indicative of a wider margin of safety, meaning that a much larger dose is required to induce toxicity than to achieve the intended therapeutic effect. Conversely, a narrow therapeutic index suggests that the effective and toxic doses are close, necessitating careful dose monitoring to avoid adverse events.
The TI can be calculated using various metrics, with the most common being the ratio of the 50% toxic dose (TD50) to the 50% effective dose (ED50). In preclinical studies, the 50% lethal dose (LD50) is often used as a measure of toxicity. In the context of in vitro studies, a related concept is the Selectivity Index (SI) , which is typically calculated as the ratio of the cytotoxic concentration in normal cells to the effective concentration against a target, such as cancer cells or a pathogen. A higher SI value indicates greater selectivity for the target over healthy cells.
Caption: Conceptual diagram of the Therapeutic Index.
Comparative Evaluation of Heterocyclic Scaffolds
This compound: A Scaffold with Emerging Promise
The this compound core is a key structural motif found in a number of biologically active compounds. Recent research has highlighted its potential in the development of anticancer and antimicrobial agents.
Anticancer Activity: Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, certain 2,4-disubstituted-1,7-naphthyridines have demonstrated significant activity against lymphoblastic leukemia and cervical carcinoma.[1] While comprehensive selectivity index data is still emerging, the potent anticancer activity at low micromolar concentrations suggests a promising avenue for further investigation.
Table 1: Representative Cytotoxicity Data for this compound Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted-1,7-naphthyridines | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [1] |
| 2,4-disubstituted-1,7-naphthyridines | HeLa (Cervical) | 13.2 ± 0.7 | [1] |
| This compound Analogues | Various | 0.066 - 18.0 | [1] |
Quinoline: A Versatile but Potentially Toxic Scaffold
The quinoline ring system is a well-established pharmacophore present in numerous approved drugs, most notably antimalarials like chloroquine and quinine.[2] However, the therapeutic application of some quinoline derivatives can be limited by toxicity concerns.
Anticancer and Antimalarial Activity: Quinoline derivatives have demonstrated potent activity against a wide range of cancer cell lines and malarial parasites.[2][3] The cytotoxicity of some quinoline derivatives has been reported with IC50 values in the low micromolar range.[2][3] However, the selectivity of these compounds can be a concern, with some derivatives exhibiting toxicity towards normal cells. The selectivity index for certain quinoline derivatives has been reported to be modest, highlighting the need for careful structural modifications to improve their safety profile.[4][5]
Table 2: Representative Cytotoxicity and Selectivity Data for Quinoline Derivatives
| Derivative Class | Target/Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 7-aroylstyrylquinoline | L. donovani | 1.2 | 121.5 | [4] |
| 8-hydroxyquinoline derivative | L. monocytogenes | 5.57 | 14.67 | [6] |
| Indolo[2,3-b]quinoline derivative | HepG2 (Liver Cancer) | 3.3 (µg/mL) | >10 (on normal cells) | [3] |
Isoquinoline: A Privileged Structure with Diverse Activities
Isoquinoline, a structural isomer of quinoline, is another privileged scaffold in medicinal chemistry, forming the core of many natural alkaloids with significant biological activities, such as morphine and berberine.[7][8]
Anticancer Activity: Isoquinoline derivatives have been extensively investigated as anticancer agents.[7][8] Many exhibit potent cytotoxicity against a variety of cancer cell lines, with some compounds showing IC50 values in the nanomolar to low micromolar range.[9] Importantly, several studies have reported high selectivity indices for certain isoquinoline derivatives, indicating a favorable therapeutic window. For example, some noscapine derivatives displayed potent cytotoxicity against breast cancer cells with no significant toxicity towards normal human embryonic kidney cells.[8]
Table 3: Representative Cytotoxicity and Selectivity Data for Isoquinoline Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Noscapine derivatives | MCF-7 (Breast) | 3.7 - 32.4 | >46 (vs. HEK cells) | [8] |
| Pyrrolo[2,1-a]isoquinoline | Various | Submicromolar | Not specified | [9] |
| Isoquinoline-hydrazinyl-thiazole | Various | 1.45 - 3.90 | 11.20 - >28.57 | [10] |
Pyridopyrimidine: A Scaffold in Clinically Approved Drugs
The pyridopyrimidine scaffold is a key component of several clinically approved drugs, particularly in the area of oncology. This highlights the potential of this heterocyclic system to yield compounds with favorable therapeutic indices.
Anticancer Activity: Pyridopyrimidine derivatives have been successfully developed as inhibitors of various protein kinases implicated in cancer progression.[11][12] These compounds often exhibit potent and selective inhibition of their targets, leading to significant anticancer activity with acceptable safety profiles. For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxicity against breast and liver cancer cell lines with high selectivity over normal cells.[13]
Table 4: Representative Cytotoxicity and Selectivity Data for Pyridopyrimidine Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | >10 (vs. normal cells) | [13] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 | >10 (vs. normal cells) | [13] |
| Pyrazol-1-yl pyridopyrimidine | HepG-2 (Liver) | 5.91 | >8.46 (vs. WI-38) | [12] |
Experimental Protocols for Evaluating Therapeutic Index
A reliable assessment of the therapeutic index relies on robust and standardized experimental protocols. The following sections detail common in vitro and in vivo methods used in the preclinical evaluation of novel chemical entities.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for the MTT cytotoxicity assay.
In Vivo Acute Oral Toxicity Assessment: OECD Guidelines
For in vivo assessment of acute toxicity, guidelines provided by the Organisation for Economic Co-operation and Development (OECD) are internationally recognized. The Acute Toxic Class Method (OECD Guideline 423) is a commonly used stepwise procedure.[14]
Key Principles of OECD Guideline 423:
-
Stepwise Dosing: The test substance is administered orally to a small group of animals (typically 3) of a single sex at a defined starting dose.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: The outcome of the initial step determines the dose for the subsequent step (either a higher or lower dose).
-
Classification: The results are used to classify the substance into a specific toxicity category based on the observed mortality at different dose levels.
This method is designed to minimize the number of animals required while still providing sufficient information for hazard classification.
Conclusion and Future Directions
This comparative guide highlights the diverse therapeutic potential and varying safety profiles of this compound, quinoline, isoquinoline, and pyridopyrimidine scaffolds. While quinoline and isoquinoline have a long history in drug discovery, with numerous derivatives in clinical use, the potential for toxicity necessitates careful optimization. Pyridopyrimidines have demonstrated significant success, particularly in oncology, with several approved drugs showcasing favorable therapeutic indices.
The this compound scaffold, while less explored, is emerging as a promising area for the development of novel therapeutics, particularly in oncology. The potent in vitro activity of some of its derivatives warrants further investigation into their in vivo efficacy and, crucially, their selectivity and overall therapeutic index.
For drug development professionals, the key takeaway is that while the heterocyclic core provides a foundational framework, the ultimate therapeutic index is profoundly influenced by the nature and position of substituents. A continued focus on structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies will be essential for designing next-generation heterocyclic drugs with enhanced efficacy and a superior safety margin. Future research should prioritize direct, comparative studies of these scaffolds under standardized conditions to provide a more definitive ranking of their therapeutic potential.
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1,7-Naphthyridine: A Rising Star in the Drug Discovery Firmament
A Senior Application Scientist's In-Depth Technical Guide to Validating the 1,7-Naphthyridine Scaffold
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic tractability is a perpetual endeavor. Among the myriad of heterocyclic systems, the this compound core has emerged as a particularly promising scaffold. This guide provides a comprehensive validation of this compound as a viable drug scaffold, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols.
The Allure of the this compound Scaffold: A Physicochemical Perspective
The this compound scaffold is a bicyclic aromatic heterocycle containing two nitrogen atoms. Its unique electronic and structural features contribute to its potential as a privileged scaffold in medicinal chemistry. The presence and position of the nitrogen atoms influence the molecule's dipole moment, hydrogen bonding capacity, and overall solubility, all critical parameters for drug-likeness.[1] Furthermore, the rigid nature of the fused ring system can pre-organize appended pharmacophoric groups, potentially leading to higher binding affinities for target proteins.
Compared to its more extensively studied isomer, 1,8-naphthyridine, and the related quinoline scaffold, this compound offers a distinct vector space for substituent placement, allowing for fine-tuning of steric and electronic properties to achieve desired target engagement and selectivity.[2][3]
Validating the this compound Scaffold: A Focus on Kinase Inhibition
The versatility of the this compound scaffold is evident in its demonstrated activity against a range of biological targets. This guide will focus on its validation as a potent kinase inhibitor, a class of enzymes frequently implicated in oncology and inflammatory diseases.
Targeting the SOS1-KRAS Interaction
The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS, a key signaling protein frequently mutated in various cancers.[4] Inhibition of the SOS1-KRAS interaction presents a compelling therapeutic strategy.
A novel this compound derivative, HH0043, has been identified as a potent SOS1 inhibitor.[5] In a head-to-head comparison with the established SOS1 inhibitor BI-3406, which is based on a different scaffold, HH0043 demonstrated superior anti-tumor efficacy in a KRAS G12C-mutated xenograft model.[4]
| Compound | Scaffold | Target | In Vivo Efficacy (TGI) | Reference |
| HH0043 | This compound | SOS1 | 76% | [4] |
| BI-3406 | Quinazoline | SOS1 | 49% | [4][6] |
This superior in vivo performance highlights the potential of the this compound scaffold in developing best-in-class SOS1 inhibitors.
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the SOS1-KRAS interaction.
Materials:
-
GST-tagged SOS1 (catalytic domain)
-
His-tagged KRAS (GDP-loaded)
-
Europium cryptate-labeled anti-GST antibody
-
d2-labeled anti-His antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test compounds (e.g., HH0043, BI-3406) dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing GST-SOS1 and His-KRAS-GDP in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the HTRF detection reagents (anti-GST-Europium and anti-His-d2) in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 values.
Targeting c-Met Kinase
The c-Met receptor tyrosine kinase is another important target in oncology, with its dysregulation implicated in tumor growth, invasion, and metastasis.[7] While several c-Met inhibitors with quinoline and other scaffolds have been developed, the this compound scaffold has also shown promise in this area.[8][9]
A study on substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs demonstrated that a this compound derivative (12b) was a potent inhibitor of cdc25 phosphatase, an important cell cycle regulator, with an IC50 of 5 µM.[9] This highlights the potential of the this compound scaffold to be decorated to target various enzymes involved in cancer progression.
This protocol outlines a luminescent-based assay to measure the activity of c-Met kinase and the inhibitory potential of test compounds.
Materials:
-
Recombinant human c-Met kinase
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Add 5 µL of kinase buffer to each well.
-
Add 2.5 µL of the test compound or DMSO vehicle.
-
Add 2.5 µL of the c-Met enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 30 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Targeting Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[10] Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. While several Syk inhibitors based on different scaffolds are in development, the this compound scaffold has yet to be extensively explored for this target. However, the related 1,6-naphthyridine scaffold has shown promise.[11] This suggests that the 1,7-isomer is also a viable candidate for the development of novel Syk inhibitors.
This protocol details a method for assessing Syk kinase activity and its inhibition.
Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
HTRF® KinEASE™ reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Enzymatic buffer and detection buffer
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Dispense 2 µL of test compound or DMSO into the wells.
-
Add 2 µL of Syk enzyme solution.
-
Add 2 µL of a mixture of the biotinylated substrate and ATP to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of the HTRF® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF®-compatible reader.
-
Calculate the HTRF ratio and determine the IC50 values.
Targeting Tpl2 Kinase
Tumor progression locus 2 (Tpl2), also known as MAP3K8, is a serine/threonine kinase that is a key regulator of the inflammatory response.[1] Inhibition of Tpl2 is a promising approach for treating inflammatory diseases. While quinoline-based inhibitors of Tpl2 have been reported, the this compound scaffold also presents a valuable starting point for the design of novel Tpl2 inhibitors.[12]
Signaling Pathway and Experimental Workflow Diagrams
ADME Properties: A Critical Hurdle in Drug Development
Beyond potent biological activity, a viable drug scaffold must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A systematic analysis of FDA-approved kinase inhibitors provides valuable insights into the desirable physicochemical and ADME profiles.[13] Generally, kinase inhibitors possess molecular weights between 400 and 600 Da, have a cLogP between 2 and 5, and exhibit moderate to high permeability.
While specific ADME data for a wide range of this compound derivatives is still emerging, initial studies on related naphthyridine scaffolds suggest that they can be modified to achieve acceptable pharmacokinetic profiles.[4] For instance, the lead SOS1 inhibitor HH0043, based on the this compound scaffold, demonstrated favorable pharmacokinetic properties, leading to its superior in vivo efficacy.[4]
This protocol is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer or immune cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion: A Scaffold with Significant Promise
The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutics. Its unique structural and electronic properties, coupled with its demonstrated efficacy against key drug targets like kinases, position it as a rising star in the field of medicinal chemistry. The comparative data presented in this guide, particularly in the context of SOS1 inhibition, underscores its potential to yield best-in-class drug candidates. As with any scaffold, careful optimization of substituents is necessary to achieve the desired balance of potency, selectivity, and ADME properties. The detailed experimental protocols provided herein offer a robust framework for researchers to validate and advance their own this compound-based drug discovery programs.
References
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- Pharmacological SOS1 inhibitor BI-3406 demonstrates in vivo anti-tumor activity comparable to SOS1 genetic abl
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comparative analysis of the patent landscape for 1,7-Naphthyridine derivatives
A Comparative Guide to the Patent Landscape of 1,7-Naphthyridine Derivatives
This guide provides a comprehensive comparative analysis of the patent landscape for this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the key therapeutic applications, major patent holders, and innovative synthetic methodologies that are shaping the development of this promising heterocyclic scaffold.
Introduction: The Emergence of this compound in Medicinal Chemistry
The this compound core, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry. Its rigid structure and ability to act as a versatile scaffold for diverse substitutions make it an attractive starting point for designing novel therapeutic agents. Early patents recognized the broad pharmacological potential of these derivatives, citing strong anticholinergic, cardiotonic, anti-inflammatory, and analgesic effects.[1][2] These initial findings paved the way for more targeted research, leading to a recent surge in patents exploring their utility in specific, high-impact disease areas.
While other isomers, particularly 1,8-naphthyridine, have been extensively developed as antibacterial agents like nalidixic acid, the this compound scaffold has carved out its own distinct therapeutic niches.[3][4] A 2024 review noted that, historically, no this compound derivatives with significant antimicrobial activity had been successfully developed, steering research towards other applications.[3]
The Therapeutic Landscape: From Broad Claims to Targeted Inhibition
The patent landscape reveals a clear evolution from broad, systemic applications to highly specific molecular targets. This progression reflects the broader trends in drug discovery, moving from phenotypic screening to mechanism-based drug design.
Early Patents: Foundational Pharmacological Activity
Initial patents, such as EP0198456A2, established the foundational therapeutic value of this compound derivatives.[1] These early explorations identified a wide range of effects, including:
-
Cardiovascular and Circulatory Effects : Cardiotonic, diuretic, and antiarrhythmic properties were noted.[1][2]
-
Anti-inflammatory and Analgesic Effects : Strong anti-inflammatory and pain-relieving activities were demonstrated, suggesting utility in conditions like arthritis.[1][2]
-
Anticholinergic and Bronchodilation Effects : Potential applications in treating asthma and other respiratory conditions were also claimed.[1]
Modern Landscape: Kinase Inhibition and Oncology
More recent patent activity has focused heavily on oncology, with a particular emphasis on inhibiting key protein kinases involved in cell signaling and proliferation.
-
p38 MAP Kinase Inhibitors : Spanish company Almirall Prodesfarma, S.A. filed patents for this compound derivatives as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade.[5]
-
JAK Kinase Inhibitors : Incyte Corporation has patented naphthyridine compounds, including 1,6-naphthyridine derivatives, as Janus kinase (JAK) inhibitors for treating inflammatory diseases like ulcerative colitis.[6] While this patent focuses on the 1,6-isomer, it highlights the broader interest in naphthyridines for kinase inhibition.
-
KRAS Inhibitors : Incyte has also developed naphthyridine compounds as inhibitors of KRAS, a notoriously difficult-to-target oncoprotein implicated in numerous cancers.[7]
-
General Kinase Inhibitors : Other patents describe the use of naphthyridine derivatives (including the 1,8-isomer) as inhibitors of ATP-consuming proteins, a broad class that includes many kinases, for the treatment of tumors.[8][9]
Emerging Applications
The versatility of the scaffold continues to yield new applications:
-
CNS Disorders : Patents have been filed for naphthyridine derivatives for the treatment of neurodegenerative disorders.[10]
-
HIV Inhibition : Recent research has explored this compound derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds showing activity comparable to approved drugs like efavirenz.[11]
-
Antidiabetic Agents : Bristol-Myers Squibb has patented 1,6-naphthyridine derivatives for the treatment of diabetes and related disorders.[12]
The diverse therapeutic applications are summarized in the diagram below.
Caption: Therapeutic landscape of naphthyridine derivatives.
Comparative Analysis of Patented Synthesis Methodologies
Efficient and scalable synthesis is critical for the commercial viability of any pharmaceutical compound. Patents for this compound derivatives disclose several strategic approaches to constructing the core ring system.
Key Synthetic Strategies
A prominent strategy, detailed in patents by Chengda Pharmaceuticals Co. Ltd., involves a multi-step synthesis designed for industrial production.[13][14] This approach prioritizes readily available starting materials, high yields, and simple operations. The core of this method is the construction of the second ring onto a substituted pyridine precursor.
A generalized workflow based on this approach is as follows:
-
Starting Material : The synthesis begins with a commercially available substituted pyridine, such as 2-chloro-3-aminopyridine.[13][14]
-
Amine Protection : The amino group is protected to prevent unwanted side reactions in subsequent steps.
-
Aldehydation/Formylation : An aldehyde group is introduced to the pyridine ring, a crucial step for the subsequent cyclization.[13][14] This is typically achieved by reacting the protected pyridine with an aldehydation reagent under alkaline conditions.
-
Cyclization : The functionalized pyridine undergoes a cyclization reaction with an acrylate compound, often catalyzed by a Lewis acid, to form the fused this compound ring system.[13]
-
Final Modification : The resulting core can then be further modified to produce the final target derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocol: Lewis Acid-Catalyzed Cyclization
The following protocol is a representative example of the key cyclization step, adapted from patent literature, for forming the this compound core.[13]
Objective: To synthesize a this compound ester derivative via Lewis acid-catalyzed cyclization.
Materials:
-
Compound III (3-amino-2-chloropyridine-4-carbaldehyde derivative)
-
Lewis Acid (e.g., Lithium tetrafluoroborate, LiBF₄)
-
Acrylate Compound (e.g., N,N-dimethylaminoethyl acrylate)
-
Acetonitrile (Solvent)
-
Ethyl Acetate
-
Water
Procedure:
-
Reaction Setup : In a reaction vessel under a nitrogen atmosphere, add Compound III (1.0 eq), the Lewis acid (0.8-1.5 eq), and the acrylate compound (1.3 eq).
-
Solvent Addition : Add acetonitrile as the solvent.
-
Reaction Conditions : Heat the mixture to 80°C and maintain this temperature while stirring. The Lewis acid is crucial here as it activates the acrylate, facilitating the nucleophilic attack from the pyridine ring and driving the subsequent cyclization and aromatization cascade.
-
Monitoring : Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction : Dissolve the residue in ethyl acetate and wash the organic layer twice with water to remove the Lewis acid and other water-soluble impurities.
-
Purification : Concentrate the organic layer and induce precipitation/crystallization of the product. Collect the solid product by filtration. The resulting solid is the this compound core structure (Compound IV).[13]
Self-Validating System: The success of this protocol is validated by characterization of the final product using NMR and Mass Spectrometry. The patent provides expected spectral data: 1H NMR (400MHz, DMSO-d6): δ 9.41 (s, 1H), δ 9.05 (d, 1H), δ 8.48 (d, 1H), δ 8.13 (d, 1H), and a corresponding LC-MS value matching the calculated molecular weight.[13] This ensures the correct product has been formed.
Key Patent Holders and Strategic Focus
Analysis of the patent landscape reveals several key players in the development of naphthyridine derivatives.
| Assignee | Strategic Focus Area | Key Patent Examples | Notes |
| Incyte Corporation | Oncology, Kinase Inhibition (KRAS, JAK) | US-12441742-B2[7], WO2016191524A1[6] | A major player in kinase inhibitors, leveraging naphthyridine scaffolds for challenging targets. |
| Chengda Pharmaceuticals Co. Ltd. | Synthesis and Intermediates | WO2021120953A1[13], US-12234234-B2[14] | Focuses on developing efficient, scalable synthetic routes for key naphthyridine intermediates. |
| Almirall Prodesfarma, S.A. | Inflammation, p38 MAP Kinase Inhibition | CN101501034A[5] | Targets inflammatory pathways with specific this compound derivatives. |
| Bristol-Myers Squibb | Metabolic Disorders | US6677352B1[12] | Explored 1,6-naphthyridine derivatives for the treatment of diabetes. |
| Warner-Lambert Company (now Pfizer) | Antibacterial Agents | US4663457[15] | Primarily focused on 1,8-naphthyridine derivatives as antibacterial agents. |
Conclusion and Future Outlook
The patent landscape for this compound derivatives demonstrates a clear and compelling trajectory from broad pharmacological agents to highly specific, mechanism-based therapeutics. While early discoveries laid the groundwork by establishing a wide safety and activity profile[1][2], the modern era is dominated by applications in oncology and inflammation, particularly in the competitive field of kinase inhibition.[5][7] The development of cost-effective and scalable synthetic processes, as patented by companies like Chengda Pharmaceuticals, is a critical enabler for the clinical and commercial advancement of these compounds.[13][14]
Future innovation will likely focus on:
-
Novel Targets : Expanding the application of the this compound scaffold to new and challenging biological targets beyond kinases.
-
Structure-Activity Relationship (SAR) Refinement : Further optimization of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies : Exploring the use of this compound-based agents in combination with other therapies to overcome drug resistance and enhance efficacy.
For researchers and drug developers, the this compound scaffold remains a fertile ground for discovery, offering a robust and adaptable platform for creating the next generation of targeted medicines.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,7-Naphthyridine
Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 1,7-Naphthyridine, a heterocyclic compound frequently utilized in pharmaceutical and materials science research. By moving beyond mere instruction to explain the causality behind each step, we aim to equip researchers, scientists, and drug development professionals with the knowledge to handle this chemical waste stream responsibly, safeguarding both personnel and the environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal can occur, a thorough understanding of the substance's hazard profile is essential. This compound and its isomers, while not all exhaustively studied, belong to a class of nitrogen heterocyclic compounds that warrant careful handling. The primary directive is always to consult the manufacturer-specific Safety Data Sheet (SDS), as formulations and purities can vary.
Based on available data for naphthyridine compounds, the potential hazards necessitate a cautious approach. GHS classifications for related compounds indicate risks such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2][3] The toxicological properties of many specific derivatives have not been fully investigated, reinforcing the need to treat the compound with a high degree of care.[4]
Table 1: Key Properties and Hazard Profile of this compound
| Property | Data | Source |
| Molecular Formula | C₈H₆N₂ | [2][5] |
| Molecular Weight | 130.15 g/mol | [2][5] |
| Appearance | Typically a solid | [6] |
| Known & Potential Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. | [2] |
| Incompatibilities | Strong oxidizing agents. | [6] |
This initial assessment is not merely a formality; it is a critical step in a self-validating safety system. Recognizing the potential for harm informs every subsequent decision, from the selection of personal protective equipment to the final choice of disposal pathway.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
Mitigating exposure is achieved through a combination of environmental controls and personal protection. The causality is simple: create barriers between the researcher and the hazardous substance.
-
Engineering Controls : All handling of this compound, especially the solid form where dust can be generated, must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable, as it provides primary containment and protects the laboratory atmosphere from contamination. The area should be well-ventilated to further dilute any potential fugitive emissions.
-
Personal Protective Equipment (PPE) : The appropriate PPE provides the final barrier against exposure.
-
Eye and Face Protection : Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] This prevents contact with dust or splashes.
-
Hand Protection : Wear appropriate, chemically resistant protective gloves.[6][8] Consult glove compatibility charts to ensure the chosen material provides adequate protection against this compound and any solvents in use.
-
Body Protection : A standard laboratory coat is required to prevent contamination of personal clothing.[6][8] For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Step-by-Step Disposal Protocol: From Generation to Final Disposition
The disposal of this compound is governed by federal and local hazardous waste regulations.[6][9] The following protocol is designed to ensure compliance with standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Step 1: Waste Characterization
The moment this compound or a material contaminated with it is designated for disposal, it becomes a regulated waste.[10] The first step is to determine if it qualifies as hazardous waste. This determination should be made by trained personnel, such as your institution's Environmental Health and Safety (EHS) professionals.[12][13] The waste may be hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[13]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[14]
-
Solid Waste : Collect pure, unadulterated this compound waste in a dedicated, sealed container.[8]
-
Contaminated Materials : Any lab supplies that have come into contact with the chemical, such as gloves, weighing papers, or absorbent pads, must be considered contaminated and collected as hazardous waste.[8] Place these items into the same designated waste container as the solid waste or a separate one clearly labeled for contaminated debris.
-
Liquid Waste : If this compound is in a solution, collect it in a separate, leak-proof liquid waste container.[8][11] The container material must be compatible with the solvent used (e.g., avoid metal for corrosive solutions).[11]
-
Prohibition on Drain Disposal : Under no circumstances should solutions containing this compound be poured down the drain.[6][9] This is a direct violation of environmental regulations, such as the EPA's prohibition on sewering hazardous waste pharmaceuticals, a category under which many laboratory chemicals fall.[15][16]
Step 3: Container Management and Labeling
All waste containers must be managed to prevent leaks or spills.
-
Container Integrity : Use only containers that are in good condition and compatible with the chemical waste. The original product container is often a suitable choice.[14]
-
Keep Containers Closed : Waste containers must be securely capped at all times, except when waste is being added.[13][14]
-
Proper Labeling : Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA).[13][14]
-
Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][14]
-
Segregation : Store incompatible waste types separately within the SAA to prevent accidental mixing. For instance, keep acids separate from bases and oxidizers away from flammable materials.[14]
-
Quantity Limits : Be aware of SAA quantity limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[12][13]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Contact EHS : Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS department to schedule a pickup.[8]
-
Licensed Disposal : Your EHS department will work with a licensed professional waste disposal service to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[1][4][10] This "cradle-to-grave" tracking is a cornerstone of RCRA regulations.[10]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated by keeping the fume hood sash open.
-
Don PPE : Wear the appropriate PPE, including safety goggles, gloves, and a lab coat, before attempting cleanup.
-
Contain and Clean : For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[6] Avoid creating dust.[6] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Dispose of Cleanup Materials : All materials used for cleanup are now considered hazardous waste and must be disposed of according to the protocols in Section 3.
-
Report : Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste from generation to final disposal.
Conclusion
The responsible management of chemical waste like this compound is a fundamental component of scientific integrity and laboratory safety. By adhering to this structured protocol—rooted in understanding hazards, utilizing proper protection, and following regulated disposal pathways—researchers can ensure their work is conducted not only for the advancement of science but also with the utmost respect for safety and environmental stewardship. Always defer to your institution's specific EHS guidelines and the chemical's SDS for the most accurate and authoritative information.
References
- Fisher Scientific. (2014, December 1). Safety Data Sheet: 1,6-Naphthyridine, 96%.
- Capot Chemical Co., Ltd. (2025, December 20). Material Safety Data Sheet: 1,4-dihydro-1,7-naphthyridin-4-one.
- Echemi. (n.d.). 5-Bromo-1,7-naphthyridin-8(7H)-one Safety Data Sheets.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,7-Dibromo-1,8-naphthyridine.
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A Senior Application Scientist's Guide to the Safe Handling of 1,7-Naphthyridine
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a comprehensive, experience-driven framework for the safe handling of 1,7-Naphthyridine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity and reproducibility of your results.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound, a nitrogen-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science.[1] However, its utility is accompanied by a series of health hazards that demand respect and careful management. A thorough understanding of these risks is the foundation of a robust safety protocol.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of the acute hazards associated with this compound.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
Causality of Hazards: The reactivity of the nitrogen atoms in the naphthyridine ring system can contribute to its biological activity and, consequently, its toxicity. These hazards underscore the importance of preventing direct contact, ingestion, and inhalation.
Risk Assessment: Before handling this compound, a formal risk assessment should be conducted. This involves considering the quantity of the substance being used, the potential for aerosol generation (e.g., when handling the solid), and the duration of the handling procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive evaluation of its known hazards.
Hand Protection
-
Primary Recommendation: Nitrile gloves are the recommended choice for handling this compound. While specific permeation data for this compound is not widely available, nitrile gloves offer good resistance to a broad range of chemicals.[3]
-
Best Practices:
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5]
-
Enhanced Protection: A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashing or when handling larger quantities.
Body Protection
-
A buttoned, long-sleeved laboratory coat is essential to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advisable.
Respiratory Protection
-
Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling inhalation exposure.
-
When a Respirator is Necessary: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required.[6]
Safe Handling Procedures: A Step-by-Step Workflow
Adherence to a standardized workflow minimizes the risk of exposure and ensures the integrity of the experiment.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures: Rapid and Effective Response
In the event of a spill, a calm and methodical response is crucial to prevent further contamination and exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Isolate the Area: Cordon off the spill area to prevent others from entering.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat. If the spill is significant, a respirator may be necessary.
-
Contain the Spill: For a solid spill, carefully sweep the material into a designated waste container. For a liquid spill, use an inert absorbent material, such as vermiculite or sand, to absorb the liquid.
-
Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the area with a suitable solvent (e.g., ethanol), followed by a soap and water wash.[7]
-
Dispose of Waste: All contaminated materials, including absorbent materials and used PPE, must be disposed of as hazardous waste.
Decontamination and Waste Disposal: A Cradle-to-Grave Responsibility
Proper decontamination and waste disposal are not just regulatory requirements; they are a fundamental aspect of responsible scientific practice.
Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly wipe down all work surfaces with a suitable solvent, followed by soap and water.
-
Equipment: Glassware and other equipment should be rinsed with an appropriate solvent before being washed.
Waste Disposal
The disposal of this compound and its contaminated materials must be handled with the utmost care to prevent environmental contamination.
Caption: Decision workflow for the disposal of this compound waste.
-
Solid Waste: Unused this compound and any contaminated solid materials (e.g., weigh paper, gloves, absorbent pads) should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste. Never dispose of this compound down the drain. [8]
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these principles and procedures into your daily laboratory routine, you can handle this compound with the confidence that comes from a deep understanding of its properties and a commitment to a culture of safety.
References
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- Fallah, S., et al. (2022). Decontamination technologies for medicinal and aromatic plants: A review. Food Science & Nutrition, 10(1), 148-166. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
